1-Trimethylsilyl-1-hexyne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCRJYVNDZSYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343049 | |
| Record name | 1-Trimethylsilyl-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3844-94-8 | |
| Record name | 1-Hexyn-1-yltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Trimethylsilyl-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Trimethylsilyl-1-hexyne: A Technical Guide
Introduction: The Strategic Importance of Silylalkynes in Modern Synthesis
1-Trimethylsilyl-1-hexyne is a versatile and valuable building block in organic synthesis, prized for the synthetic flexibility conferred by the trimethylsilyl (TMS) group.[1] This terminal alkyne derivative serves as a stable, yet readily activated, precursor for a multitude of chemical transformations. The TMS group acts as a sterically bulky protecting group for the terminal alkyne's acidic proton, preventing unwanted side reactions. More importantly, it facilitates a range of coupling reactions, including the Sonogashira, Diels-Alder, and other metal-catalyzed cross-coupling processes. Its applications are extensive, ranging from the synthesis of complex enynes and functionalized aromatic systems to its use in materials science and the development of novel pharmaceutical intermediates.[2] This guide provides an in-depth examination of the most robust and widely adopted method for its synthesis: the deprotonation of 1-hexyne followed by electrophilic quenching with chlorotrimethylsilane.
Core Synthesis Strategy: Deprotonation and Silylation
The primary route to this compound hinges on a two-step, one-pot process:
-
Deprotonation: A strong organometallic base, typically an organolithium reagent, is used to abstract the acidic terminal proton from 1-hexyne. This generates a lithium acetylide intermediate.[3]
-
Silylation: The nucleophilic acetylide then attacks an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl), to form the desired C-Si bond.[4]
This acid-base approach is highly efficient and provides excellent yields, making it the cornerstone of laboratory and industrial-scale production.[3]
Mechanistic Insights: Causality Behind Experimental Choices
The Role of the Base: Why n-Butyllithium?
The choice of base is critical for the quantitative deprotonation of the terminal alkyne. n-Butyllithium (n-BuLi) is the reagent of choice for several key reasons:
-
Sufficient Basicity: The terminal proton of 1-hexyne has a pKa of approximately 25. n-BuLi is a powerful, non-nucleophilic strong base with a conjugate acid (butane) pKa of around 50.[5] This vast difference in acidity ensures that the deprotonation reaction is rapid, irreversible, and proceeds to completion.
-
Commercial Availability and Handling: n-BuLi is commercially available as a solution in hydrocarbon solvents like hexanes, making it relatively straightforward to handle and dispense under inert atmosphere conditions.[6]
-
Favorable Byproducts: The deprotonation reaction yields the lithium acetylide and butane gas.[5] The evolution of butane is manageable, and its volatility simplifies the purification process.
Solvent Selection: The Function of Tetrahydrofuran (THF)
Tetrahydrofuran (THF) is the preferred solvent for this reaction. Its role extends beyond simply dissolving the reactants:
-
Solvation of the Lithium Cation: Organolithium reagents like n-BuLi exist as aggregates (tetramers or hexamers) in hydrocarbon solvents.[7][8] THF, a Lewis base, coordinates to the lithium cations, breaking down these aggregates into more reactive, lower-order species (dimers and monomers).[7][9] This deaggregation significantly increases the effective basicity and reactivity of the organolithium reagent.[10]
-
Low-Temperature Compatibility: The reaction is highly exothermic and is conducted at low temperatures (typically -78 °C) to prevent side reactions. THF has a low freezing point and remains a liquid at these temperatures, ensuring a homogeneous reaction medium.
Electrophile: Chlorotrimethylsilane (TMSCl)
Chlorotrimethylsilane is an ideal electrophile for trapping the acetylide anion. The silicon atom is electrophilic due to the electron-withdrawing nature of the chlorine atom, making it susceptible to nucleophilic attack by the acetylide.[4] The Si-Cl bond is readily cleaved, forming the stable C-Si bond and lithium chloride (LiCl) as a salt byproduct.[2][4]
Temperature Control: The Necessity of Cryogenic Conditions
Maintaining a low temperature (e.g., -78 °C, typically achieved with a dry ice/acetone bath) is paramount for several reasons:
-
Preventing Side Reactions: n-BuLi can react with THF at higher temperatures. This decomposition pathway involves the deprotonation of THF, leading to ring-opening and the formation of unwanted byproducts.[5][11] Reactions are therefore kept cold to ensure the stability of the solvent and the reagent.
-
Controlling Exothermicity: The deprotonation of 1-hexyne is a highly exothermic process. Slow, dropwise addition of n-BuLi at low temperatures allows for effective heat dissipation, preventing uncontrolled temperature spikes that could lead to side reactions or compromise safety.[12]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the organolithium reagent by moisture.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Hexyne | 82.14 | 4.11 g (5.7 mL) | 50.0 | 1.0 |
| Anhydrous THF | 72.11 | 100 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 | 1.1 |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 7.1 mL | 60.0 | 1.2 |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Diethyl Ether | 74.12 | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add 1-hexyne (5.7 mL, 50.0 mmol).
-
Add anhydrous THF (100 mL) via cannula or syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add n-butyllithium (2.5 M in hexanes, 22.0 mL, 55.0 mmol) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the resulting pale yellow solution at -78 °C for 1 hour.
-
-
Silylation (Electrophilic Quench):
-
Add chlorotrimethylsilane (7.1 mL, 60.0 mmol) dropwise to the stirred solution at -78 °C over 15 minutes. A white precipitate (LiCl) will form.
-
After the addition, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.[13][14]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.[14][15] The expected boiling point is approximately 65 °C at 35 mmHg.
-
Visualizing the Workflow
The following diagram outlines the key stages of the synthesis process, from initial setup to final purification.
References
- 1. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 2. An Electroreductive Approach to Radical Silylation via the Activation of Strong Si–Cl Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. proprep.com [proprep.com]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. resources.saylor.org [resources.saylor.org]
- 9. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Strategic Importance of Silylalkynes in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Trimethylsilyl-1-hexyne
In the landscape of modern organic chemistry, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of synthetic tools, terminal alkynes stand out for their versatility, participating in a wide array of transformations including coupling reactions, cycloadditions, and hydrometallations. However, the acidic nature of the terminal alkyne proton (pKa ≈ 25) necessitates the use of protecting groups to prevent unwanted side reactions. The trimethylsilyl (TMS) group is arguably the most ubiquitous and effective protecting group for this purpose.[1][2][3]
This compound, a trialkylsilylalkyne, exemplifies the utility of this strategy.[4] It is not merely a masked version of 1-hexyne; the presence of the bulky and electronically influential TMS group imparts unique reactivity and stability, making it an indispensable building block for researchers in medicinal chemistry and materials science.[5][6] This guide offers a comprehensive exploration of the chemical properties of this compound, delving into its reactivity, spectroscopic signature, and applications, thereby providing scientists with the foundational knowledge required for its effective implementation in synthesis.
Molecular Structure and Physicochemical Properties
This compound, with the linear formula CH₃(CH₂)₃C≡CSi(CH₃)₃, possesses a molecular weight of 154.32 g/mol .[7][8] The core of its functionality lies in the interplay between the linear sp-hybridized alkyne carbons and the tetrahedral silicon atom bearing three methyl groups. This arrangement is key to its chemical behavior. The silicon-carbon bond is readily cleavable under specific conditions, yet robust enough to withstand a variety of synthetic transformations.[2][3]
Quantitative physical and safety data are summarized below for quick reference.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source |
| CAS Number | 3844-94-8 | [7][8][9] |
| Molecular Formula | C₉H₁₈Si | [7][8] |
| Molecular Weight | 154.32 g/mol | [7] |
| Appearance | Colorless liquid | [10] |
| Density | 0.764 g/mL at 25 °C | [7] |
| Boiling Point | 65 °C at 35 mmHg | [7] |
| Refractive Index (n20/D) | 1.431 | [7] |
| Flash Point | 50 °C (122 °F) - closed cup | |
| Hazard Classifications | Flammable Liquid 3; Eye Irritant 2; Skin Irritant 2 |
Spectroscopic Characterization
Unambiguous characterization of this compound is routinely achieved through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is distinct. The nine protons of the trimethylsilyl group appear as a sharp singlet at approximately 0.15 ppm. The signals for the n-butyl chain are observed in their expected regions: a triplet for the terminal methyl group, and multiplets for the three methylene groups.[11]
-
¹³C NMR : The carbon spectrum shows two characteristic signals for the alkyne carbons. The carbon attached to the silicon atom is typically found further downfield than the carbon adjacent to the butyl chain. The TMS methyl carbons appear as a sharp signal near 0 ppm.[12]
-
-
Infrared (IR) Spectroscopy : The most significant feature in the IR spectrum is the C≡C stretching vibration. In terminal alkynes, this appears as a sharp, weak band around 2100 cm⁻¹. However, in silyl-substituted alkynes like this compound, the symmetry of the alkyne is perturbed, often resulting in a stronger, more easily observable band in the 2175-2150 cm⁻¹ region.
-
Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M+) can be observed. A prominent fragment corresponds to the loss of a methyl group ([M-15]+) from the TMS moiety, leading to the stable [M-CH₃]+ cation. The base peak is often observed at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]+.[13]
Chemical Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from a set of predictable and high-yielding reactions centered around the silyl-protected alkyne. The TMS group serves two primary roles: as a protecting group that can be removed when needed, and as a control element that influences the regioselectivity of addition reactions.
The Cornerstone Reaction: Protodesilylation (Deprotection)
The removal of the TMS group to regenerate the terminal alkyne is one of the most critical reactions of silylalkynes.[1] This transformation's reliability is why the TMS group is so widely adopted. The choice of reagent allows for deprotection under conditions that can be mild or basic, offering flexibility in complex synthetic sequences.
Causality of Deprotection : The mechanism hinges on the nucleophilic attack at the silicon atom. The Si-C bond is weaker and more polarized than a C-C bond, making the silicon atom electrophilic. Fluoride ions (from sources like TBAF) are particularly effective due to the high strength of the resulting Si-F bond, which is a powerful thermodynamic driving force for the reaction. Basic conditions (like K₂CO₃ in methanol) utilize an alkoxide to attack the silicon, followed by protonation of the resulting acetylide.
Diagram 1: General Workflow for Silylalkyne Utilization
Caption: A typical synthetic workflow involving protection, reaction, and deprotection.
Experimental Protocol: Deprotection with Potassium Carbonate
This protocol is a mild and economical method for removing the TMS group.[1][3][14]
-
Dissolution : Dissolve the this compound (1.0 eq) in methanol (approx. 0.1-0.2 M concentration).
-
Reagent Addition : Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 eq).[14]
-
Reaction : Stir the mixture at room temperature under an inert atmosphere (e.g., N₂). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.[14]
-
Workup : Once the starting material is consumed, neutralize the mixture with a mild acid (e.g., dilute HCl or NH₄Cl solution).
-
Extraction : Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the deprotected 1-hexyne.
A newer, efficient method also utilizes copper sulphate and sodium ascorbate for this transformation.[15] For substrates sensitive to basic conditions, tetrabutylammonium fluoride (TBAF) in THF is a common alternative.[1][2]
Carbon-Carbon Bond Formation: Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[7] While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, the use of a silylalkyne can offer advantages in certain contexts, particularly in "one-pot" sequences where the TMS group is removed in situ. More directly, it can be used in coupling reactions with vinyl triflates or aryl iodides.
Diagram 2: Key Reactions of this compound
Caption: Major reaction pathways available for this compound.
Hydrosilylation: Synthesis of Vinylsilanes
Hydrosilylation involves the addition of a Si-H bond across the alkyne's triple bond. This reaction is of paramount importance for the synthesis of vinylsilanes, which are versatile intermediates themselves. The regioselectivity of this addition is a key consideration. With terminal alkynes, hydrosilylation can yield three possible regio- and stereoisomers. Catalysts based on platinum, rhodium, and ruthenium are commonly employed to control this selectivity.[16] Ruthenium-based catalysts, for example, have been shown to be highly efficient for the hydrosilylation of terminal alkynes, often leading to the formation of α-vinylsilanes (1,1-disubstituted). The steric bulk of the TMS group on this compound can significantly influence the outcome, often directing the incoming hydrosilane to a specific position.[17]
Cycloaddition Reactions: Building Ring Systems
Alkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions.[18] this compound can participate in these reactions to construct complex cyclic and heterocyclic frameworks.
-
[4+2] Cycloaddition (Diels-Alder Reaction) : It can react with dienes to form silylated cyclohexadiene derivatives. An efficient cobalt catalyst has been reported for the neutral Diels-Alder reaction of acyclic 1,3-dienes with internal alkynes like this compound.
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) : This class of reactions is particularly powerful for synthesizing five-membered heterocycles.[19] this compound can react with 1,3-dipoles such as azides (to form triazoles), nitrile oxides (to form isoxazoles), and nitrones.[19][20][21] The TMS group can influence the regioselectivity of the cycloaddition and can be retained in the product for further functionalization or removed post-cyclization.[20]
Conclusion: A Versatile and Enabling Reagent
This compound is more than a simple protected alkyne; it is a strategic linchpin in multistep organic synthesis. Its well-defined physicochemical properties, clear spectroscopic signatures, and predictable reactivity make it a reliable tool for researchers. The ability to easily introduce and remove the trimethylsilyl group provides essential functional group tolerance, while the group's steric and electronic properties can be exploited to control the regiochemical outcomes of key bond-forming reactions. From the fundamental protodesilylation to the construction of complex cyclic systems via coupling and cycloaddition reactions, this compound offers a dependable and versatile entry point for the synthesis of advanced intermediates for drug discovery and materials science.
References
- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound 99 3844-94-8 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 3844-94-8 [chemicalbook.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. This compound(3844-94-8) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Trimethylsilyl radical | C3H9Si | CID 123362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. researchgate.net [researchgate.net]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cycloaddition - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. unisciencepub.com [unisciencepub.com]
Introduction: The Strategic Importance of a Protected Alkyne
An In-depth Technical Guide to 1-Trimethylsilyl-1-hexyne (CAS 3844-94-8) for Advanced Chemical Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic manipulation of functional groups is paramount. This compound (CAS 3844-94-8) emerges as a cornerstone reagent in this context. It is not merely a chemical compound but a versatile building block that provides a stable, easily handled, and synthetically flexible source of the 1-hexyne moiety. The trimethylsilyl (TMS) group serves as a robust protecting group for the otherwise reactive terminal alkyne proton, enabling chemists to perform a wide array of transformations on other parts of a molecule without unintended interference from the alkyne.
This guide, intended for researchers, chemists, and drug development professionals, offers a deep dive into the core attributes of this compound. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its strategic application in the synthesis of complex molecular architectures.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use in the laboratory.
Physical Properties
This compound is a colorless liquid with properties that make it amenable to standard laboratory handling.[1] Its volatility and density are key parameters for reaction setup and stoichiometry calculations.
| Property | Value |
| CAS Number | 3844-94-8[2][3][4] |
| Molecular Formula | C₉H₁₈Si[4] |
| Molecular Weight | 154.32 g/mol [2][3][4] |
| Boiling Point | 65 °C at 35 mmHg[2] |
| Density | 0.764 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.431[2] |
| SMILES String | CCCCC#C--INVALID-LINK--(C)C[2] |
| InChI Key | SFCRJYVNDZSYCT-UHFFFAOYSA-N[2] |
Spectroscopic Signature
Spectroscopic data is crucial for reaction monitoring and product verification. The ¹³C NMR spectrum of this compound provides a clear fingerprint of its carbon framework.
-
¹³C NMR (in CDCl₃): The chemical shifts in the ¹³C NMR spectrum are characteristic of the silyl-protected alkyne and the butyl chain. Data is available from spectral databases for verification purposes.[5]
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the butyl chain protons (CH₃, CH₂, CH₂, CH₂) and a distinct singlet for the nine equivalent protons of the trimethylsilyl group.
-
FTIR: The infrared spectrum would lack the characteristic sharp C-H stretch of a terminal alkyne (around 3300 cm⁻¹) but would show a C≡C stretch (around 2175 cm⁻¹), shifted to a lower frequency compared to a terminal alkyne due to the influence of the silicon atom.
Section 2: Synthesis of this compound
The preparation of this compound is a standard procedure in organic chemistry, typically involving the silylation of a terminal alkyne. The causality behind this reaction lies in the acidity of the terminal alkyne proton (pKa ≈ 25), which can be readily removed by a strong base to generate a nucleophilic acetylide anion. This anion then undergoes nucleophilic substitution with a trimethylsilyl halide.
General Synthesis Workflow
The process involves two primary steps: deprotonation and silylation. The choice of base is critical; it must be strong enough to deprotonate the alkyne but should not promote unwanted side reactions. Organolithium reagents or Grignard reagents are commonly employed.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure based on established methods for silylating terminal alkynes.[6]
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add 1-hexyne (1.0 eq) to the flask. Slowly add n-butyllithium (1.05 eq, solution in hexanes) via the dropping funnel over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature to ensure complete formation of the lithium acetylide.
-
Silylation: Add trimethylsilyl chloride (TMSCl, 1.1 eq), freshly distilled, dropwise to the solution.
-
Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Section 3: Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the dual nature of the TMS group: it acts as both a robust protecting group and a versatile activating group for various coupling reactions.
The TMS Group as a Removable Mask: Deprotection
The most fundamental transformation is the removal of the TMS group (protiodesilylation) to regenerate the terminal alkyne. This step is crucial for multi-step syntheses where the terminal alkyne is required for a subsequent reaction, such as click chemistry or further coupling.[7][8] The cleavage of the C-Si bond is typically achieved under mild conditions, which preserves other sensitive functional groups.
Caption: Common methods for the deprotection of this compound.
Experimental Protocol: Mild Deprotection with K₂CO₃
This protocol is valued for its simplicity, low cost, and mild conditions, making it highly trustworthy and reproducible.[7][9]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 eq).[9]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).[9]
-
Workup: Upon completion, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add water and extract the product with a low-boiling organic solvent like diethyl ether or pentane.
-
Purification: Dry the organic extract over a drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by evaporation to yield 1-hexyne. Due to the volatility of 1-hexyne (b.p. 71-72 °C), care must be taken during concentration.[10]
Utility in Cross-Coupling Reactions
This compound is a key participant in forming carbon-carbon bonds, a central activity in drug development.[11] It is frequently used in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[2][3]
-
Sonogashira Coupling: This reaction couples the silylalkyne with aryl or vinyl halides. The reaction can sometimes proceed directly with the silylalkyne, often facilitated by a fluoride activator (like TBAF) or a copper co-catalyst. More commonly, the TMS group is removed in situ or in a separate step prior to the coupling. The reaction of aryl bromides with this compound catalyzed by a palladium/imidazolium salt system is an efficient method.[2]
-
Coupling with Vinyl Triflates and Aryl Iodides: The compound can be coupled with vinyl triflates or aryl iodides using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a silver or copper salt.[3] This provides a direct route to enynes and substituted aryl alkynes, which are valuable scaffolds in medicinal chemistry.
-
Diels-Alder Reactions: The internal alkyne structure of this compound allows it to participate as a dienophile in cycloaddition reactions, such as the cobalt-catalyzed Diels-Alder reaction with 1,3-dienes, to form complex cyclic structures.[2]
Section 4: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a flammable liquid and vapor that requires careful handling.[1][12]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is classified as a flammable liquid.
-
Handling:
-
Storage:
Conclusion
This compound (CAS 3844-94-8) is a quintessential enabling reagent for the modern synthetic chemist. Its value lies in the strategic advantage offered by the trimethylsilyl protecting group, which masks the reactivity of the terminal alkyne, allowing for precise chemical manipulations. The ease of its removal under mild conditions, coupled with its utility in powerful C-C bond-forming reactions, cements its role as an indispensable tool. For professionals in drug discovery and materials science, mastering the application of this building block opens pathways to novel and complex molecular targets, accelerating the pace of innovation.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound 99 3844-94-8 [sigmaaldrich.com]
- 3. This compound 99 3844-94-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. 1-ヘキシン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. symeres.com [symeres.com]
- 12. gelest.com [gelest.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 1-Trimethylsilyl-1-hexyne: Synthesis, Characterization, and Applications
Introduction
In the landscape of modern organic synthesis, the strategic use of protecting groups and versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, organosilicon reagents have emerged as indispensable tools, offering a unique combination of stability, reactivity, and selective manipulation. This guide provides a comprehensive technical overview of 1-trimethylsilyl-1-hexyne, a prominent member of the silylalkyne family. Its utility stems from the trimethylsilyl (TMS) group, which serves as a robust protecting group for the terminal alkyne, enabling a wide array of chemical transformations at other positions of a molecule without affecting the alkyne moiety. Furthermore, the C(sp)-Si bond can be selectively cleaved under specific conditions, unmasking the terminal alkyne for subsequent reactions. This dual functionality makes this compound a valuable precursor in cross-coupling reactions, natural product synthesis, and materials science. This document will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its key applications, offering researchers and drug development professionals a practical and in-depth resource.
Physicochemical Properties and Characterization
This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.[1]
| Property | Value |
| Molecular Weight | 154.32 g/mol [1] |
| Molecular Formula | C₉H₁₈Si |
| CAS Number | 3844-94-8[1] |
| Density | 0.764 g/mL at 25 °C[1] |
| Boiling Point | 65 °C at 35 mmHg[1] |
| Refractive Index | n20/D 1.431[1] |
| SMILES | CCCCC#C--INVALID-LINK--(C)C |
| InChI | 1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |
Spectroscopic Characterization:
The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The most characteristic signal is the sharp singlet for the nine equivalent protons of the trimethylsilyl group. The protons on the butyl chain appear as multiplets at expected chemical shifts.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative, with characteristic signals for the acetylenic carbons and the carbons of the butyl and trimethylsilyl groups. The presence of the silicon atom influences the chemical shifts of the adjacent carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A key feature is the C≡C stretching vibration, which is typically observed in the region of 2170-2100 cm⁻¹. The Si-C stretching and bending vibrations from the trimethylsilyl group are also prominent, usually appearing around 1250 cm⁻¹ and 840 cm⁻¹, respectively.[2][3]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show the molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is characterized by the loss of a methyl group ([M-15]⁺) to form a stable silicon-containing cation, which is a common fragmentation pathway for trimethylsilyl compounds.[4][5]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the deprotonation of a terminal alkyne, 1-hexyne, followed by quenching with an electrophilic silicon source, most commonly chlorotrimethylsilane. The use of a strong base, such as an organolithium reagent, is crucial for the quantitative deprotonation of the weakly acidic terminal alkyne proton.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
Materials:
-
1-Hexyne (reagent grade, distilled)
-
n-Butyllithium (2.5 M solution in hexanes)
-
Chlorotrimethylsilane (TMSCl, distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with anhydrous THF (100 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of 1-Hexyne: To the cooled THF, add 1-hexyne (1.0 eq.) via syringe.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The formation of a white precipitate (lithium hexynilide) may be observed. Stir the mixture at -78 °C for 1 hour.[6]
-
Silylation: Add chlorotrimethylsilane (1.1 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.[7][8]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Key Applications in Organic Synthesis
The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as a stable and reliable source of the hexynyl moiety.
Sonogashira Coupling:
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] The TMS group in this compound can be cleaved in situ under the reaction conditions, or the silylated alkyne can be coupled directly under modified protocols.
Experimental Workflow for Sonogashira Coupling:
Caption: Workflow for a typical Sonogashira coupling reaction.
Step-by-Step Methodology for Sonogashira Coupling with Iodobenzene:
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA, distilled)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent and Base: Add anhydrous toluene and triethylamine.
-
Addition of Alkyne: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 70 °C and stir until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired coupled product.[11]
Other Applications:
-
Diels-Alder Reactions: this compound can participate as a dienophile in Diels-Alder reactions to construct substituted cyclic systems.
-
Synthesis of Enynes: It is a precursor for the synthesis of enynes through coupling with vinyl triflates or halides.
-
Deprotection to Terminal Alkyne: The TMS group can be selectively removed using fluoride reagents (e.g., TBAF) or basic conditions (e.g., K₂CO₃/MeOH) to yield 1-hexyne, which can then be used in a variety of other transformations.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] It is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from ignition sources.
Conclusion
This compound stands as a testament to the power and versatility of organosilicon chemistry. Its robust nature as a protected alkyne, coupled with the ease of its selective deprotection, provides chemists with a reliable and adaptable tool for the construction of complex organic molecules. The protocols and data presented in this guide are intended to equip researchers and professionals in drug development and materials science with the foundational knowledge and practical insights necessary to effectively utilize this valuable synthetic building block in their endeavors.
References
- 1. This compound 99 3844-94-8 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. gelest.com [gelest.com]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characterization of 1-trimethylsilyl-1-hexyne
This guide provides a comprehensive overview of the essential physicochemical properties of 1-trimethylsilyl-1-hexyne, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document outlines not only the determined values but also the rigorous experimental methodologies required to obtain them, ensuring accuracy, reproducibility, and a deep understanding of the underlying principles.
Introduction to this compound
This compound (CAS Number: 3844-94-8) is an organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group. This structural motif makes it a valuable and versatile building block in organic synthesis. The TMS group serves as a sterically bulky and electronically stabilizing entity, allowing for selective reactions at the other end of the molecule or its use in coupling reactions, such as the Sonogashira coupling, after deprotection. Its application extends to the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate knowledge of its physical properties, such as boiling point and density, is paramount for its purification, handling, and use in quantitative chemical processes.
Physicochemical Properties of this compound
The accurate determination of the boiling point and density of this compound is crucial for its application in synthetic chemistry. These properties are fundamental for purification by distillation, for calculating molar quantities from volumetric measurements, and for ensuring the safety and efficiency of reactions.
Summary of Physical Data
| Property | Value | Conditions | Source |
| Boiling Point | 65 °C | at 35 mmHg | --INVALID-LINK-- |
| Density | 0.764 g/mL | at 25 °C | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₈Si | --INVALID-LINK-- | |
| Molecular Weight | 154.32 g/mol | --INVALID-LINK-- |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is typically achieved through the deprotonation of 1-hexyne followed by quenching with an electrophilic silicon source, commonly trimethylsilyl chloride.[1] This acid-base reaction takes advantage of the enhanced acidity of the terminal alkyne proton (pKa ≈ 25).[2] Strong bases such as organolithium reagents (e.g., n-butyllithium) are required to efficiently deprotonate the alkyne.[3][4]
Experimental Protocol: Synthesis
-
Reaction Setup : A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Addition of Alkyne : 1-Hexyne is added to the solvent via syringe. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation : An equimolar amount of n-butyllithium in hexanes is added dropwise to the stirred solution. The reaction is allowed to proceed for 1 hour at -78 °C.
-
Silylation : Trimethylsilyl chloride is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours.
-
Workup : The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Caption: Synthetic workflow for this compound.
Determination of Boiling Point by Vacuum Distillation
Given that many organic compounds decompose at their atmospheric boiling points, vacuum distillation is a critical technique for their purification.[5][6] By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a more moderate temperature.[7]
Experimental Protocol: Boiling Point Determination
-
Apparatus Setup : Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased to maintain a good seal. A stir bar should be placed in the distillation flask to ensure smooth boiling.
-
Sample Preparation : Place the purified this compound into the distillation flask.
-
Vacuum Application : Connect the apparatus to a vacuum pump and slowly evacuate the system. A manometer should be included to accurately measure the pressure.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Data Collection : Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature, along with the corresponding pressure from the manometer, constitutes the boiling point under reduced pressure.[7]
Caption: Workflow for boiling point determination via vacuum distillation.
Determination of Density
The density of a liquid is a fundamental physical property that relates its mass to its volume.[8] It is temperature-dependent, with density generally decreasing as temperature increases. Two common and accurate methods for determining the density of a liquid in a research setting are the pycnometer method and the use of a digital density meter.
Method 1: Pycnometer
A pycnometer is a glass flask with a precisely known volume.[9] This method is highly accurate and relies on gravimetric measurements.
-
Calibration : Clean and dry the pycnometer and weigh it accurately on an analytical balance.
-
Reference Measurement : Fill the pycnometer with deionized water of a known temperature and weigh it again. The density of water at various temperatures is well-documented, allowing for the precise calculation of the pycnometer's volume.
-
Sample Measurement : Empty and dry the pycnometer, then fill it with this compound at the desired temperature (e.g., 25 °C).
-
Final Weighing : Weigh the pycnometer filled with the sample.
-
Calculation : The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.
Caption: Workflow for density determination using a pycnometer.
Method 2: Digital Density Meter
Modern digital density meters offer a rapid and highly accurate method for density determination, often requiring only a small sample volume.[10][11] These instruments typically work based on the oscillating U-tube principle.[11][12]
-
Calibration : Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water as standards.
-
Sample Injection : Inject the this compound sample into the measurement cell, ensuring no air bubbles are present.
-
Measurement : The instrument will oscillate the U-tube containing the sample and measure the oscillation frequency. This frequency is directly related to the density of the liquid.
-
Data Readout : The instrument's software calculates and displays the density, often with built-in temperature control.
Conclusion
The accurate determination of the boiling point and density of this compound is essential for its effective use in research and development. This guide has provided a detailed overview of these properties and the rigorous experimental protocols required for their measurement. By adhering to these methodologies, scientists can ensure the quality and consistency of their work, leading to more reliable and reproducible synthetic outcomes.
References
- 1. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. resources.saylor.org [resources.saylor.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
- 9. che.utah.edu [che.utah.edu]
- 10. What is Digital Density Meter? Terms | NBCHAO [en1.nbchao.com]
- 11. torontech.com [torontech.com]
- 12. mt.com [mt.com]
Spectroscopic Data of 1-trimethylsilyl-1-hexyne: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 1-trimethylsilyl-1-hexyne, a valuable building block in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. The focus is on not only presenting the data but also elucidating the underlying principles that govern the spectral features, thereby providing actionable insights for compound characterization and quality control.
Introduction to this compound and its Spectroscopic Characterization
This compound, with the chemical formula C₉H₁₈Si, is a silylated alkyne that finds extensive use in a variety of chemical transformations, including cross-coupling reactions and the synthesis of complex organic molecules. The trimethylsilyl (TMS) group serves as a versatile protecting group for the terminal alkyne, enabling selective reactions at other positions of a molecule. Accurate and unambiguous characterization of this compound is paramount to ensure its purity and to understand its reactivity. NMR and IR spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular structure and bonding.
This guide will delve into the ¹H NMR, ¹³C NMR, and IR spectroscopic data of this compound. The analysis will highlight the influence of the trimethylsilyl group and the hexyl chain on the chemical environment of the protons and carbons, as reflected in their chemical shifts and coupling constants. Furthermore, the characteristic vibrational modes observed in the IR spectrum will be discussed in the context of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for its characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a quantitative count of the different types of protons and their connectivity. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and anisotropic effects from multiple bonds.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.20 | Triplet (t) | 2H | -C≡C-CH₂- |
| ~1.48 | Multiplet (m) | 2H | -CH₂-CH₂-CH₃ |
| ~1.38 | Multiplet (m) | 2H | -C≡C-CH₂-CH₂- |
| ~0.90 | Triplet (t) | 3H | -CH₂-CH₃ |
| ~0.15 | Singlet (s) | 9H | -Si(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Interpretation of the ¹H NMR Spectrum:
The most downfield signal, a triplet at approximately 2.20 ppm, is assigned to the methylene protons adjacent to the alkyne. The deshielding effect of the carbon-carbon triple bond is responsible for this chemical shift. The triplet multiplicity arises from the coupling with the neighboring methylene protons.
The multiplet signals around 1.48 ppm and 1.38 ppm correspond to the other two methylene groups in the butyl chain. Their overlapping nature is typical for alkyl chains where the electronic environments are similar.
The upfield triplet at approximately 0.90 ppm is characteristic of a terminal methyl group in an alkyl chain. The triplet multiplicity is due to coupling with the adjacent methylene protons.
A prominent singlet at around 0.15 ppm, integrating to nine protons, is the hallmark of the trimethylsilyl group. The high degree of shielding experienced by these protons, due to the electropositive nature of silicon, results in their upfield chemical shift. The singlet nature of this peak is due to the absence of adjacent protons to couple with.
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 107.5 | -C≡C -Si- |
| 89.2 | -C ≡C-Si- |
| 31.0 | -CH₂-CH₂-CH₃ |
| 22.1 | -CH₂-CH₃ |
| 20.2 | -C≡C-CH₂- |
| 13.6 | -CH₃ |
| 0.1 | -Si(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Interpretation of the ¹³C NMR Spectrum:
The two signals in the downfield region, at 107.5 ppm and 89.2 ppm, are characteristic of the sp-hybridized carbons of the alkyne. The carbon atom directly attached to the silicon (-C≡C -Si-) is more deshielded and appears at a higher chemical shift compared to the carbon atom further down the chain (-C ≡C-Si-). This is a known effect of silyl substitution on acetylenic carbons.
The signals for the sp³-hybridized carbons of the butyl chain appear in the upfield region. The methylene carbon adjacent to the alkyne (-C≡C-CH₂-) is found at 20.2 ppm. The other methylene carbons are at 31.0 ppm and 22.1 ppm, and the terminal methyl carbon is at 13.6 ppm.
The carbon atoms of the trimethylsilyl group are highly shielded and appear at a very upfield chemical shift of 0.1 ppm.
Caption: ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. The IR spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (sp³ hybridized carbons of the hexyl and TMS groups) |
| ~2175 | Medium to Weak | C≡C stretch (silylated alkyne) |
| ~1465 | Medium | C-H bend (CH₂ scissoring) |
| ~1380 | Medium | C-H bend (CH₃ umbrella mode) |
| ~1250 | Strong | Si-C stretch (symmetric deformation of Si(CH₃)₃) |
| ~840 | Strong | Si-C stretch (asymmetric rocking of Si(CH₃)₃) |
Interpretation of the IR Spectrum:
The IR spectrum of this compound is expected to show several characteristic absorption bands. The strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the butyl and trimethylsilyl groups.
A key feature is the absorption band for the C≡C triple bond stretch. In silylated alkynes, this band is typically observed around 2175 cm⁻¹. The intensity of this peak is generally weak to medium because the triple bond is internal and less polarized.
The spectrum will also display bending vibrations for the C-H bonds of the alkyl chain, such as the CH₂ scissoring at approximately 1465 cm⁻¹ and the CH₃ umbrella mode around 1380 cm⁻¹.
Crucially, strong absorption bands characteristic of the trimethylsilyl group will be present. A strong band around 1250 cm⁻¹ is due to the symmetric deformation of the Si(CH₃)₃ group, and another strong absorption at about 840 cm⁻¹ corresponds to the asymmetric rocking of the same group. These two bands are highly diagnostic for the presence of a trimethylsilyl moiety.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed, step-by-step methodologies for obtaining NMR and IR spectra of liquid organosilicon compounds like this compound.
Protocol for NMR Spectroscopy
This protocol is designed for acquiring ¹H and ¹³C NMR spectra on a standard Fourier-transform NMR spectrometer.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2] b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2] c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[2] e. Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the lock signal. e. For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio. f. For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope. g. Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. h. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
Caption: Workflow for NMR sample preparation and data acquisition.
Protocol for FTIR Spectroscopy
This protocol describes the acquisition of an IR spectrum of a liquid sample using a Fourier-transform infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory, which is ideal for neat liquids.
1. Instrument Preparation: a. Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. b. Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
2. Background Spectrum Acquisition: a. With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
3. Sample Analysis: a. Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal. b. If using a pressure clamp, lower it to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.[3]
4. Data Processing and Cleaning: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. b. After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Caption: Workflow for FTIR analysis using an ATR accessory.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra clearly define the proton and carbon environments within the molecule, with the trimethylsilyl group exhibiting its characteristic upfield shifts. The predicted IR spectrum highlights the key vibrational modes of the alkyne and the silyl functional groups. The detailed experimental protocols offer a reliable framework for obtaining high-quality data, ensuring the integrity of future research and development involving this important chemical intermediate. By understanding the causality behind the observed spectral features, researchers can confidently identify and assess the purity of this compound, facilitating its effective use in chemical synthesis.
References
An In-depth Technical Guide to 1-Trimethylsilyl-1-hexyne
Affiliation: Gemini Advanced AI Laboratories
Abstract
This technical guide provides a comprehensive and practical overview of 1-trimethylsilyl-1-hexyne, a pivotal reagent in contemporary organic synthesis. We will explore its synthesis through the well-established deprotonation-silylation of 1-hexyne, provide a detailed analysis of its spectroscopic characterization, and discuss its multifaceted applications in the realms of drug discovery and materials science. This document is meticulously crafted for researchers, scientists, and drug development professionals who require a thorough and actionable understanding of this versatile chemical entity.
Introduction: The Strategic Utility of Silyl-Protected Alkynes
Terminal alkynes represent a cornerstone functional group in the edifice of organic chemistry, valued for their intrinsic ability to forge carbon-carbon and carbon-heteroatom bonds. However, the inherent acidity of the terminal proton can often be a complicating factor, interfering with a wide array of synthetic transformations. A robust and widely adopted strategy to circumvent this issue is the introduction of a sterically demanding yet labile protecting group, with the trimethylsilyl (TMS) group being a preeminent example.
This compound, with the linear formula CH₃(CH₂)₃C≡CSi(CH₃)₃, epitomizes this strategic approach, serving as a stable and readily manageable surrogate for the more volatile 1-hexyne.[1] A key advantage of the TMS protecting group is its selective and facile removal under mild conditions, allowing for the regeneration of the terminal alkyne at the desired juncture in a complex synthetic pathway. This guide aims to equip the practicing chemist with the essential knowledge to confidently synthesize, characterize, and deploy this compound in their research endeavors.
Synthesis of this compound: A Detailed Protocol and Mechanistic Elucidation
The most prevalent and efficient route to this compound involves the deprotonation of 1-hexyne with a potent base, followed by the quenching of the resultant acetylide with chlorotrimethylsilane.
2.1. Reaction Mechanism
The synthesis proceeds via a sequential two-step mechanism:
-
Deprotonation: A strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), quantitatively abstracts the acidic terminal proton of 1-hexyne. This acid-base reaction generates a lithium hexynilide intermediate.[2]
-
Silylation: The highly nucleophilic acetylide anion then executes a nucleophilic attack on the electrophilic silicon center of chlorotrimethylsilane (TMSCl), displacing the chloride leaving group and forging the desired carbon-silicon bond.
Caption: Reaction mechanism for the synthesis of this compound.
2.2. Experimental Protocol
Materials:
-
1-Hexyne
-
n-Butyllithium (2.5 M in hexanes)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated Aqueous NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A meticulously dried, nitrogen-flushed round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is charged with 1-hexyne (1.0 equivalent) and anhydrous diethyl ether.
-
Deprotonation: The flask is immersed in an ice bath and cooled to 0 °C. n-Butyllithium (1.05 equivalents) is added dropwise via syringe over a period of 15 minutes. The resulting reaction mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation.
-
Silylation: Chlorotrimethylsilane (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature, followed by stirring for an additional 2 hours.
-
Aqueous Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The organic and aqueous layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are sequentially washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield this compound as a colorless liquid.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
Unambiguous characterization is crucial to confirm the identity and purity of the synthesized compound. The following spectroscopic data are representative of this compound.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.23 (t, J = 7.0 Hz, 2H), 1.51 (m, 2H), 1.40 (m, 2H), 0.91 (t, J = 7.3 Hz, 3H), 0.15 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 107.5, 85.9, 31.1, 22.1, 20.3, 13.6, 0.2 |
| IR (Neat) | ν (cm⁻¹): 2959, 2873, 2174 (C≡C stretch), 1250 (Si-CH₃ bend), 843 (Si-C stretch) |
| Mass Spec (EI) | m/z (%): 154 (M⁺, 15), 139 (100), 111 (30), 97 (25), 73 (80) |
Applications in Organic Synthesis
This compound is a highly versatile intermediate, finding widespread use in a variety of synthetic applications.
4.1. Desilylation for Terminal Alkyne Regeneration
A primary application of this compound is its role as a protected form of 1-hexyne. The TMS group can be readily cleaved to regenerate the terminal alkyne under mild conditions, a feature that ensures compatibility with a broad spectrum of functional groups. Commonly employed desilylation reagents include:
-
Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a highly effective and frequently used method.[3]
-
Base-mediated Cleavage: Milder conditions, such as potassium carbonate in methanol, can also be employed for the desilylation process.
4.2. Cross-Coupling Reactions
Silyl-protected alkynes are valuable partners in various cross-coupling reactions. For instance, they can participate in Sonogashira coupling reactions with aryl bromides, often catalyzed by palladium complexes.[3] This allows for the efficient construction of complex molecular frameworks.
4.3. Synthesis of Internal Alkynes
The sequential deprotonation and alkylation of this compound offers a direct and efficient pathway for the synthesis of unsymmetrical internal alkynes, further highlighting its utility as a versatile building block.
Safety and Handling
-
1-Hexyne: A flammable liquid and vapor.
-
n-Butyllithium: Pyrophoric and reacts violently with water. It is imperative to handle this reagent under an inert atmosphere.
-
Chlorotrimethylsilane: A flammable liquid and vapor that can cause severe skin burns and eye damage.
-
Diethyl Ether/Tetrahydrofuran: Highly flammable liquids and vapors that have the potential to form explosive peroxides.
All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[4][5][6][7]
Conclusion
This compound is an invaluable and versatile reagent in the arsenal of the modern organic chemist. Its straightforward synthesis, inherent stability, and the facility with which the trimethylsilyl protecting group can be removed make it an indispensable tool for the construction of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, detailed characterization, and key applications, with the aim of empowering researchers to effectively and safely utilize this important synthetic intermediate in their scientific pursuits.
References
An In-depth Technical Guide to the Safe Handling of 1-Trimethylsilyl-1-hexyne
This guide provides comprehensive safety protocols and handling procedures for 1-trimethylsilyl-1-hexyne (CAS No. 3844-94-8), a versatile reagent in organic synthesis. As a trialkylsilylalkyne, it is frequently utilized in cross-coupling reactions, such as the Sonogashira coupling, and as a protected alkyne in multi-step syntheses.[1][2][3] Its utility in the preparation of complex molecules, including functionalized durene and isodurene derivatives, underscores the importance of a thorough understanding of its hazard profile and the implementation of robust safety measures to mitigate risks in a research and development setting.[2]
Core Hazard Identification and Risk Assessment
A foundational understanding of the physicochemical properties and inherent hazards of this compound is paramount for a comprehensive risk assessment. This substance is a flammable liquid and vapor that poses several health risks upon exposure.[4][5]
Physicochemical Properties
The physical and chemical characteristics of a substance dictate its behavior under various laboratory conditions and are critical for designing safe handling and storage protocols.
| Property | Value |
| CAS Number | 3844-94-8[1][4][6] |
| Molecular Formula | C₉H₁₈Si[1][6] |
| Molecular Weight | 154.32 g/mol [1][6] |
| Appearance | Colorless liquid[4] |
| Density | 0.764 g/mL at 25 °C[1] |
| Boiling Point | 65 °C at 35 mmHg[1] |
| Flash Point | 50 °C (122 °F) - closed cup[1] |
| Refractive Index | n20/D 1.431[1] |
GHS Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The associated pictograms, signal word, and hazard statements provide a clear and immediate summary of the primary risks.
| GHS Pictograms | Signal Word | Hazard Statements |
|
| Warning [1] | H226: Flammable liquid and vapor.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Toxicological Profile and Health Hazards
Exposure to this compound can lead to acute health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Inhalation : Vapors may cause respiratory irritation.[1][4] High concentrations of vapor can lead to symptoms such as headaches, dizziness, and nausea.[5]
-
Skin Contact : The substance causes skin irritation.[1][4] Prolonged contact can lead to redness and discomfort.
-
Eye Contact : It is classified as causing serious eye irritation.[1][4] Direct contact can result in significant pain and potential damage.
-
Ingestion : While less common in a laboratory setting, ingestion poses a significant risk. There is an aspiration hazard if the liquid is swallowed, meaning it can enter the lungs and cause severe damage.[5]
Fire and Explosion Hazards
The flammability of this compound is a critical safety consideration.
-
Flammability : It is a flammable liquid with a flash point of 50 °C.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[5][7]
-
Explosion Risk : Vapors can form explosive mixtures with air.[5][7] Containers may explode when heated.[5][7]
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or dry sand.[5][8] Water mist may be used to cool closed containers.[5]
-
Unsuitable Extinguishing Media : Do not use a solid water stream, as it may scatter and spread the fire.[5]
Safe Handling and Engineering Controls
Adherence to strict handling protocols is essential to minimize exposure and prevent accidents. This involves a combination of engineering controls, appropriate personal protective equipment, and standardized operational procedures.
Engineering Controls
The primary line of defense is to control hazards at the source.
-
Ventilation : Always handle this chemical in a well-ventilated area.[4][7] A certified chemical fume hood is required for all operations that may generate vapors.
-
Equipment : Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[7][9]
-
Static Discharge : To prevent ignition from static electricity, all metal parts of the equipment must be grounded.[7] Use only non-sparking tools.[7][9]
-
Safety Stations : Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[10] The selection of PPE is a critical step in mitigating the risks of direct exposure.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be necessary for operations with a high risk of splashing.[1][10]
-
Hand Protection : Wear appropriate chemical-resistant gloves.[11] Nitrile or neoprene gloves are suitable for protection against incidental splashes.[12] Inspect gloves for any signs of degradation before use.
-
Body Protection : A standard laboratory coat should be worn.[12] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH/MSHA-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[1][13]
Standard Handling Protocol
-
Preparation : Before starting, ensure all necessary engineering controls are operational and required PPE is donned correctly. Clear the work area of any unnecessary items and ignition sources.[14]
-
Dispensing : Ground and bond containers when transferring the material to prevent static discharge.[14] Use spark-proof tools for all transfers.[7]
-
Procedure : Perform all work within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[5]
-
Completion : After handling, wash hands and any exposed skin thoroughly.[5][7] Clean the work area and properly store or dispose of the chemical.
Storage Requirements
Proper storage is crucial to maintain the stability of the chemical and prevent hazardous situations.
-
Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][7]
-
Keep the container tightly closed to prevent leakage and evaporation.[4][7]
-
Store in a designated flammables area.[7]
-
Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[4][7]
Emergency and First Aid Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
-
If on Skin : Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[5] If skin irritation occurs, get medical advice.[7]
-
If in Eyes : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention.[5]
-
If Swallowed : Do NOT induce vomiting due to the aspiration hazard.[5][8] Immediately call a poison center or doctor.[5] If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[5]
Spill Response Protocol
A systematic approach is required to safely manage a spill of this compound.
Caption: Step-by-step workflow for responding to a spill.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area.
-
Control Ignition Sources : Remove all sources of ignition (flames, sparks, hot surfaces).[5][7]
-
Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.
-
Containment : Use an inert absorbent material such as sand, silica gel, or universal binder to contain the spill.[5][7]
-
Collection : Carefully collect the absorbed material into a suitable, closed container for disposal using non-sparking tools.[5][7]
-
Disposal : Label the container as hazardous waste and dispose of it according to local, state, and federal regulations.[5]
Disposal and Decontamination
Waste generated from the use of this compound must be treated as hazardous.
-
Waste Classification : This material is classified as hazardous waste.[5] Waste codes should be assigned by the user based on the specific application.[5]
-
Disposal Method : Dispose of the contents and container to an approved waste disposal plant.[5][7] Do not dispose of it down the drain.[5] Empty containers retain product residue and can be dangerous; they should be handled as hazardous waste.[5]
-
Silylated Compound Waste Streams : For industrial applications, methods exist for removing silylated compounds from solvent or gas waste streams by treating them with sulfuric acid to form a silylated sulfuric acid ester, which can then be separated.[15] This highlights the chemical reactivity that must be considered in waste management, though all disposal must comply with institutional and governmental regulations.
References
- 1. 1-三甲基硅基-1-己炔 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-三甲基硅基-1-己炔 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. spectrumchemical.com [spectrumchemical.com]
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- 7. fishersci.com [fishersci.com]
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- 15. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 1-Trimethylsilyl-1-hexyne: Starting Materials and Core Protocols
This guide provides a comprehensive, technically focused exploration of the synthesis of 1-trimethylsilyl-1-hexyne, a pivotal reagent in modern organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document elucidates the critical aspects of starting material selection, detailed synthetic protocols, and the fundamental mechanistic principles governing the transformation.
Introduction: The Synthetic Versatility of Silylalkynes
This compound is a cornerstone building block in synthetic organic chemistry. The trimethylsilyl (TMS) group serves a dual purpose: it acts as a robust, yet readily removable, protecting group for the terminal alkyne, and it modulates the reactivity of the alkyne, facilitating a range of synthetic transformations. This unique combination makes it an invaluable tool in the construction of complex molecular architectures, particularly in cross-coupling reactions such as the Sonogashira, Heck, and Glaser couplings, which are fundamental to the synthesis of many pharmaceutical agents and advanced materials.[1]
Primary Synthetic Pathway: Deprotonation and Silylation of 1-Hexyne
The most prevalent and efficient method for preparing this compound is a two-step, one-pot process involving the deprotonation of 1-hexyne to form a lithium acetylide, followed by quenching with an electrophilic silicon source, typically chlorotrimethylsilane (TMS-Cl).[2]
Strategic Selection of Starting Materials and Reagents
The success of this synthesis is critically dependent on the judicious choice of reagents and reaction conditions. The following table outlines the key components and the rationale behind their selection.
| Component | Recommended Reagent | Rationale & Key Considerations |
| Starting Alkyne | 1-Hexyne | A readily available and cost-effective terminal alkyne.[3] |
| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base that rapidly and quantitatively deprotonates the terminal alkyne.[4][5][6] Alternative strong bases like lithium diisopropylamide (LDA) or Grignard reagents can also be employed.[7][8] |
| Silylating Agent | Chlorotrimethylsilane (TMS-Cl) | A highly reactive and commercially available electrophile that efficiently traps the acetylide anion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic solvents are essential to prevent the quenching of the highly basic organolithium reagent. Rigorous exclusion of moisture is paramount for achieving high yields.[9] |
Reaction Mechanism: A Step-by-Step Visualization
The reaction proceeds via a classical acid-base reaction followed by nucleophilic substitution at the silicon center.
Figure 1: The two-step mechanism for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure involves pyrophoric (n-butyllithium) and flammable reagents. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[9][10][11][12] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, is mandatory.[10]
Materials:
-
1-Hexyne
-
n-Butyllithium (typically 2.5 M in hexanes)
-
Chlorotrimethylsilane (TMS-Cl), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Septa, syringes, and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled while hot and allowed to cool under a stream of dry nitrogen.
-
Initial Reagent Charging: Anhydrous THF is added to the flask via cannula or syringe, followed by 1-hexyne. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium is added dropwise to the stirred solution via syringe over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at this temperature for an additional hour to ensure complete formation of the lithium acetylide.
-
Silylation: Freshly distilled chlorotrimethylsilane is added dropwise to the reaction mixture at -78 °C. Following the addition, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.[13]
-
Aqueous Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.[14][15]
Alternative Synthetic Strategies
While the deprotonation-silylation route is the most common, alternative methods offer advantages in specific contexts, such as improved functional group tolerance or milder reaction conditions.
Catalytic Silylation of Terminal Alkynes
Recent advancements have led to the development of catalytic methods for the silylation of terminal alkynes, which can circumvent the need for stoichiometric amounts of strong bases.[2][16][17][18][19]
-
Zinc-Catalyzed Silylation: This method utilizes a catalytic amount of zinc triflate (Zn(OTf)₂) in the presence of an amine base to promote the silylation of terminal alkynes with silyl triflates.[16]
-
Metal-Free Carboxylate-Catalyzed Silylation: A protocol employing a quaternary ammonium pivalate as a catalyst with N,O-bis(silyl)acetamides as the silylating agents offers a metal-free alternative.[2][17][19]
-
Copper-Catalyzed Silylation: Copper catalysts have also been shown to be effective in promoting the C(sp)-H silylation of terminal alkynes.[18]
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₁₈Si |
| Molecular Weight | 154.32 g/mol |
| Boiling Point | 65 °C at 35 mmHg |
| Density | 0.764 g/mL at 25 °C |
| Refractive Index | n20/D 1.431 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the trimethylsilyl group (a sharp singlet at approximately 0.15 ppm) and the butyl chain.[20]
-
¹³C NMR: The carbon NMR will display distinct resonances for the acetylenic carbons and the carbons of the TMS and butyl groups.[21]
-
IR Spectroscopy: A characteristic sharp absorption band in the region of 2175 cm⁻¹ corresponds to the C≡C stretching vibration.
Conclusion
The synthesis of this compound is a well-established and indispensable transformation in organic synthesis. The deprotonation of 1-hexyne with n-butyllithium followed by silylation with chlorotrimethylsilane remains the most practical and widely used method. However, emerging catalytic methodologies provide milder and more functional-group-tolerant alternatives. A thorough understanding of the reaction mechanism, meticulous attention to anhydrous reaction conditions, and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.
References
- 1. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 2. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Zinc-Catalyzed Silylation of Terminal Alkynes [organic-chemistry.org]
- 17. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes :: JYX [jyx.jyu.fi]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. This compound(3844-94-8) 1H NMR [m.chemicalbook.com]
- 21. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Desilylation of 1-Trimethylsilyl-1-hexyne
Introduction: Strategic Cleavage of the C–Si Bond in Alkynylsilanes
The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, serving as a robust and versatile protecting group for terminal alkynes. Its strategic removal, or desilylation, is a critical step in the elaboration of complex molecular architectures, enabling the unmasking of the terminal alkyne for subsequent transformations such as coupling reactions, cyclizations, or the formation of metal acetylides. 1-Trimethylsilyl-1-hexyne serves as an excellent model substrate to explore the nuances of various desilylation protocols. The choice of method is dictated by the overall synthetic strategy, considering factors such as the presence of other functional groups, desired reaction kinetics, and scalability. This guide provides an in-depth analysis of the most effective and commonly employed desilylation protocols for this compound, grounded in mechanistic understanding and practical application.
Comparative Analysis of Desilylation Protocols
The selection of a desilylation reagent is a critical decision in the synthetic workflow. The following table summarizes the key features of the three primary classes of reagents for the cleavage of the C(sp)-Si bond in this compound, providing a comparative overview to guide the researcher's choice.
| Method | Reagent System | Typical Conditions | Mechanism | Advantages | Limitations | Yield Range |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to rt, 1-4 h | Nucleophilic attack of F⁻ on silicon | High yielding, mild, and highly selective for Si-C bonds.[1] | Can be basic, potentially causing side reactions; work-up can be challenging.[2] | 85-95% |
| Base-Mediated | Potassium carbonate (K₂CO₃) / Methanol (MeOH) | MeOH, rt, 2-4 h | Nucleophilic attack of MeO⁻ on silicon | Inexpensive, mild, and operationally simple.[3] | Slower than fluoride-mediated methods; may not be suitable for base-sensitive substrates. | 80-90% |
| Acid-Catalyzed | p-Toluenesulfonic acid (p-TsOH) or HCl | MeOH or CH₂Cl₂/MeOH, rt | Electrophilic attack on the alkyne, followed by nucleophilic attack on silicon | Useful for substrates intolerant to basic conditions. | Can lead to side reactions with acid-sensitive functional groups. | Variable, typically 70-85% |
Mechanistic Insights and Rationale for Method Selection
The desilylation of this compound can be broadly categorized into three mechanistic pathways, each offering distinct advantages depending on the molecular context.
Fluoride-Mediated Desilylation: The Gold Standard
The exceptional strength of the silicon-fluorine bond (bond dissociation energy ~580 kJ/mol) is the driving force behind the efficacy of fluoride-mediated desilylation. Tetrabutylammonium fluoride (TBAF) is the most commonly employed reagent in this class. The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl group, forming a pentacoordinate silicate intermediate. This intermediate then fragments, cleaving the C(sp)-Si bond to generate the terminal alkyne and trimethylsilyl fluoride.
Caption: Fluoride-Mediated Desilylation Mechanism.
Causality: This method is often the first choice due to its high chemoselectivity for silicon-heteroatom and silicon-carbon bonds over most other functional groups. The mild reaction conditions (typically room temperature or below) preserve sensitive functionalities within the molecule.
Base-Mediated Desilylation: A Cost-Effective Alternative
In the presence of a protic solvent like methanol, bases such as potassium carbonate generate a nucleophilic methoxide anion. The methoxide then attacks the silicon atom, forming a pentacoordinate silicate intermediate, analogous to the fluoride-mediated pathway. Subsequent protonation of the resulting acetylide by methanol regenerates the methoxide catalyst and yields the terminal alkyne.
Caption: Base-Mediated Desilylation Mechanism.
Causality: This method is particularly attractive for large-scale syntheses due to the low cost and ready availability of potassium carbonate and methanol. It is also operationally simple and avoids the often-tedious workup associated with TBAF. However, the basic conditions may not be compatible with substrates containing base-labile functional groups such as esters or some protecting groups.
Acid-Catalyzed Desilylation: For Base-Sensitive Substrates
Acid-catalyzed desilylation proceeds through a different mechanism. The acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl), protonates the electron-rich triple bond of the alkyne. This activation facilitates the nucleophilic attack of a solvent molecule (e.g., methanol) or the conjugate base of the acid on the silicon atom, leading to the cleavage of the C-Si bond.
Causality: This method is the least common for simple TMS-alkyne deprotection but becomes valuable when the substrate is sensitive to basic conditions. The choice of acid and solvent system is crucial to avoid unwanted side reactions with other functional groups.
Experimental Protocols
The following protocols are provided as a detailed guide for the desilylation of this compound.
Protocol 1: Fluoride-Mediated Desilylation using TBAF
This protocol is recommended for its high efficiency and mild reaction conditions.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 1-hexyne.
-
Purify the product by flash column chromatography on silica gel if necessary.
Work-up Alternative for TBAF Removal: For water-soluble products, an alternative work-up can be employed.[1][4][5][6] After the reaction is complete, add calcium carbonate and a sulfonic acid resin (e.g., DOWEX 50WX8-400) to the reaction mixture. Stir for 1 hour, then filter and concentrate the filtrate.
Protocol 2: Base-Mediated Desilylation using K₂CO₃ in Methanol
This protocol is a cost-effective and operationally simple method suitable for many applications.[3]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).
-
Add anhydrous potassium carbonate (0.2-0.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Note that prolonged reaction times can sometimes lead to reduced yields.[3]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.
-
Dilute the residue with diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-hexyne.
-
Purify by flash chromatography if necessary.
Protocol 3: Acid-Catalyzed Desilylation using p-TsOH
This protocol is suitable for substrates that are sensitive to basic conditions.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH) or a mixture of Dichloromethane (CH₂Cl₂) and Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or a 9:1 mixture of CH₂Cl₂:MeOH (approximately 0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
If using a CH₂Cl₂/MeOH solvent system, dilute with CH₂Cl₂ and transfer to a separatory funnel. Wash with water and then brine.
-
If using methanol as the solvent, remove it under reduced pressure, then partition the residue between water and an organic solvent like diethyl ether or CH₂Cl₂. Wash the organic layer with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by flash chromatography as needed.
Safety and Handling
-
Tetrabutylammonium fluoride (TBAF): TBAF is corrosive and can cause severe skin and eye burns.[7] It is also hygroscopic and should be handled in a dry atmosphere. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Handle in a well-ventilated fume hood.
-
Acids and Bases: Standard laboratory precautions should be taken when handling acids (p-TsOH, HCl) and bases (K₂CO₃).
-
Solvents: THF can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled or inhibitor-stabilized THF. All organic solvents are flammable and should be handled away from ignition sources.
Conclusion and Future Perspectives
The desilylation of this compound is a fundamental transformation in organic synthesis, and a variety of reliable methods are at the disposal of the modern chemist. Fluoride-mediated protocols using TBAF remain the most versatile and selective, while base-mediated methods with potassium carbonate in methanol offer a practical and economical alternative for many applications. Acid-catalyzed desilylation provides a valuable option for base-sensitive substrates. A thorough understanding of the mechanistic underpinnings and the specific requirements of the synthetic target will enable the researcher to make an informed decision, ensuring a successful and efficient deprotection step. The continued development of milder and more catalytic desilylation methods will undoubtedly further enhance the utility of silyl-protected alkynes in the synthesis of complex molecules for research, drug discovery, and materials science.
References
- 1. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes & Protocols: 1-Trimethylsilyl-1-hexyne in Click Chemistry
Introduction: The Strategic Advantage of Silyl-Protected Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction's broad functional group tolerance and mild reaction conditions have cemented its importance in drug discovery, bioconjugation, and materials science.[4][5][6] The use of terminal alkynes is central to this transformation. However, the presence of a terminal alkyne proton can sometimes lead to undesired side reactions, such as homocoupling (Glaser coupling). To circumvent this and to introduce a versatile synthetic handle, silyl-protected alkynes like 1-trimethylsilyl-1-hexyne have emerged as invaluable substrates.
The trimethylsilyl (TMS) group serves as a transient protecting group for the terminal alkyne. This protection strategy offers several advantages:
-
Prevention of Undesired Side Reactions: The TMS group effectively blocks the terminal proton, thereby preventing Glaser-Hay homocoupling of the alkyne substrate, which can be a significant issue under certain Cu(I) catalytic conditions.[7]
-
Enhanced Solubility: The lipophilic nature of the TMS group can improve the solubility of the alkyne substrate in organic solvents, facilitating homogenous reaction conditions.
-
Post-Cycloaddition Functionalization: The Si-C bond of the resulting silyl-triazole is stable under the click reaction conditions but can be selectively cleaved post-cycloaddition. This allows for the late-stage introduction of a proton (desilylation) or other functionalities, providing a powerful tool for creating molecular diversity.[8]
This document provides a comprehensive guide to the application of this compound in CuAAC reactions, including detailed protocols for the cycloaddition and subsequent deprotection steps.
Reaction Schematics and Mechanism
The overall transformation involves two key stages: the Cu(I)-catalyzed cycloaddition of this compound with an organic azide, followed by the selective deprotection of the resulting 1,4-disubstituted-5-trimethylsilyl-1,2,3-triazole.
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The accepted mechanism for the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate.[9] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the 1,4-disubstituted triazole product.[] Kinetic and computational studies suggest that a dinuclear copper intermediate is likely involved, contributing to the reaction's high efficiency.[1][7][9]
Caption: Generalized workflow of the CuAAC reaction.
Part 2: Deprotection of the Trimethylsilyl Group
Following the successful cycloaddition, the TMS group can be selectively removed to yield the corresponding terminal triazole. This is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by treatment with a mild acid or base.[11][12] The strong silicon-fluoride bond formation drives the cleavage of the Si-C bond.[11]
Experimental Protocols
Protocol 1: General Procedure for the CuAAC Reaction of this compound with an Organic Azide
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between this compound and a generic organic azide.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: A mixture of tert-Butanol and Water (1:1) or other suitable solvents like THF, DMF.[13]
-
Reaction Vessel (e.g., round-bottom flask or vial)
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Reagent Preparation: In a reaction vessel, dissolve the organic azide (1.0 equiv.) and this compound (1.1 equiv.) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 equiv., as a 0.1 M aqueous solution).
-
Initiation: Add sodium ascorbate (0.15 equiv., as a 1 M aqueous solution) to the reaction mixture.[14] The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) species.[3]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours depending on the substrates.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[13][15]
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted-5-trimethylsilyl-1,2,3-triazole.[13]
-
Data Summary Table:
| Parameter | Recommended Value/Condition | Notes |
| Alkyne:Azide Stoichiometry | 1.1 : 1.0 | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Reducing Agent | Sodium Ascorbate (1.5-3 times the copper concentration) | Freshly prepared solutions are recommended to ensure potency. |
| Solvent System | t-BuOH/H₂O (1:1), THF, DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | Mild heating may be applied to accelerate slow reactions. |
| Reaction Time | 30 minutes - 24 hours | Monitor by TLC or LC-MS. |
Protocol 2: Deprotection of the Trimethylsilyl Group
This protocol outlines the removal of the TMS group from the triazole product obtained in Protocol 1.
Materials:
-
1,4-Disubstituted-5-trimethylsilyl-1,2,3-triazole
-
Tetrabutylammonium Fluoride (TBAF) (1 M solution in THF)
-
Solvent: Tetrahydrofuran (THF)
-
Reaction Vessel
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Reaction Setup: Dissolve the silyl-protected triazole (1.0 equiv.) in anhydrous THF in a reaction vessel.
-
Deprotection: To the stirred solution, add TBAF (1.1 equiv., 1 M solution in THF) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The deprotection is typically rapid, often completing within 30 minutes to a few hours.
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the final 1,4-disubstituted-1,2,3-triazole.
-
Caption: Workflow for the deprotection of the TMS group.
Applications in Drug Discovery and Chemical Biology
The triazole core is a privileged scaffold in medicinal chemistry, often acting as a stable bioisostere for amide bonds.[][17] The ability to synthesize diverse libraries of triazole-containing compounds using click chemistry is a significant advantage in drug discovery programs.[4][6][18] The use of this compound and its derivatives allows for the creation of intermediate libraries that can be further diversified through post-cycloaddition modification at the silylated position. This strategy is particularly valuable in:
-
Fragment-Based Drug Discovery (FBDD): Small fragments containing the silyl-alkyne can be "clicked" to a library of azide-containing fragments. Subsequent deprotection and functionalization can be used to grow the fragment into a more potent lead compound.
-
Bioconjugation: The TMS-protected alkyne can be incorporated into biomolecules. After conjugation to an azide-modified partner via CuAAC, the TMS group can be removed to reveal a terminal alkyne for further orthogonal ligation reactions.
-
PROTACs and Antibody-Drug Conjugates (ADCs): The triazole linkage formed via click chemistry is often used as a stable linker in Proteolysis Targeting Chimeras (PROTACs) and ADCs.[] The versatility offered by silyl-protected alkynes provides more options for linker design and synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation (CuAAC) | Inactive Cu(I) catalyst (oxidation) | Ensure fresh sodium ascorbate solution is used. Degas solvents to remove oxygen. Consider using a Cu(I)-stabilizing ligand like TBTA or THPTA.[19][20] |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF, DMSO) or add a co-solvent. | |
| Significant Alkyne Homocoupling | Insufficient protection or premature deprotection | Verify the integrity of the this compound starting material. Avoid acidic conditions during the click reaction. |
| Incomplete Deprotection | Insufficient deprotecting agent | Add a larger excess of TBAF. Allow for longer reaction times. |
| Steric hindrance around the silyl group | Consider gentle heating. For very hindered substrates, alternative deprotection methods might be required.[8] | |
| Difficult Purification | Residual copper catalyst | Wash the organic extract with a solution of EDTA or ammonium hydroxide to chelate and remove copper salts. |
| Byproducts from deprotection | Optimize the amount of TBAF used to avoid side reactions. Careful column chromatography is crucial. |
Conclusion
This compound is a highly valuable and versatile substrate for copper-catalyzed azide-alkyne cycloaddition reactions. Its use as a protected terminal alkyne minimizes side reactions and provides a synthetic handle for post-cycloaddition modifications. The straightforward and robust protocols for both the cycloaddition and deprotection steps make this reagent an excellent choice for researchers in drug discovery, medicinal chemistry, and materials science who are looking to leverage the power and simplicity of click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 12. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 13. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 19. broadpharm.com [broadpharm.com]
- 20. jenabioscience.com [jenabioscience.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 1-Trimethylsilyl-1-hexyne
Abstract
The formation of carbon-carbon bonds between sp² and sp hybridized centers is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, natural products, and advanced materials.[1][2] The Sonogashira cross-coupling reaction stands out as a highly efficient method for this transformation, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide.[1][3][4] This guide provides a detailed examination of the Sonogashira reaction using 1-trimethylsilyl-1-hexyne, a protected alkyne that offers significant advantages in handling and reactivity. We will explore the underlying mechanisms, detail the critical parameters for reaction optimization, and provide step-by-step protocols for both traditional copper-cocatalyzed and modern copper-free conditions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Advantage of Silyl-Protected Alkynes
Alkynes are remarkably versatile functional groups, serving as key building blocks in medicinal chemistry and materials science due to their linear geometry and rich reactivity.[][6][7] Their incorporation into molecules can enhance metabolic stability, optimize binding to biological targets, and introduce conformational rigidity.[6][8][9]
While terminal alkynes are direct partners in Sonogashira couplings, their volatility and potential for self-coupling (Glaser coupling) under certain conditions can be problematic.[10][11] The use of a trimethylsilyl (TMS) protecting group, as in this compound, elegantly circumvents these issues. The TMS group is generally stable under standard Sonogashira conditions, effectively acting as a placeholder that prevents unwanted side reactions.[12][13] Crucially, the TMS group can be cleaved in situ using a fluoride source or a suitable base, unmasking the terminal alkyne at the precise moment of catalytic turnover. This one-pot, desilylation-coupling strategy enhances reproducibility and simplifies the handling of low-boiling-point alkynes.[14]
This application note will focus on providing the theoretical grounding and practical protocols necessary to successfully implement this strategy in a laboratory setting.
Mechanistic Insights: The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and, in the classic protocol, a secondary copper cycle.[1][15] Understanding these cycles is critical for rational optimization and troubleshooting.
The Palladium Cycle (Rate-Limiting):
-
Reductive Elimination & Catalyst Regeneration: The active Pd(0) catalyst is formed in situ from a stable Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) through reduction by an amine or phosphine ligand.[1]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate, [Ar-Pd(II)-X]. This step is typically the rate-limiting step of the entire reaction.[1]
-
Transmetalation: The Pd(II) complex then reacts with a copper(I) acetylide (formed in the copper cycle) or directly with the deprotonated alkyne. This step transfers the alkynyl group to the palladium center, forming an alkynyl-aryl-Pd(II) complex and regenerating the copper catalyst.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C(sp²)-C(sp) bond of the product (Ar-alkyne) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[15]
The Copper Co-catalyst Cycle:
-
Acetylide Formation: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate.[1][16] This species is more nucleophilic than the terminal alkyne itself.
-
Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium complex.[1]
The Role of the Trimethylsilyl Group
When using this compound, an initial in situ desilylation step is required. This is typically achieved by adding a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), or by using a sufficiently strong base that can cleave the Si-C bond.[14]
-
Fluoride-Mediated Desilylation: Fluoride ions have a high affinity for silicon, forming a strong Si-F bond and liberating the acetylide anion. This method is highly efficient and compatible with a wide range of functional groups.[14]
-
Base-Mediated Desilylation: Certain bases can also promote desilylation, although this is often less efficient than fluoride-mediated methods.
The choice of desilylating agent is crucial and must be compatible with the other reagents and functional groups present in the starting materials.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Key Parameters and Reaction Optimization
The success of a Sonogashira coupling hinges on the careful selection of several key components.
| Parameter | Common Choices & Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂. These are stable Pd(II) or Pd(0) sources that are readily activated under reaction conditions.[17] Loading is typically 0.5-5 mol%. |
| Ligand | Phosphines (e.g., PPh₃, P(t-Bu)₃, XPhos). Ligands stabilize the palladium catalyst, prevent precipitation of palladium black, and modulate reactivity. Bulky, electron-rich phosphines often improve yields for less reactive aryl chlorides. |
| Copper Co-catalyst | CuI, CuBr. Used in classic Sonogashira protocols to accelerate the reaction by forming a highly reactive copper acetylide intermediate.[1][17] Typically used at 1-10 mol%. |
| Base | Amines (Et₃N, DIPEA), Inorganic (K₂CO₃, Cs₂CO₃). The base neutralizes the HX acid formed, deprotonates the terminal alkyne, and aids in the reduction of the Pd(II) precatalyst.[17] An amine base often doubles as the solvent. |
| Solvent | THF, DMF, Toluene, Acetonitrile, or neat amine. The choice depends on substrate solubility and reaction temperature. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[17][18] |
| TMS-Cleavage Agent | CsF, TBAF, K₂CO₃. For in situ desilylation protocols, a fluoride source is most common. The choice and stoichiometry are critical to ensure complete TMS removal without degrading other functional groups.[14] |
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and bases can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and potential side reactions.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira with In Situ Desilylation
This protocol is robust for coupling aryl iodides and bromides.
Materials:
-
Aryl halide (e.g., 4-Iodotoluene) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Cesium Fluoride (CsF) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg), CuI (11.4 mg), and CsF (228 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Via syringe, add the anhydrous, degassed THF (5 mL) and triethylamine (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.
-
Add this compound (209 µL) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues and salts.
-
Wash the Celite pad with additional diethyl ether (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure disubstituted alkyne.
Protocol 2: Copper-Free Sonogashira with In Situ Desilylation
This protocol is advantageous for synthesizing products where copper contamination is a concern (e.g., in materials science or for certain biological assays) and helps to avoid Glaser homocoupling byproducts.[4][10][19][20]
Materials:
-
Aryl bromide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Tetrabutylammonium Fluoride (TBAF) (1.0 M solution in THF, 1.5 mL, 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg), PPh₃ (21 mg), and K₂CO₃ (276 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF (10 mL) via syringe, followed by this compound (261 µL).
-
Add the TBAF solution (1.5 mL) dropwise via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and pour it into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the final product.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 7. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 13. mdpi.org [mdpi.org]
- 14. researchgate.net [researchgate.net]
- 15. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 16. m.youtube.com [m.youtube.com]
- 17. jk-sci.com [jk-sci.com]
- 18. cetjournal.it [cetjournal.it]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Strategic Synthesis of Functionalized Alkynes from 1-Trimethylsilyl-1-hexyne
An Application Guide for Researchers
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies for creating functionalized alkynes, utilizing 1-trimethylsilyl-1-hexyne as a versatile and stable starting material. The trimethylsilyl (TMS) group serves not only as a robust protecting group for the terminal alkyne but also as a critical synthetic handle that influences reactivity and enables high-yield transformations. This document outlines core methodologies, including protodesilylation, palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, and hydroboration-oxidation. Each section provides the scientific rationale behind the chosen methods, detailed step-by-step protocols, and insights into reaction mechanisms to empower researchers to adapt and innovate upon these foundational techniques.
Introduction: The Central Role of this compound
Functionalized alkynes are indispensable building blocks in modern organic synthesis, forming the backbone of pharmaceuticals, natural products, and advanced materials.[1] Their rigidity and linear geometry, conferred by the C≡C triple bond, offer a powerful scaffold for constructing complex molecular architectures. However, the direct use of terminal alkynes like 1-hexyne can be hampered by their volatility and the acidity of the terminal proton, which can lead to unwanted side reactions.
This compound emerges as a superior alternative. The introduction of the TMS group imparts several key advantages:
-
Enhanced Stability and Handling: Silyl-protected alkynes are typically less volatile and more stable liquids or solids, simplifying handling and storage compared to gaseous acetylene or low-boiling terminal alkynes.[2]
-
Protection and Selectivity: The TMS group effectively "caps" the terminal alkyne, preventing its participation in reactions and allowing for selective functionalization at other sites in the molecule.[2][3]
-
Purification Advantages: The nonpolar nature of the TMS group often aids in the chromatographic separation of products from reactants.[2]
-
Regiochemical Control: The steric and electronic influence of the silyl group can direct the regiochemistry of additions across the triple bond, providing access to specific isomers that might be difficult to obtain otherwise.[3]
This guide details the primary synthetic pathways originating from this compound, illustrating its transformation into a diverse array of valuable chemical intermediates.
Figure 1. Key synthetic pathways from this compound.
Core Transformation I: Protodesilylation to Generate 1-Hexyne
The most fundamental transformation is the removal of the TMS protecting group to liberate the terminal alkyne, 1-hexyne. This step is a gateway to a vast array of subsequent functionalizations that require a terminal C-H bond, such as Sonogashira couplings and click chemistry.
Scientific Rationale: The silicon-carbon bond in alkynylsilanes is susceptible to cleavage by nucleophiles (specifically fluoride ions) or under basic conditions.[3] Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond, which drives the reaction to completion. Alternatively, bases like potassium carbonate in methanol generate the methoxide ion, which attacks the silicon center, followed by protonation of the resulting acetylide anion by the methanol solvent.[2][3]
Protocol 2.1: Base-Catalyzed Protodesilylation
This protocol is cost-effective and utilizes common laboratory reagents.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 64.8 mmol).
-
Solvent Addition: Add 50 mL of anhydrous methanol to the flask.
-
Base Addition: Add anhydrous potassium carbonate (1.8 g, 13.0 mmol, 0.2 equiv).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Filter the mixture to remove the solid K₂CO₃.
-
Carefully concentrate the filtrate under reduced pressure (note: 1-hexyne is volatile, bp 71 °C). It is often preferable to proceed directly to the extraction.
-
Add 50 mL of diethyl ether and 50 mL of water to the crude reaction mixture in a separatory funnel.
-
Separate the layers. Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to yield 1-hexyne. Due to its volatility, it is often used directly in the next step as a solution in a high-boiling solvent.
-
| Product | Expected Yield | Boiling Point | Key ¹H NMR Signal (CDCl₃) |
| 1-Hexyne | >90% | 71 °C | ~1.95 ppm (t, 1H, ≡C-H) |
Core Transformation II: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful and widely used method for forming a C(sp²)-C(sp) bond, linking an aryl or vinyl halide with a terminal alkyne.[4][5] This provides direct access to substituted alkynes, which are key intermediates in countless synthetic applications.
Scientific Rationale: The reaction is catalyzed by a palladium(0) species and a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I), and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Using this compound allows for a highly efficient one-pot, two-step sequence where the TMS group is first removed in situ before the coupling reaction proceeds.[6]
Figure 2. Workflow for one-pot desilylation and Sonogashira coupling.
Protocol 3.1: One-Pot CsF-Mediated Desilylation and Sonogashira Coupling
This protocol leverages the ability of cesium fluoride to act as both a desilylating agent and a mild base, streamlining the synthesis.[6]
Materials:
-
This compound
-
Aryl iodide or bromide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Acetonitrile (MeCN), anhydrous and degassed
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed acetonitrile (5 mL), followed by this compound (1.2 mmol, 1.2 equiv) and cesium fluoride (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to 60-80 °C. Stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).
| Substrate | Product | Typical Yield |
| 4-Iodotoluene | 1-(Hex-1-yn-1-yl)-4-methylbenzene | 85-95% |
| 1-Bromo-4-methoxybenzene | 1-(Hex-1-yn-1-yl)-4-methoxybenzene | 80-90% |
Core Transformation III: Hydroboration-Oxidation
To introduce an oxygen-containing functional group, the hydroboration-oxidation of the alkyne is a premier method. This two-step process converts a terminal alkyne into an aldehyde.
Scientific Rationale: The first step, hydroboration, involves the syn-addition of a B-H bond across the triple bond.[7][8] To prevent addition across both pi-bonds, a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane is used.[7] The boron atom adds to the terminal carbon (anti-Markovnikov regioselectivity) due to both steric and electronic effects.[9][10] In the second step, the resulting vinylborane is oxidized with hydrogen peroxide under basic conditions, which replaces the carbon-boron bond with a carbon-oxygen bond, yielding an enol that tautomerizes to the more stable aldehyde.[9]
Figure 3. Mechanism of alkyne hydroboration-oxidation to an aldehyde.
Protocol 4.1: Synthesis of Hexanal from 1-Hexyne
This protocol assumes the starting material is 1-hexyne, generated via Protocol 2.1.
Materials:
-
1-Hexyne
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere, add 1-hexyne (1.0 g, 12.2 mmol) dissolved in 10 mL of anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Hydroboration: Slowly add 9-BBN solution (25 mL, 12.5 mmol, 1.02 equiv) dropwise via a syringe over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution (5 mL).
-
Even more carefully, add the 30% H₂O₂ solution (5 mL) dropwise. This step is exothermic; maintain the temperature below 20 °C.
-
-
Completion: After the addition of H₂O₂, remove the ice bath and stir vigorously at room temperature for 2 hours.
-
Workup:
-
Add 30 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield crude hexanal.
-
-
Purification: Purify by distillation or flash chromatography if necessary.
| Product | Expected Yield | Boiling Point | Key ¹H NMR Signal (CDCl₃) |
| Hexanal | 75-85% | 131 °C | ~9.76 ppm (t, 1H, -CHO) |
Conclusion
This compound is a cornerstone reagent for the synthesis of functionalized alkynes. Its stability and the dual role of the TMS group as both a protecting element and a synthetic director provide a robust platform for a multitude of chemical transformations. By mastering the fundamental protocols of desilylation, cross-coupling, and hydroboration, researchers can unlock access to a vast chemical space of high-value intermediates for applications ranging from medicinal chemistry to materials science. The methods presented herein are designed to be reliable and adaptable, serving as a solid foundation for further synthetic innovation.
References
- 1. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. gelest.com [gelest.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 6. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
experimental procedure for reactions involving 1-trimethylsilyl-1-hexyne
An In-Depth Guide to the Synthetic Utility of 1-Trimethylsilyl-1-hexyne: Protocols and Applications
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the experimental procedures involving this compound. This versatile building block serves as a stable and convenient precursor to a terminal alkyne, enabling a wide array of synthetic transformations. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.
Introduction: The Strategic Advantage of this compound
This compound, with the linear formula CH₃(CH₂)₃C≡CSi(CH₃)₃, is a cornerstone reagent in modern organic synthesis. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne proton of 1-hexyne. This protection imparts several key advantages:
-
Enhanced Stability and Safety: Unlike the volatile and highly flammable 1-hexyne, the silylated counterpart is a liquid with a higher boiling point (65 °C at 35 mmHg), making it easier and safer to handle.[1]
-
Prevention of Undesired Reactions: The absence of the acidic acetylenic proton prevents unwanted side reactions, such as self-coupling (Glaser coupling), especially in metal-catalyzed processes.[2]
-
Controlled Reactivity: The TMS group can be selectively removed under mild conditions, allowing for the in situ generation of the terminal alkyne at the desired point in a synthetic sequence.[3][4]
This guide will detail four fundamental transformations starting from this compound: protodesilylation, Sonogashira cross-coupling, Markovnikov hydration, and anti-Markovnikov hydroboration-oxidation.
Physicochemical Data and Safety Information
| Property | Value | Reference |
| CAS Number | 3844-94-8 | [5] |
| Molecular Formula | C₉H₁₈Si | [5] |
| Molecular Weight | 154.32 g/mol | [5] |
| Density | 0.764 g/mL at 25 °C | |
| Boiling Point | 65 °C / 35 mmHg | |
| Refractive Index | n20/D 1.431 |
Safety Profile: this compound is a flammable liquid and vapor.[6] It can cause skin, eye, and respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6]
Reaction Workflows and Key Transformations
The following diagram illustrates the central role of this compound and its conversion into various functional groups, which will be detailed in the subsequent protocols.
Caption: Synthetic pathways originating from this compound.
Protocol 1: Protodesilylation (Deprotection) to 1-Hexyne
Scientific Principle: The cleavage of the carbon-silicon bond is the essential first step for reactions requiring a terminal alkyne. This is typically achieved using a fluoride source or a base. Fluoride ions have a high affinity for silicon, forming a strong Si-F bond and facilitating the release of the acetylide anion, which is then protonated by a protic solvent. Milder conditions using potassium carbonate in methanol are also highly effective and often preferred for sensitive substrates.[3][4]
Detailed Protocol (Fluoride-Mediated):
-
Preparation: In a round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-hexyne.[7]
-
Causality Note: The aqueous workup removes the TBAF salt and other water-soluble byproducts. Washing with brine helps to remove residual water from the organic phase.
-
| Parameter | Value |
| Reagents | This compound, TBAF, THF |
| Equivalents | 1.0 (Substrate), 1.1 (TBAF) |
| Temperature | Room Temperature |
| Typical Time | 1-2 hours |
| Yield | >95% |
Protocol 2: Sonogashira Cross-Coupling
Scientific Principle: The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds.[8] It involves a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst, which is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation step.[9] The reaction is performed in the presence of a base, typically an amine, which serves both as a base to deprotonate the alkyne and as a solvent.[9] This protocol uses the deprotected 1-hexyne.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Detailed Protocol:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N) as the solvent. To this suspension, add the aryl halide (e.g., iodobenzene, 1.0 equiv) followed by 1-hexyne (1.2 equiv).
-
Reaction Conditions: Stir the mixture at room temperature. For less reactive aryl bromides, gentle heating (e.g., 50-60 °C) may be required.
-
Monitoring: Follow the disappearance of the starting materials via TLC or GC-MS. The reaction typically takes 4-12 hours.
-
Workup: After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure aryl-substituted alkyne.
| Parameter | Value |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI |
| Base/Solvent | Triethylamine (Et₃N) |
| Reactants | 1-Hexyne, Aryl Halide |
| Temperature | Room Temperature to 60 °C |
| Typical Time | 4-12 hours |
| Yield | 70-95% |
Protocol 3: Markovnikov vs. Anti-Markovnikov Hydration
The hydration of an alkyne can lead to two different constitutional isomers (a ketone or an aldehyde) depending on the reagents used. This divergent reactivity is a powerful tool in synthesis. Both pathways require the deprotected 1-hexyne as the starting material.
Caption: Divergent synthesis of a ketone or aldehyde from 1-hexyne.
3A. Markovnikov Hydration to 2-Hexanone
Scientific Principle: Acid-catalyzed hydration of a terminal alkyne proceeds via a mechanism that favors the formation of a vinyl cation intermediate on the more substituted carbon.[10] Nucleophilic attack by water at this position leads to an enol, which rapidly tautomerizes to the more stable ketone.[11]
Detailed Protocol:
-
Acid Preparation: In a round-bottom flask cooled in an ice bath, cautiously add concentrated sulfuric acid (H₂SO₄, ~6 mL per 2g of alkyne) to water (1 mL). Allow the solution to warm to room temperature.[10]
-
Alkyne Addition: Add 1-hexyne (1.0 equiv) to the sulfuric acid solution with vigorous stirring. The reaction is often done in two portions.[10]
-
Reaction Conditions: Stir the mixture vigorously for 1-2 hours at room temperature.
-
Quenching: Cool the reaction flask in an ice-water bath and slowly add 20 mL of cold water.[10]
-
Workup: Transfer the mixture to a separatory funnel. The product will form a distinct organic layer. Drain the lower aqueous layer.
-
Washing & Drying: Wash the organic layer with water, then dry over anhydrous Na₂SO₄.
-
Purification: Decant or filter the dried product and purify by distillation to yield 2-hexanone.[10]
| Parameter | Value |
| Reagents | 1-Hexyne, H₂SO₄, H₂O |
| Key Principle | Markovnikov Addition |
| Temperature | Room Temperature |
| Typical Time | 1-2 hours |
| Product | 2-Hexanone |
3B. Anti-Markovnikov Hydroboration-Oxidation to Hexanal
Scientific Principle: Hydroboration-oxidation provides complementary regioselectivity, yielding an aldehyde from a terminal alkyne.[12] A sterically hindered borane, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), is used to ensure mono-addition to the alkyne and to direct the boron atom to the less sterically hindered terminal carbon.[13][14] Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron with a hydroxyl group with retention of stereochemistry, forming an enol that tautomerizes to the aldehyde.[15][16]
Detailed Protocol:
-
Hydroboration: In a flame-dried flask under an inert atmosphere, dissolve 1-hexyne (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C. Add a solution of 9-BBN (0.5 M in THF, 1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the mixture back to 0 °C. Cautiously add ethanol, followed by 6 M aqueous sodium hydroxide (NaOH), and then slowly add 30% hydrogen peroxide (H₂O₂).
-
Causality Note: The addition of H₂O₂ is exothermic and should be done slowly to maintain control of the reaction temperature.
-
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for another 1-2 hours, or until the intermediate organoborane is fully consumed.
-
Workup: Add water and extract the product with diethyl ether.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to yield hexanal.
| Parameter | Value |
| Reagents | 1. 9-BBN (or other bulky borane) 2. H₂O₂, NaOH |
| Key Principle | Anti-Markovnikov Addition |
| Temperature | 0 °C to Room Temperature |
| Typical Time | 4-6 hours |
| Product | Hexanal |
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its stability and predictable reactivity make it an ideal starting material for a range of transformations. By understanding the principles behind its deprotection and subsequent functionalization through methods like Sonogashira coupling and regioselective hydration, researchers can strategically incorporate the six-carbon alkynyl unit into complex molecules, facilitating advancements in medicinal chemistry and materials science.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. gelest.com [gelest.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.winthrop.edu [chem.winthrop.edu]
- 11. chem.winthrop.edu [chem.winthrop.edu]
- 12. homework.study.com [homework.study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 16. Untitled Document [ursula.chem.yale.edu]
Application Notes & Protocols: Leveraging 1-Trimethylsilyl-1-hexyne in the Synthesis of Complex Molecules
Foreword: The Strategic Advantage of the Silylalkyne Handle
In the intricate chess game of complex molecule synthesis, every move—every reaction—must be precise, selective, and efficient. 1-Trimethylsilyl-1-hexyne has emerged not merely as a pawn, but as a strategic queen, offering multifaceted utility that empowers chemists to construct elaborate molecular architectures with finesse. The trimethylsilyl (TMS) group is the cornerstone of its versatility. It serves as a robust yet selectively removable protecting group for the terminal alkyne's acidic proton, rendering it inert to a wide range of reaction conditions, particularly basic and organometallic reagents. Beyond simple protection, the steric and electronic footprint of the TMS group profoundly influences the regiochemical and stereochemical outcomes of reactions at the triple bond, steering transformations toward desired isomers.[1][2]
This guide eschews a conventional, rigid format. Instead, it is structured to mirror the strategic thinking of a synthesis campaign. We will journey from foundational applications in carbon-carbon bond formation to more nuanced uses in selective cyclizations, and finally, to the elegant endgame of deprotection and late-stage functionalization. Each section is designed to provide not just a protocol, but a field-tested perspective on why specific choices are made, ensuring that every step is a self-validating component of a successful synthesis.
Core Application: Protected Alkyne Linchpin in Cross-Coupling Reactions
The most fundamental role of this compound is as a stable, non-acidic equivalent of 1-hexyne for cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example where this protection is indispensable.
Causality Behind the Choice: Why Silyl Protection is Crucial
In a standard Sonogashira coupling, the reaction medium is typically basic, often employing an amine base like triethylamine or diisopropylethylamine. Under these conditions, a free terminal alkyne (R-C≡C-H) can undergo self-coupling (Glaser coupling) to form a symmetric diyne (R-C≡C-C≡C-R), a significant and often inseparable byproduct. The TMS group, by replacing the acidic proton, completely circumvents this side reaction.[1] This allows for clean, high-yielding cross-coupling, making the process more reliable and scalable. Furthermore, the lipophilic nature of the TMS group often improves the solubility of the alkyne in common organic solvents used for these reactions.
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling of 1-Bromo-4-nitrobenzene with this compound
This protocol demonstrates a typical Sonogashira reaction, a cornerstone of C(sp)-C(sp²) bond formation.
Table 1: Reagents for Sonogashira Coupling
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-Bromo-4-nitrobenzene | 202.01 | 202 mg | 1.0 | 1.0 |
| This compound | 154.32 | 185 mg (242 µL) | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 | 0.025 |
| Copper(I) Iodide (CuI) | 190.45 | 5 mg | 0.025 | 0.025 |
| Triethylamine (TEA) | 101.19 | 5 mL | - | Solvent |
| Tetrahydrofuran (THF) | 72.11 | 5 mL | - | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and CuI (5 mg, 0.025 mmol).
-
Flask Preparation: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Alkyne Addition: Add this compound (242 µL, 1.2 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 50 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether (20 mL) and filter through a pad of Celite to remove palladium and copper salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, 1-(4-nitrophenyl)-2-(trimethylsilyl)-1-hexyne.
Workflow Visualization
Caption: Sonogashira coupling workflow using a TMS-protected alkyne.
Advanced Application: Directing Group in Regioselective Cycloadditions
The influence of the TMS group extends beyond protection into the realm of reaction control. In cycloaddition reactions, its steric bulk and electronic properties can dictate the regioselectivity, providing a single, predictable product where multiple isomers might otherwise form.[1][3]
Causality Behind the Choice: Steric and Electronic Control
A powerful example is the Titanium-catalyzed [2+2+1] cycloaddition for the synthesis of multisubstituted pyrroles.[4][5] In the reaction of a TMS-protected alkyne, an internal alkyne, and an azobenzene, the TMS group plays a critical role. Both its large size (steric effect) and its electron-donating nature (electronic effect) favor a specific orientation during the formation of the key metallacycle intermediate, leading to the highly selective formation of 2-TMS-pyrroles with greater than 90% selectivity.[4][6] This avoids the statistical mixture of products that would result without such a directing group.
Experimental Protocol: Ti-Catalyzed [2+2+1] Synthesis of a 2-TMS-Pyrrole
This protocol is adapted from literature procedures demonstrating the high selectivity of this transformation.[4][6]
Table 2: Reagents for [2+2+1] Pyrrole Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Ti(NMe₂)₂Cl₂ | 206.91 | 21 mg | 0.1 | 0.1 |
| Azobenzene | 182.22 | 182 mg | 1.0 | 1.0 |
| 4-Octyne | 110.20 | 110 mg (148 µL) | 1.0 | 1.0 |
| This compound | 154.32 | 170 mg (222 µL) | 1.1 | 1.1 |
| Toluene | 92.14 | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, add Ti(NMe₂)₂Cl₂ (21 mg, 0.1 mmol) and toluene (5 mL) to a vial. Stir until dissolved.
-
Reaction Assembly: In a separate 25 mL Schlenk flask, dissolve azobenzene (182 mg, 1.0 mmol) and 4-octyne (148 µL, 1.0 mmol) in toluene (5 mL).
-
Initiation: Add the catalyst solution to the flask containing the azobenzene and 4-octyne.
-
Alkyne Addition: Add this compound (222 µL, 1.1 mmol) to the reaction mixture.
-
Reaction Execution: Seal the flask and heat at 80 °C for 12 hours. The solution will typically undergo a color change.
-
Quenching and Workup: After cooling, carefully quench the reaction by adding 1M HCl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography (hexane/ethyl acetate) to afford the pentasubstituted 2-TMS-pyrrole.
Mechanism Visualization
Caption: Simplified catalytic cycle for Ti-mediated [2+2+1] pyrrole synthesis.
The Endgame Strategy: Sequential Desilylation and Functionalization
The true elegance of using this compound lies in its role as a "latent" terminal alkyne. After it has fulfilled its protective or directing duties in one or more synthetic steps, the TMS group can be cleanly cleaved to unveil the C-H bond, opening a gateway for further, often orthogonal, transformations.[7][8][9] This sequential strategy is exceptionally powerful for the late-stage diversification of complex molecules.
Causality Behind the Choice: Orthogonal Deprotection
The C-Si bond is stable to many reaction conditions but can be selectively cleaved under specific, mild protocols. The most common method involves treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7] Alternatively, basic methanolysis (e.g., K₂CO₃ in methanol) can be used.[7] This chemical orthogonality allows chemists to perform, for example, a Sonogashira coupling, then selectively remove the TMS group without affecting other protecting groups (like a TIPS group, which is more resistant to K₂CO₃/MeOH), and then perform a second reaction, such as a "click" cycloaddition, on the newly liberated terminal alkyne.[7][3]
Experimental Protocol: Two-Step Desilylation and CuAAC ("Click") Reaction
This protocol uses the product from the Sonogashira example (Section 1) to demonstrate the desilylation-functionalization sequence.
Part A: Desilylation of 1-(4-nitrophenyl)-2-(trimethylsilyl)-1-hexyne
Table 3: Reagents for Desilylation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Silylated Alkyne | 275.44 | 275 mg | 1.0 | 1.0 |
| TBAF (1.0 M in THF) | 261.47 | 1.1 mL | 1.1 | 1.1 |
| Tetrahydrofuran (THF) | 72.11 | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: Dissolve the silylated alkyne (275 mg, 1.0 mmol) in THF (10 mL) in a round-bottom flask at room temperature.
-
Deprotection: Add the TBAF solution (1.1 mL, 1.1 mmol) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude 1-hexyne-1-yl-4-nitrobenzene is often pure enough for the next step, but can be quickly filtered through a short plug of silica if needed.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Table 4: Reagents for CuAAC Reaction
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Deprotected Alkyne | 203.23 | 203 mg | 1.0 | 1.0 |
| Benzyl Azide | 133.15 | 133 mg | 1.0 | 1.0 |
| CuSO₄·5H₂O | 249.68 | 12.5 mg | 0.05 | 0.05 |
| Sodium Ascorbate | 198.11 | 20 mg | 0.1 | 0.1 |
| t-BuOH/H₂O (1:1) | - | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: In a 25 mL flask, dissolve the deprotected alkyne (203 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Addition: Add sodium ascorbate (20 mg, 0.1 mmol), followed by CuSO₄·5H₂O (12.5 mg, 0.05 mmol).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 6 hours. The reaction typically results in the precipitation of the triazole product.
-
Workup: Dilute the mixture with water (10 mL) and collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold diethyl ether to remove any unreacted starting materials. Dry under vacuum to obtain the pure 1,2,3-triazole product.
Sequential Reaction Workflow
Caption: A powerful synthetic sequence enabled by silylalkyne chemistry.
Summary and Outlook
The strategic application of this compound exemplifies the principles of modern organic synthesis: control, efficiency, and modularity. Its ability to act as a stable building block, a regiochemical directing group, and a masked reactive handle provides chemists with a reliable tool for navigating the challenges of constructing complex molecular targets. From pharmaceuticals to materials science, the methodologies enabled by this versatile reagent continue to facilitate the assembly of novel structures that were once considered formidable synthetic challenges.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]
- 4. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploitation of desilylation chemistry in tailor-made functionalization on diverse surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Trimethylsilyl-1-hexyne
Welcome to the comprehensive technical support guide for the purification of 1-trimethylsilyl-1-hexyne. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the purification of this valuable synthetic intermediate.
Introduction: The Challenge of Purifying this compound
This compound is a cornerstone reagent in a variety of coupling reactions, including the renowned Sonogashira coupling. Its purity is paramount to the success of these subsequent transformations. However, its purification is not always straightforward. The primary challenges stem from its relatively low boiling point, the presence of closely boiling impurities, and the inherent sensitivity of the trimethylsilyl (TMS) protecting group to both acidic and basic conditions. This guide will equip you with the knowledge and techniques to navigate these challenges and obtain high-purity this compound for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route and workup conditions. For the common synthesis involving the deprotonation of 1-hexyne with an organolithium reagent (like n-butyllithium) followed by quenching with trimethylsilyl chloride (TMSCl), you can anticipate the following impurities:
-
Unreacted 1-hexyne: This is a common impurity if the deprotonation or silylation was incomplete.
-
Hexamethyldisiloxane (HMDSO): This byproduct forms from the hydrolysis of TMSCl during the aqueous workup.
-
Butane and other alkanes: These are residual solvents from the organolithium reagent.
-
Tetrahydrofuran (THF): A common solvent for this reaction, which can be challenging to remove completely due to its boiling point.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: ¹H and ¹³C NMR spectroscopy are powerful tools for assessing the purity of your this compound. Here are the characteristic shifts for the target compound and its common impurities:
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| This compound | ~ 0.15 (s, 9H), 0.91 (t, 3H), 1.40-1.55 (m, 4H), 2.22 (t, 2H) | ~ -0.1, 13.6, 20.6, 22.1, 31.2, 83.9, 107.2 |
| 1-Hexyne | ~ 0.92 (t, 3H), 1.40-1.58 (m, 4H), 1.95 (t, 1H), 2.20 (dt, 2H) | ~ 13.5, 18.3, 22.0, 30.8, 68.4, 83.5[1][2] |
| Hexamethyldisiloxane (HMDSO) | ~ 0.06 (s, 18H) | ~ 1.94 |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: Low yield after purification.
Possible Cause A: Decomposition during distillation.
-
Causality: this compound can be thermally sensitive, especially if acidic or basic residues are present from the workup. Overheating during distillation can lead to decomposition.
-
Solution: Employ vacuum distillation to lower the boiling point of the compound. Ensure your distillation apparatus is clean and free of any acidic or basic contaminants. A boiling point of approximately 65 °C at 35 mmHg is reported for this compound.
Possible Cause B: Desilylation on silica gel during chromatography.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface. This acidity can be sufficient to cleave the labile TMS group, leading to the formation of 1-hexyne and silanols, which will not be collected with the desired product.[3][4]
-
Solution:
-
Neutralize the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (v/v). The triethylamine will neutralize the acidic sites on the silica.
-
Use a non-polar eluent: Employ a non-polar solvent system, such as pure hexanes or a mixture of hexanes and dichloromethane, to minimize the contact time of your compound with the stationary phase.
-
Work quickly: Do not let the column run dry or allow the compound to sit on the column for an extended period.
-
Problem 2: Product is still impure after distillation.
Possible Cause: Co-distillation with impurities.
-
Causality: If your crude product contains a significant amount of an impurity with a similar boiling point, simple distillation may not be sufficient for complete separation. For instance, 1-hexyne has a boiling point of 71-72 °C at atmospheric pressure, which is relatively close to that of the product under vacuum.
-
Solution: Use fractional distillation with a Vigreux or packed column to increase the separation efficiency. Monitor the temperature at the head of the column closely. A stable temperature during distillation indicates the collection of a pure fraction.
Problem 3: Streaking or poor separation during flash chromatography.
Possible Cause A: Compound is too polar for the chosen eluent.
-
Causality: While this compound is relatively non-polar, if your eluent is too non-polar (e.g., pure pentane), the compound may interact too strongly with the silica gel, leading to band broadening and streaking.
-
Solution: Gradually increase the polarity of your eluent. Start with pure hexanes and, if necessary, add a small amount of a slightly more polar solvent like dichloromethane or diethyl ether. A good starting point for finding the optimal solvent system is to target an Rf value of 0.2-0.4 on a TLC plate.[5][6]
Possible Cause B: Acid or base sensitivity.
-
Causality: As mentioned, the TMS group is sensitive to both acid and base. If your compound is decomposing on the column, it can lead to streaking and the appearance of new, more polar spots on the TLC.
-
Solution: Neutralize your silica gel with triethylamine as described above. Ensure all your solvents are of high purity and free from acidic or basic contaminants.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is ideal for purifying larger quantities of this compound when the primary impurities have significantly different boiling points.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Charging the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evacuation: Carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Monitor the temperature at the head of the column. You may observe an initial fraction of low-boiling impurities (e.g., residual hexanes, 1-hexyne).
-
The temperature should then stabilize as the pure this compound begins to distill. Collect the fraction that distills at a constant temperature. For this compound, the expected boiling point is around 65 °C at 35 mmHg.
-
Higher boiling impurities, such as HMDSO (boiling point ~101 °C at atmospheric pressure), will remain in the distillation flask.[7]
-
-
Completion: Once the majority of the product has been collected and the temperature begins to rise or drop, stop the distillation.
-
Analysis: Analyze the purified product by NMR to confirm its purity.
Protocol 2: Purification by Flash Column Chromatography
This technique is suitable for smaller scale purifications or when distillation is not effective at removing certain impurities.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system by running a TLC of your crude material. A good starting point is pure hexanes. If the Rf value is too low, gradually add a more polar solvent like dichloromethane or diethyl ether until an Rf of ~0.3 is achieved.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent. For acid-sensitive compounds, add 1% triethylamine to the eluent.
-
Pack a glass column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying positive pressure with a pump or inert gas.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by NMR spectroscopy.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for choosing the appropriate purification method for this compound.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 13C NMR......1- HEXYNE [orgspectroscopyint.blogspot.com]
- 2. 1-Hexyne(693-02-7) 13C NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Yield for 1-Trimethylsilyl-1-hexyne Coupling Reactions
Welcome to the Technical Support Center for optimizing coupling reactions involving 1-trimethylsilyl-1-hexyne. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic routes. Here, we address common challenges and provide in-depth, scientifically-grounded solutions in a direct question-and-answer format. Our aim is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind experimental choices, ensuring robust and reproducible results.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues that can arise during the coupling of this compound, primarily focusing on the widely-used Sonogashira coupling reaction.[1][2][3]
Issue 1: Low or No Product Yield
Question: I am performing a Sonogashira coupling between this compound and an aryl halide, but I'm observing very low to no formation of the desired coupled product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or non-existent product yield is a frequent challenge in Sonogashira couplings and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Core Areas to Investigate:
-
Catalyst System Inactivity: The palladium catalyst and, if used, the copper(I) co-catalyst are the heart of the reaction.[2][4] Their inactivity is a primary suspect for reaction failure.
-
Palladium Catalyst:
-
Oxidation State: The active catalytic species is Pd(0).[2][4] If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ.[4] Inadequate reduction can halt the catalytic cycle. Amines or phosphine ligands in the reaction mixture often facilitate this reduction.[4]
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium center, are susceptible to oxidation. Ensure your phosphine ligands are fresh and have been stored under an inert atmosphere.
-
-
Copper(I) Co-catalyst:
-
Oxidation: Copper(I) iodide (CuI) can oxidize to Cu(II), which is ineffective in the catalytic cycle. Use freshly purchased or properly stored CuI. A tan or off-white color may indicate oxidation.
-
Role: The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step with the palladium complex.[4]
-
-
-
Reaction Conditions: The solvent, base, and temperature play critical roles in the reaction's success.[5]
-
Solvent: The solvent must dissolve all reaction components, including the often lipophilic aryl halide and the polar palladium complex.[5] Common solvents include amines (which also act as the base), DMF, and THF.[4][5] The polarity of the solvent can significantly impact the reaction rate and yield.[5] For instance, some studies have shown that toluene can be a better solvent than DMF in certain cases, as DMF might displace essential ligands from the palladium complex.[5]
-
Base: A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[2][4][6] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can also serve as the solvent.[4] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective.[1][7]
-
Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive substrates (e.g., aryl bromides or chlorides) may require heating.[4] However, excessive heat can lead to catalyst decomposition.
-
-
Substrate Quality and Reactivity:
-
Purity: Impurities in either this compound or the aryl/vinyl halide can poison the catalyst. Ensure your starting materials are of high purity.
-
Halide Reactivity: The reactivity of the aryl/vinyl halide follows the trend: I > Br > Cl.[4] Aryl iodides are the most reactive and often couple at room temperature, whereas bromides may require elevated temperatures.[4] Chlorides are generally the least reactive.
-
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low yields.
Issue 2: Significant Formation of Homocoupled Alkyne Dimer (Glaser Coupling)
Question: My reaction is producing a significant amount of the homocoupled dimer of this compound instead of the desired cross-coupled product. How can I suppress this side reaction?
Answer:
The formation of alkyne dimers, known as Glaser coupling, is a common and often frustrating side reaction in Sonogashira couplings.[4] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is the primary culprit in promoting Glaser coupling.[8]
-
Degassing: Thoroughly degas all solvents and reagents before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Copper-Free Conditions: The most direct way to avoid copper-mediated homocoupling is to eliminate the copper co-catalyst.[4]
-
Mechanism: Copper-free Sonogashira reactions proceed through a different mechanism where the palladium complex is believed to facilitate the deprotonation of the alkyne.[4]
-
Considerations: These reactions may require different ligands, bases, or higher temperatures to achieve comparable reaction rates to copper-co-catalyzed systems.[4]
-
-
Ligand Choice: The choice of ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling.
-
Electron-rich and Bulky Ligands: Ligands such as N-heterocyclic carbenes (NHCs) have been shown to be effective in promoting the desired cross-coupling reaction.[4]
-
-
Controlled Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low at any given time, thereby disfavoring the bimolecular homocoupling reaction.
Experimental Protocol: Standard Copper-Catalyzed Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify by column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is a trimethylsilyl (TMS) group used on the alkyne?
A1: The trimethylsilyl group serves as a protecting group for the terminal alkyne.[9][10] This is particularly useful when synthesizing unsymmetrical alkynes.[11] The reaction is first performed at the terminal C-H bond of the TMS-protected alkyne.[10] Subsequently, the TMS group can be selectively removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), to reveal a new terminal alkyne for further functionalization.[9][12]
Q2: Can I remove the TMS group in situ during the Sonogashira coupling?
A2: Yes, in situ deprotection of the TMS group is possible and can be an efficient way to synthesize symmetrical or unsymmetrical diarylacetylenes in a one-pot procedure.[4][11] Reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or hexafluorosilicic acid have been reported to facilitate this in situ deprotection, allowing the newly formed terminal alkyne to react further.[4][11]
Q3: What is the optimal catalyst loading for this reaction?
A3: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. Generally, palladium catalyst loading ranges from 0.2 mol% to 5 mol%.[13][14] For the copper co-catalyst, a slightly higher loading is often used. It is always advisable to start with a lower catalyst loading and increase it if the reaction is sluggish.
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent is critical and depends on the solubility of your substrates and the desired reaction temperature.[5][15]
-
Amine bases as solvents (e.g., Et₃N, piperidine): These are common as they serve a dual purpose.
-
Aprotic polar solvents (e.g., DMF, DMSO, NMP): These are good at dissolving a wide range of reactants but can sometimes inhibit the reaction by coordinating to the metal center.[5]
-
Non-polar solvents (e.g., Toluene): Can be effective, particularly in copper-free systems.[5]
Solvent Property Comparison Table:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Triethylamine | Low | 89 | Also acts as a base. |
| THF | Medium | 66 | Ethereal solvent, good for moderate temperatures. |
| DMF | High | 153 | High boiling point, good solvating power, but can have inhibitory effects.[5] |
| Toluene | Low | 111 | Often used in copper-free protocols. |
Q5: What is the role of the phosphine ligand?
A5: The phosphine ligand (e.g., triphenylphosphine, PPh₃) plays a crucial role in stabilizing the palladium catalyst, preventing its precipitation as palladium black, and influencing its reactivity.[4] The steric and electronic properties of the phosphine can significantly affect the outcome of the reaction.[16] More electron-donating and sterically bulky phosphines can sometimes lead to higher catalytic activity.[16]
Catalytic Cycle Visualization:
Caption: The interconnected catalytic cycles in a Sonogashira reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.lucp.net [books.lucp.net]
- 6. m.youtube.com [m.youtube.com]
- 7. ijnc.ir [ijnc.ir]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 10. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Desilylation of 1-Trimethylsilyl-1-hexyne
Welcome to the technical support center for the desilylation of 1-trimethylsilyl-1-hexyne. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common yet sometimes challenging chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving successful and efficient desilylation.
Introduction: The Critical Role of Desilylation
The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes due to its ease of installation and general stability.[1][2] However, the successful removal, or desilylation, of the TMS group to regenerate the terminal alkyne is a critical step in many synthetic pathways. While seemingly straightforward, this reaction can present a number of challenges, from incomplete conversion to the formation of unwanted byproducts. This guide provides practical, experience-driven advice to help you overcome these hurdles.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific issues you may encounter during the desilylation of this compound.
Issue 1: Incomplete Reaction or Low Yield
Question: I am observing a significant amount of starting material (this compound) remaining in my reaction mixture, resulting in a low yield of 1-hexyne. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete desilylation is a frequent problem that can often be traced back to the choice of reagents, their quality, and the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Reagent System:
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is a common and effective reagent for cleaving the Si-C bond.[3][4] However, the effectiveness of TBAF is highly dependent on its water content. Anhydrous TBAF is more reactive. If you are using a solution of TBAF in THF, be aware that it can absorb moisture over time, reducing its efficacy.
-
Base-Catalyzed Methanolysis: A widely used and often milder alternative is potassium carbonate (K₂CO₃) in methanol (MeOH).[1][5][6][7] This method is generally effective and utilizes inexpensive reagents. The mechanism involves the attack of methoxide, generated in situ, on the silicon atom.[7]
2. Verify Reagent Quality and Stoichiometry:
-
Potassium Carbonate: Ensure your K₂CO₃ is anhydrous. It is a hygroscopic solid, and absorbed water can interfere with the reaction.
-
Methanol: Use dry methanol. While the reaction generates methoxide, excess water can lead to side reactions or reduced efficiency. Distilling methanol over calcium hydride can be a good practice for ensuring dryness.[5]
-
TBAF: If using TBAF, consider using a freshly opened bottle or a solution that has been properly stored to minimize water content.
-
Stoichiometry: For the K₂CO₃/MeOH method, often only catalytic amounts of the base are required.[8] However, for stubborn reactions, increasing the amount of K₂CO₃ can be beneficial. For TBAF, using a stoichiometric amount or a slight excess is typical.
3. Optimize Reaction Conditions:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9] Some desilylations with K₂CO₃/MeOH can be complete within a couple of hours at room temperature, while others may require longer reaction times.[5][6] Be cautious, as prolonged reaction times with some substrates can lead to reduced yields.[5]
-
Temperature: Most desilylations of TMS-alkynes proceed efficiently at room temperature. If the reaction is sluggish, gentle heating might be considered, but this should be done with caution as it can promote side reactions.
-
Solvent: For lipophilic substrates that have poor solubility in methanol, a co-solvent like dichloromethane (DCM) or THF can be used in a 1:1 ratio with methanol.[6]
Troubleshooting Workflow for Incomplete Reaction:
Caption: Troubleshooting workflow for incomplete desilylation.
Issue 2: Formation of Side Products
Question: My reaction is proceeding, but I am observing significant formation of an unknown byproduct. What could this be and how can I prevent it?
Answer:
The formation of byproducts is often related to the reactivity of the substrate or intermediates under the reaction conditions.
1. Potential Side Reactions with Basic Conditions:
-
Base-Sensitive Functional Groups: If your molecule contains other base-sensitive functional groups (e.g., esters, halides on an activated ring), they may react under the basic conditions of K₂CO₃/MeOH or with the basicity of TBAF. For instance, nucleophilic aromatic substitution can occur on highly activated aromatic rings.[8]
-
Allene Formation: In some specific cases, particularly with certain substrates, TBAF has been reported to promote the formation of allenes.
2. Byproducts from Workup:
-
Siloxane Formation: During aqueous workup, the trimethylsilyl byproduct can hydrolyze to form trimethylsilanol, which can then dimerize to form hexamethyldisiloxane. This is a common byproduct and is often volatile enough to be removed under vacuum.
-
TBAF-Related Impurities: Removing TBAF and its byproducts after the reaction can be challenging, especially for polar products.[10][11][12] These impurities can complicate purification.
Strategies to Minimize Side Products:
-
Milder Conditions: If base sensitivity is an issue, consider using milder conditions. Catalytic amounts of K₂CO₃ are often sufficient and less harsh than stoichiometric amounts of stronger bases.[8]
-
Alternative Reagents: For substrates that are highly sensitive to basic conditions, fluoride sources under neutral or slightly acidic conditions might be an option. For example, using potassium fluoride (KF) with a crown ether or in a polar aprotic solvent like DMF can be effective.[8] A combination of KF and acetic acid in acetonitrile/water has also been reported.[8]
-
Workup Procedures for TBAF: To address issues with removing TBAF, an acidic workup can be employed. Alternatively, specialized workup procedures using sulfonic acid resins and calcium carbonate have been developed to effectively remove TBAF and its byproducts without a traditional aqueous extraction.[10][13]
Issue 3: Difficulty with Product Purification
Question: My crude NMR looks clean, but I am experiencing significant product loss during column chromatography. What could be causing this?
Answer:
Product loss during purification is a frustrating issue that can often be attributed to the properties of the product or its interaction with the stationary phase.
1. Volatility of 1-Hexyne:
-
1-hexyne is a relatively volatile compound (boiling point ~71 °C). Significant product loss can occur during the removal of solvents under reduced pressure (roto-evaporation).
-
Solution: Use minimal heat during solvent evaporation. It is also advisable to co-evaporate with a higher-boiling, non-polar solvent like hexane to minimize the loss of the more volatile product.
2. Interaction with Silica Gel:
-
Terminal alkynes can sometimes interact with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and in some cases, decomposition.[14]
-
Solutions:
-
Deactivate Silica Gel: You can neutralize the acidity of the silica gel by pre-treating it with a dilute solution of a non-polar amine, such as triethylamine (typically 1-2% in the eluent), before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for your chromatography.
-
Minimize Silica Usage: If the crude product is very clean, you might be able to avoid column chromatography altogether. A simple filtration through a plug of silica gel might be sufficient to remove baseline impurities.
-
Data Summary for Common Desilylation Conditions:
| Reagent System | Typical Solvent | Temperature (°C) | Reaction Time | Key Considerations |
| K₂CO₃/MeOH | Methanol, DCM/MeOH | Room Temperature | 1-4 hours | Mild, cost-effective, sensitive to substrate solubility.[5][6] |
| TBAF | THF | Room Temperature | 0.5-2 hours | Highly effective, can be basic, workup can be challenging.[3][4] |
| KF/18-crown-6 | THF, DMF | Room Temperature | Variable | Good for base-sensitive substrates.[8] |
| AgNO₃ (catalytic) | Aqueous Acetone | Room Temperature | Variable | Mild, but requires a silver salt.[1] |
| Na ascorbate/CuSO₄ | Ethanol/Water | Room Temperature | Short | Mild and efficient with non-toxic reagents.[15][16] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the desilylation of a TMS-alkyne with K₂CO₃ in methanol?
A1: The reaction proceeds via a base-catalyzed methanolysis. Potassium carbonate is basic enough to deprotonate methanol, generating a catalytic amount of methoxide anion (CH₃O⁻). The nucleophilic methoxide then attacks the electrophilic silicon atom of the trimethylsilyl group, forming a pentacoordinate silicon intermediate. This intermediate then collapses, with the acetylide anion acting as a leaving group. The acetylide is subsequently protonated by methanol to yield the terminal alkyne, 1-hexyne, and regenerates the methoxide catalyst.
Mechanism of Base-Catalyzed Desilylation:
Caption: Simplified mechanism of methoxide-catalyzed desilylation.
Q2: Can I use other bases besides potassium carbonate for methanolysis?
A2: Yes, other bases can be used. Sodium methoxide (NaOMe) in methanol is also effective.[7] Even milder bases can sometimes be employed depending on the substrate. The key is to generate a sufficient concentration of methoxide to initiate the reaction.
Q3: Is it possible to selectively desilylate a TMS-alkyne in the presence of other silyl ethers?
A3: Yes, selective deprotection is often possible due to the differing lability of various silyl groups. The TMS group on an alkyne is generally more labile than silyl ethers protecting alcohols, especially bulkier ones like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). Mild conditions, such as catalytic K₂CO₃ in methanol, will often selectively cleave the TMS-alkyne while leaving a TBS or TIPS ether intact.[1][3] The relative rate of acidic hydrolysis for silyl ethers is TMS > TES > TBS > TIPS > TBDPS.[17]
Q4: How can I monitor the progress of my desilylation reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
TLC: The starting material, this compound, is significantly less polar than the product, 1-hexyne. This difference in polarity allows for easy visualization of the reaction progress on a silica gel TLC plate, typically eluting with a non-polar solvent like hexanes. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.
-
GC: Gas chromatography is also an excellent technique for monitoring this reaction, as both the starting material and product are volatile. You can take small aliquots from the reaction mixture at different time points and analyze them by GC to determine the ratio of starting material to product.[18]
Q5: Are there any safety concerns I should be aware of when performing this reaction?
A5: Standard laboratory safety precautions should always be followed. 1-hexyne is a flammable liquid. When using fluoride reagents like TBAF, be aware that they can be corrosive and should be handled with appropriate personal protective equipment. Some reports have noted the potential for explosions with (trimethylsilyl)acetylene under specific oxidative coupling conditions, though this is not a direct concern for the deprotection reaction itself.[1]
References
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. env.go.jp [env.go.jp]
- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Silyl ether - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Improving Selectivity in Reactions with 1-Trimethylsilyl-1-hexyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific selectivity challenges encountered when working with 1-trimethylsilyl-1-hexyne. The trimethylsilyl (TMS) group is a powerful directing group, but understanding its influence is critical to achieving desired reaction outcomes. This center is designed to explain the causality behind experimental choices and provide validated protocols to enhance your success.
Frequently Asked Questions (FAQs)
FAQ 1: How can I control regioselectivity in the hydroboration of this compound?
Question: "I am performing a hydroboration-oxidation on this compound and obtaining a mixture of the α- and β-vinylsilane products. My goal is the (E)-vinylsilane resulting from the anti-Markovnikov addition. How can I improve the regioselectivity?"
Answer: This is a common challenge. The regioselectivity of hydroboration on silylalkynes is governed by a combination of steric and electronic effects. The bulky trimethylsilyl (TMS) group sterically hinders the approach of the borane to the α-carbon (the carbon attached to the silicon). This directs the boron atom to the less sterically hindered β-carbon, which, after oxidation, yields the desired anti-Markovnikov product.[1][2][3] However, less bulky boranes can still lead to mixtures.
Core Principle: The key to maximizing regioselectivity is to increase the steric demand of the hydroborating agent.
Troubleshooting & Solutions:
-
Choice of Borane: The size of the borane reagent is the most critical factor. While borane-THF (BH₃·THF) can provide moderate selectivity, bulkier reagents will significantly favor addition to the β-carbon.
-
Highly Recommended Reagents: For maximum regioselectivity (>99:1 in favor of the β-adduct), use sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN-H) or dicyclohexylborane.[3] These reagents dramatically amplify the steric clash at the α-position.
Data Summary: Effect of Borane Reagent on Regioselectivity
| Borane Reagent | Typical β:α Regioselectivity | Key Considerations |
| Borane-THF (BH₃·THF) | ~90:10 to 95:5 | Prone to forming mixtures; sensitive to reaction temperature. |
| Disiamylborane | >98:2 | Good selectivity, but can be sluggish with very hindered substrates. |
| Dicyclohexylborane | >99:1 | Excellent selectivity; prepared in situ from cyclohexene and BH₃·THF. |
| 9-BBN-H | >99:1 | Excellent selectivity and thermal stability; commercially available. |
dot
Caption: Troubleshooting workflow for improving regioselectivity in hydroboration.
Protocol: Highly Regioselective Hydroboration-Oxidation using 9-BBN-H
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a dry, three-neck flask equipped with a magnetic stirrer and a thermometer. Dissolve the alkyne in anhydrous THF (tetrahydrofuran).
-
Hydroboration: Cool the solution to 0 °C using an ice bath. Slowly add a 0.5 M solution of 9-BBN-H in THF (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Oxidation: Once the hydroboration is complete, cool the flask back to 0 °C. Cautiously add ethanol, followed by a 6 M aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
-
Peroxide Addition: Slowly add 30% hydrogen peroxide (H₂O₂) (3.0 eq) dropwise. This step is exothermic; maintain the temperature below 25 °C.
-
Work-up: After stirring for 1 hour at room temperature, separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting aldehyde product via flash column chromatography.
FAQ 2: How can I control the stereochemistry (E vs. Z) in hydrosilylation reactions?
Question: "I am trying to synthesize a 1,2-bis(silyl)hexene via hydrosilylation of this compound, but the reaction is yielding a mixture of E and Z isomers. How can I selectively form one stereoisomer?"
Answer: The stereochemical outcome of alkyne hydrosilylation is highly dependent on the choice of catalyst, which dictates whether the reaction proceeds via a syn- or anti-addition mechanism.
-
Syn-addition results in the (Z)-isomer.
-
Anti-addition results in the (E)-isomer.
Troubleshooting & Solutions:
-
For (E)-Isomer (anti-addition): Platinum-based catalysts like Karstedt's catalyst (platinum(0)-divinyltetramethyldisiloxane complex) or Speier's catalyst (H₂PtCl₆) are well-known to favor anti-addition, leading to the (E)-vinylsilane. Cobalt complexes with bidentate phosphine ligands also effectively produce (E)-β-vinylsilanes.[4][5]
-
For (Z)-Isomer (syn-addition): Ruthenium-based catalysts, such as [CpRu(MeCN)₃]PF₆, are excellent for promoting syn-addition to afford the (Z)-isomer.[6] Some iron-based catalysts can also provide high syn-selectivity.[7] It is important to note that with the [CpRu(MeCN)₃]⁺ catalyst, the hydrosilylation of terminal alkynes often gives the α-vinylsilane (1,1-disubstituted) product, while internal alkynes give the Z-vinylsilane via trans-addition.[6]
Data Summary: Catalyst Control of Hydrosilylation Stereoselectivity
| Catalyst System | Predominant Mechanism | Resulting Isomer | Reference |
| Karstedt's Catalyst (Pt) | anti-addition | (E)-isomer | --INVALID-LINK-- |
| Co(OAc)₂ / dppb | syn-insertion | (E)-isomer | --INVALID-LINK--[4] |
| [Cp*Ru(MeCN)₃]PF₆ | anti-addition | (Z)-isomer (internal alkynes) | --INVALID-LINK--[6] |
| (NNN)Fe(II) Complex | syn-addition | (Z)-isomer | --INVALID-LINK--[7] |
dot
Caption: Catalyst choice dictates the stereochemical outcome of hydrosilylation.
FAQ 3: How can I prevent premature desilylation during Sonogashira coupling?
Question: "I am attempting a Sonogashira coupling with an aryl halide, using this compound as the coupling partner. However, I am observing significant formation of the hexyne homocoupling (Glaser coupling) product, suggesting my TMS group is being cleaved prematurely. How do I avoid this?"
Answer: Premature desilylation is a frequent side reaction in Sonogashira couplings, especially when using fluoride-based activators or strongly basic conditions.[8][9] The TMS group is labile to fluoride ions and strong bases. Once cleaved, the resulting terminal alkyne can undergo homocoupling, particularly in the presence of the copper co-catalyst and oxygen.[10][11]
Core Principle: The solution is to use conditions that are sufficiently basic to facilitate the catalytic cycle but mild enough to leave the Si-C bond intact, or to use a one-pot desilylation-coupling protocol where the desilylation is the intended first step.
Troubleshooting & Solutions:
-
Avoid Fluoride Sources: Do not use tetrabutylammonium fluoride (TBAF) if your goal is to couple the silylated alkyne directly. TBAF is a potent desilylating agent.
-
Base Selection: Use a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These are typically not strong enough to cause significant desilylation.
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction. Perform the reaction under a nitrogen or argon atmosphere to minimize Glaser-Hay homocoupling of any terminal alkyne that might form.[10]
-
Consider a One-Pot, In Situ Desilylation Protocol: If your goal is to couple the deprotected alkyne, a one-pot procedure can be highly effective. In this approach, a mild desilylating agent like cesium fluoride (CsF) is used to generate the terminal alkyne in situ, which is immediately consumed in the Sonogashira coupling.[12][13] This is particularly useful for volatile alkynes that are difficult to handle once isolated.[9][12]
Protocol: Copper-Free Sonogashira Coupling to Minimize Side Reactions
-
Setup: To a dry Schlenk flask under argon, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-2 mol%).
-
Reagents: Add this compound (1.2 eq) followed by anhydrous, degassed triethylamine (TEA) as the solvent and base.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite to remove palladium and copper salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
References
- 1. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Regiocontrol in the cobalt-catalyzed hydrosilylation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiocontrol in the cobalt-catalyzed hydrosilylation of alkynes | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. syn-Selective hydrosilylation and hydroboration of alkynes at room temperature catalyzed by a phosphine-free (NNN)Fe(ii) complex - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Strategic Removal of Silyl Byproducts from Reaction Mixtures
Welcome to the technical support center dedicated to a persistent challenge in organic synthesis: the effective removal of silyl byproducts. Silyl ethers are indispensable as protecting groups for hydroxyl functionalities due to their ease of installation and tunable stability.[1][2] However, the subsequent removal of silicon-containing impurities—primarily silanols (R₃SiOH) and siloxanes (R₃Si-O-SiR₃)—can often complicate purification, leading to reduced yields and product contamination.[3]
This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges, ensuring a cleaner product and a more efficient workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common silyl byproducts I should expect?
The primary silyl byproducts encountered are silanols (R₃SiOH) and their condensation products, siloxanes (R₃Si-O-SiR₃).[3] These typically arise from two sources:
-
Hydrolysis of unreacted silylating agent: Reagents like tert-Butyldimethylsilyl chloride (TBSCl) or silyl triflates can hydrolyze during aqueous workup.
-
Cleavage of the silyl ether: During deprotection, the silyl group is released and subsequently hydrolyzes.
The physical properties of these byproducts, particularly polarity, are dictated by the alkyl groups (R) on the silicon atom, which is a critical factor in selecting a removal strategy.[3]
Q2: What are the principal strategies for removing silyl byproducts?
There are three main approaches, each with specific advantages and limitations:
-
Aqueous Workup (Extraction): This involves partitioning the reaction mixture between an organic solvent and an aqueous phase. By adjusting the pH of the aqueous layer (acidic or basic wash), the polarity of silanols can be manipulated to facilitate their removal.[3][4]
-
Chromatography: Flash column chromatography is a powerful method for separating compounds based on polarity differences.[2][5] However, its success depends on a sufficient separation between the desired product and the silyl byproducts.
-
Precipitation & Filtration: This strategy involves converting the soluble silyl byproducts into an insoluble form that can be easily removed by filtration. A classic example is using fluoride ions to precipitate silyl species.
Q3: How does my choice of silyl protecting group affect byproduct removal?
The steric bulk and electronic nature of the silyl group determine its stability and the properties of its byproducts. Larger, bulkier groups like tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) are more resistant to hydrolysis.[2] Their corresponding silanols and siloxanes are significantly less polar (more "greasy") than those derived from smaller groups like trimethylsilyl (TMS). This can make chromatographic separation from non-polar products particularly challenging.[6]
| Silyl Group | Common Abbreviation | Relative Acidity Lability | Relative Basicity Lability | Byproduct Polarity |
| Trimethylsilyl | TMS | 1 | 1 | High |
| Triethylsilyl | TES | 64 | 10-100 | Moderate-High |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 | Moderate |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Low |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Low |
| Data sourced from Wikipedia, reflecting general stability trends.[2] |
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My product is polar, and I'm losing it during the aqueous workup to remove TBAF byproducts.
Causality: Tetrabutylammonium fluoride (TBAF) is a common reagent for silyl ether deprotection.[1][7] However, the resulting tetrabutylammonium salts are highly water-soluble. If your desired product has significant polarity, it can partition into the aqueous layer along with these salts during extraction, leading to substantial yield loss.[3][8]
Solution: Non-Aqueous Workup Using Ion-Exchange Resin. An elegant and highly effective alternative, pioneered by Kishi and co-workers, avoids an aqueous phase altogether.[5][8][9] This method uses a sulfonic acid resin (e.g., DOWEX® 50WX8) to capture the tetrabutylammonium cation (n-Bu₄N⁺) and a mild inorganic base (CaCO₃) to sequester the fluoride anion as insoluble CaF₂.
-
Reaction Completion: Once the TBAF-mediated desilylation is complete (monitored by TLC), add powdered calcium carbonate (CaCO₃, ~5 equivalents relative to TBAF) directly to the reaction flask.
-
Resin Addition: Add DOWEX® 50WX8 resin (200-400 mesh, H⁺ form, ~1.5 g per mmol of TBAF) to the suspension.[3][9]
-
Stirring: Add methanol (MeOH, typically equal to the volume of the reaction solvent, e.g., THF) and stir the resulting suspension vigorously at room temperature for 1-2 hours.[3][9]
-
Filtration: Prepare a pad of Celite® in a fritted funnel and filter the mixture.
-
Washing: Wash the filter cake thoroughly with additional methanol to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product is now largely free of tetrabutylammonium salts and ready for further purification if needed.[3]
Problem 2: A greasy, persistent byproduct is co-eluting with my non-polar product during flash chromatography.
Causality: This is a classic sign of contamination with siloxanes (R₃Si-O-SiR₃), especially those derived from bulky, lipophilic silyl groups like TIPS or TBDPS. These byproducts can have very similar polarity to protected intermediates or other non-polar products, making chromatographic separation extremely difficult.[6]
Solution: Chemical Conversion to a More Polar Species. The strategy here is to convert the problematic non-polar siloxane into a more polar and easily separable silanol (R₃SiOH).
-
Acidic Hydrolysis: Before attempting chromatography, dissolve the crude mixture in a solvent like THF and treat it with a dilute aqueous acid (e.g., 1 M HCl) for a short period.[4] This will hydrolyze the siloxane to the corresponding silanol.
-
Workup and Purification: Perform a standard aqueous workup. The newly formed silanol is significantly more polar than its parent siloxane and will either be removed during the aqueous wash or will have a much lower Rƒ on silica gel, allowing for a clean separation from your non-polar product.
Problem 3: My TMS-protected compound is deprotecting on the silica gel column.
Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and can easily cleave acid-labile protecting groups like TMS ethers.[10] This leads to streaking on the TLC plate and decomposition during column chromatography.
Solution: Use Neutralized Silica Gel. Deactivating the acidic sites on the silica gel surface prevents this unwanted deprotection.
-
Slurry Preparation: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes).
-
Base Addition: Add 1-2% triethylamine (NEt₃) by volume to the slurry. For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of NEt₃.
-
Packing: Gently swirl the slurry to ensure even mixing and then pack your column as usual.
-
Elution: Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.5-1%) to maintain the neutral environment throughout the purification.
Decision-Making Workflow for Silyl Byproduct Removal
To aid in selecting the optimal purification strategy, the following decision tree can be used.
Caption: Decision tree for selecting a silyl byproduct removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Poisoning in Reactions with Silylated Compounds
Welcome to the Technical Support Center dedicated to navigating the complexities of catalyst poisoning in reactions involving silylated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation in the presence of silicon-containing molecules. Here, we will delve into the mechanisms of poisoning, provide actionable troubleshooting guides, and answer frequently asked questions to help you maintain optimal catalytic performance.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of silylated compounds?
A: Catalyst poisoning is the deactivation of a catalyst due to the chemical interaction with certain substances, known as poisons.[1] In reactions involving silylated compounds, these poisons are often silicon-containing molecules that bind to the active sites of the catalyst, rendering them inactive for the desired chemical transformation.[2] This leads to a decrease in reaction rate and overall process efficiency.[2]
Q2: Which catalysts are most susceptible to poisoning by silylated compounds?
A: Precious metal catalysts are particularly vulnerable to poisoning by silicon compounds. This includes, but is not limited to:
-
Platinum (Pt) catalysts: Often used in hydrosilylation reactions and are highly susceptible to poisoning by various silicon-containing impurities, which can lead to incomplete or failed curing of silicones.[3][4]
-
Palladium (Pd) catalysts: Commonly used in hydrogenation and cross-coupling reactions, Pd catalysts can be deactivated by silanes and other silicon compounds.[5][6]
-
Rhodium (Rh) catalysts: Used in various catalytic processes, Rhodium can also be poisoned by nitrogen-containing compounds, and silylated compounds can exacerbate deactivation.[7]
Q3: What types of silylated compounds are known to be catalyst poisons?
A: A range of silylated compounds can act as catalyst poisons. The most common culprits include:
-
Siloxanes: Particularly cyclic siloxanes (like D4, octamethylcyclotetrasiloxane), are frequently found as impurities and are known to poison catalysts.[8][9] They can decompose at high temperatures to form silica (SiO2) deposits that physically block active sites.[8]
-
Silanes: Compounds like triethylsilane and dimethoxydimethylsilane have been shown to have a poisoning effect on catalysts like Pd/alumina.[6]
-
Silyl ethers and other functionalized silanes: The reactivity of the silicon compound and the presence of certain functional groups can influence its poisoning potential.[5]
Q4: What are the common symptoms of catalyst poisoning in my reaction?
A: The primary indicator of catalyst poisoning is a significant decrease in the reaction rate. Other symptoms may include:
-
Incomplete conversion of starting materials.
-
Changes in product selectivity.
-
For silicone curing reactions, a tacky or uncured surface in contact with potential sources of contamination.[10][11]
-
An increase in the required reaction temperature to achieve the desired conversion.[8]
Q5: Can a poisoned catalyst be regenerated?
A: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.
-
Temporary Poisoning: If the poison is weakly adsorbed, it might be removed by thermal treatment (calcination) or by washing with appropriate solvents.[12][13]
-
Permanent Poisoning: If the poison forms a strong chemical bond with the active sites or leads to irreversible changes in the catalyst structure (e.g., formation of stable silicates), regeneration may not be possible.[14] For instance, the formation of a silica monolayer on the catalyst surface is often irreversible.[8]
In-Depth Troubleshooting Guides
Issue 1: My platinum-catalyzed hydrosilylation reaction is sluggish or has failed completely.
Root Cause Analysis:
Platinum catalysts are extremely sensitive to a variety of poisons.[10] The issue likely stems from the presence of inhibiting impurities in your reagents, solvents, or on your glassware. Common poisons for platinum catalysts include sulfur compounds, amines, phosphines, and certain tin compounds.[3][10][11] Silylated compounds themselves can be the source of poisoning if they contain these impurities or if they are not the intended reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for platinum-catalyzed hydrosilylation reactions.
Detailed Steps:
-
Identify Potential Poison Sources:
-
Reagents: Verify the purity of your olefin and hydrosilane. Impurities from previous reaction steps can be potent poisons.
-
Solvents: Ensure you are using high-purity, dry solvents.
-
Glassware: Residual cleaning agents or contaminants from previous reactions can poison the catalyst. Thoroughly clean all glassware, preferably by oven-drying.[3]
-
Environment: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric contaminants from interfering.[3]
-
-
Diagnostic Experiment: Small-Scale Test:
-
Conduct a small-scale control reaction using freshly opened, high-purity reagents and meticulously cleaned glassware. This will help determine if the issue lies with your standard reaction components or procedure.
-
-
Purification of Reagents:
-
If the control reaction is successful, proceed with purifying your bulk reagents. Distillation or passing through a plug of activated carbon or alumina can remove many common poisons.
-
Issue 2: My palladium-catalyzed cross-coupling reaction shows decreasing activity over time when using a silylated substrate.
Root Cause Analysis:
Palladium catalysts are susceptible to poisoning by various silicon compounds.[5][6] The deactivation can occur through several mechanisms:
-
Strong Adsorption: The silylated compound or its byproducts may strongly adsorb onto the palladium active sites, blocking access for the reactants.[2]
-
Surface Reconstruction: The silicon species can interact with the catalyst surface, leading to a reconstruction of the active sites.[5]
-
Formation of Palladium Silicides: At elevated temperatures, the formation of inactive palladium silicide species is possible.
Troubleshooting and Mitigation Strategies:
| Strategy | Description | Rationale |
| Feedstock Purification | Remove silicon-containing impurities from reactants and solvents before they enter the reactor. | This is the most effective way to prevent catalyst poisoning.[15] |
| Use of a Guard Bed | Place a bed of a sacrificial material upstream of the catalyst bed to adsorb poisons. | This protects the main catalyst bed from deactivation.[14] |
| Catalyst Selection | Choose a catalyst that is known to be more resistant to poisoning by the specific silylated compounds in your reaction. | Catalyst tolerance to poisons can vary significantly.[2] |
| Process Optimization | Adjust reaction conditions (temperature, pressure) to minimize the rate of poisoning. | Lower temperatures may reduce the rate of irreversible poisoning.[15] |
Experimental Protocol for Feedstock Purification:
-
Adsorbent Selection: Choose an appropriate adsorbent based on the nature of the suspected silicon poison. Common choices include activated carbon, silica gel, or alumina.
-
Column Preparation: Pack a chromatography column with the chosen adsorbent.
-
Elution: Pass the liquid reactant or solvent through the column.
-
Analysis: Analyze the purified feedstock to confirm the removal of the silicon-containing impurities.
-
Reaction: Use the purified feedstock in your catalytic reaction and monitor for improved performance.
Issue 3: I observe the formation of solid deposits on my catalyst, leading to deactivation.
Root Cause Analysis:
The formation of solid deposits, often referred to as fouling, is a common deactivation mechanism.[16] In reactions with silylated compounds, these deposits are frequently silica (SiO2) or polymeric silicon-based materials.[8] This can occur through the decomposition of siloxanes or other silicon compounds at elevated temperatures.[8]
Visualizing the Deactivation Pathway:
Caption: Mechanism of catalyst deactivation by fouling from silylated compounds.
Mitigation and Reactivation Strategies:
-
Temperature Control: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate to minimize the thermal decomposition of the silylated compounds.[15]
-
Catalyst Regeneration (if applicable):
-
Oxidative Treatment: For carbonaceous deposits (coke), a controlled oxidation (burning off the coke with air or oxygen) can be effective.[13]
-
Solvent Washing: If the deposits are polymeric, washing with a suitable solvent may help to remove them.[13]
-
Caution: These methods may not be effective for silica deposits and could potentially damage the catalyst.
-
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. goodgitube.com [goodgitube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. Understanding the impact of silicon compounds on metallic catalysts through experiments and multi-technical analysis [comptes-rendus.academie-sciences.fr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 10. siliconetop.com [siliconetop.com]
- 11. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 12. youtube.com [youtube.com]
- 13. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 14. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 15. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Large-Scale Synthesis of 1-Trimethylsilyl-1-hexyne
Welcome to the technical support guide for the synthesis of 1-trimethylsilyl-1-hexyne. This resource is designed for chemistry professionals engaged in process scale-up and drug development. Here, we address the common and complex challenges encountered during the synthesis, offering field-proven insights and solutions in a direct question-and-answer format.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is a cornerstone reaction in organic synthesis, providing a crucial building block for cross-coupling reactions and the construction of complex molecular architectures.[1][2][3] The most prevalent and scalable method involves a two-step, one-pot process:
-
Deprotonation: A strong organometallic base, typically n-butyllithium (n-BuLi), is used to abstract the acidic terminal proton from 1-hexyne, forming a lithium hexynilide intermediate.[1]
-
Silylation: The nucleophilic lithium acetylide then attacks an electrophilic silicon source, chlorotrimethylsilane (TMSCl), via an SN2-like mechanism to form the desired product.[4]
While conceptually straightforward, scaling this reaction introduces significant challenges related to reagent handling, reaction control, and purification. This guide will navigate these complexities.
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Section 2: Safety First - Handling Pyrophoric Reagents
Question: What are the absolute critical safety protocols for handling n-butyllithium on a large scale?
Answer: Your safety and the integrity of your experiment depend on meticulous handling of n-butyllithium, a pyrophoric reagent that ignites spontaneously in air.[5][6] Non-negotiable protocols include:
-
Inert Atmosphere is Mandatory: All transfers and reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[5] This applies to glassware, solvents, and reagents. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Personal Protective Equipment (PPE): Always wear fire-retardant lab coats, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[6][7][8] Nitrile gloves are common, but consult manufacturer compatibility charts for prolonged exposure to hexane.[7]
-
Safe Transfer Techniques: Use dry, gas-tight syringes or cannulas for transferring n-BuLi solutions.[9] Never draw n-BuLi into a syringe by pulling the plunger; instead, use the pressure of the inert gas in the source bottle to slowly fill the syringe.
-
Emergency Preparedness: Never work alone.[5] Ensure a colleague is aware of the procedure. Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered lime within immediate reach to smother a fire.[5][10] Do NOT use water or a CO₂ extinguisher, as they react violently with organolithiums.[6]
-
Quenching and Disposal: Unused n-BuLi and contaminated apparatus must be quenched carefully. Slowly add the reagent to a non-protic solvent like hexane, cool the mixture in an ice bath, and then slowly add isopropanol, followed by methanol, and finally water. This must be done in a fume hood. All contaminated waste is considered hazardous.[5]
Section 3: Troubleshooting Guide
Question: My reaction yield is consistently low or zero. What are the most likely causes and how do I fix them?
Answer: Low yield is the most common issue and typically points to problems in the deprotonation step. Let's diagnose this systematically.
-
Inactive n-Butyllithium: n-BuLi degrades upon exposure to air and moisture. A partially hydrolyzed reagent will not be strong enough to fully deprotonate the 1-hexyne.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration. Use only freshly purchased, properly stored bottles.
-
-
Wet Reagents or Glassware: Any trace of water will consume your n-BuLi before it can react with 1-hexyne.
-
Solution: Ensure all glassware is flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere. Use anhydrous solvents. While commercial anhydrous solvents are reliable, for very large scales, passing them through a solvent purification system (e.g., alumina columns) is best practice.
-
-
Incomplete Deprotonation: The pKa of terminal alkynes is around 25, while the conjugate acid of n-BuLi (butane) has a pKa of ~50, making the deprotonation thermodynamically favorable.[11] However, kinetic issues can arise.
-
Solution: Ensure proper mixing and temperature control. Add the n-BuLi slowly to a cooled solution (-78°C to 0°C) of 1-hexyne in THF.[9][12] After addition, allow the mixture to warm slightly (e.g., to 0°C or room temperature) and stir for 30-60 minutes to ensure the formation of the lithium acetylide is complete before adding the TMSCl.[9]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Question: I'm observing significant amounts of unreacted 1-hexyne after the reaction. What went wrong?
Answer: This is directly related to the low yield problem and almost certainly indicates incomplete deprotonation . You are using a substoichiometric amount of activen-BuLi relative to your 1-hexyne. Re-evaluate the three points from the previous question: n-BuLi activity, anhydrous conditions, and reaction time/temperature for the deprotonation step.
Question: My final product is difficult to purify by distillation. It seems contaminated with a high-boiling residue. What is this and how can I prevent it?
Answer: The high-boiling residue is likely composed of polysiloxanes. This occurs when chlorotrimethylsilane (TMSCl) is hydrolyzed by trace moisture during the reaction or, more commonly, during the aqueous workup.
-
Causality: TMSCl reacts readily with water to form trimethylsilanol (TMSOH). TMSOH can then self-condense to form hexamethyldisiloxane (TMS-O-TMS) and higher-order siloxanes, which are oily, high-boiling liquids.
-
Prevention & Solution:
-
Use Fresh TMSCl: TMSCl can hydrolyze in the bottle over time if exposed to atmospheric moisture. Using freshly opened or distilled TMSCl is recommended.[13]
-
Controlled Quench: Perform the aqueous workup at a low temperature (0°C). Quenching with a buffered or weakly acidic solution, like saturated aqueous ammonium chloride (NH₄Cl), is generally preferred over pure water.[14] This helps to minimize the pH excursions that can promote siloxane formation.
-
Minimize Emulsions: During workup, emulsions can trap silanols at the organic-aqueous interface, promoting condensation. Using a brine wash can help break emulsions.[13]
-
Filtration: If a significant amount of white solid (likely lithium chloride) precipitates after silylation, it can be removed via cannula filtration before the aqueous quench, though this adds a step to the process.[15]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like LDA or a Grignard reagent? While other bases can deprotonate terminal alkynes, n-BuLi is preferred for large-scale synthesis due to its high basicity, commercial availability in hydrocarbon solvents, and the clean formation of butane as a byproduct.[1] Grignard reagents can work but may be less reactive. LDA is also effective but introduces diisopropylamine into the reaction mixture, which needs to be removed.[1]
Q2: What is the optimal solvent for this reaction? Tetrahydrofuran (THF) is the most common solvent. It readily dissolves the lithium acetylide intermediate, preventing it from precipitating and ensuring a homogeneous, reactive solution. The reaction is often initiated in a hydrocarbon solvent (like hexanes, the solvent for commercial n-BuLi) before THF is added.[11]
Q3: How do I monitor the reaction progress? On a lab scale, Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective. 1-hexyne is quite volatile, while the silylated product is significantly less polar and has a higher molecular weight. A simple GC-MS analysis of a quenched aliquot will clearly show the disappearance of the starting material and the appearance of the product peak with its characteristic isotopic pattern for silicon.
Q4: What are the key parameters for successful vacuum distillation of the product? this compound has a boiling point of approximately 65°C at 35 mmHg.[16] Effective purification requires fractional distillation under reduced pressure.
-
Use an efficient distillation column (e.g., a Vigreux or packed column) to separate the product from any remaining hexane solvent and the higher-boiling siloxane byproducts.[9]
-
A stable vacuum and controlled heating are critical to prevent bumping and ensure good separation.
-
Always use a cold trap between your distillation setup and the vacuum pump to protect the pump from volatile organics.
Section 5: Experimental Protocol & Data
Representative Lab-Scale Protocol (Scaleable)
This protocol describes a 1.0 mole scale synthesis. Adjustments for heat transfer and addition times are necessary for larger scales.
Reagents & Equipment:
-
Flame-dried 3-neck round-bottom flask (2 L) equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
1-Hexyne (82.15 g, 1.0 mol)
-
n-Butyllithium (e.g., 2.5 M in hexanes, 440 mL, 1.1 mol, 1.1 equiv)
-
Chlorotrimethylsilane (TMSCl), freshly distilled (120 g, 1.1 mol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (1 L)
-
Saturated aqueous NH₄Cl solution
-
Hexanes (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
| Reagent | MW ( g/mol ) | Amount (g) | Volume (mL) | Moles | Equivalents |
| 1-Hexyne | 82.15 | 82.15 | ~120 | 1.0 | 1.0 |
| n-BuLi (2.5 M) | 64.06 | 70.5 | 440 | 1.1 | 1.1 |
| TMSCl | 108.64 | 120 | ~140 | 1.1 | 1.1 |
| Anhydrous THF | - | - | 1000 | - | - |
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.
-
Initial Charge: Charge the flask with 1-hexyne (1.0 mol) and anhydrous THF (1 L). Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add the n-BuLi solution (1.1 mol) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed -65°C.
-
Acetylide Formation: After the addition is complete, remove the cooling bath and allow the solution to warm to 0°C. Stir at 0°C for 1 hour. The solution should be a clear, yellowish mixture.
-
Silylation: Re-cool the flask to -78°C. Add the freshly distilled TMSCl (1.1 mol) dropwise over 60 minutes, again maintaining a low internal temperature.
-
Warm to RT: Once the TMSCl addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for at least 2 hours or overnight.
-
Workup - Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 500 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with hexanes (2 x 250 mL).
-
Workup - Wash & Dry: Combine all organic layers and wash with brine (1 x 250 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure (e.g., ~35 mmHg) to yield this compound as a clear, colorless liquid.[16] (Expected yield: 75-90%).
References
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. nj.gov [nj.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 1-三甲基硅基-1-己炔 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Trimethylsilyl-1-hexyne
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-trimethylsilyl-1-hexyne. This versatile building block is a cornerstone in modern organic synthesis, valued for its ability to act as a stable, masked terminal alkyne. However, its reactivity is profoundly influenced by the solvent environment. An inappropriate solvent choice can lead to failed reactions, unexpected side products, or arduous purifications.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build a foundational understanding of how solvents mediate the reactivity of this key reagent.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments. Each answer delves into the underlying chemical principles governed by the solvent to empower you to make informed decisions.
Issue 1: Inefficient or Sluggish Desilylation
Question: My fluoride-mediated desilylation of this compound using tetrabutylammonium fluoride (TBAF) is slow or incomplete. How can solvent choice resolve this?
Answer: This is a frequent issue rooted in the solvation of the fluoride ion. The desilylation mechanism involves the nucleophilic attack of F⁻ on the silicon atom. The efficacy of this attack is highly dependent on the "nakedness" or availability of the fluoride ion.
-
The Problem with Protic Solvents: Protic solvents (e.g., water, methanol) are generally poor choices for this reaction. They form strong hydrogen bonds with the fluoride anion, creating a tight solvation shell that drastically reduces its nucleophilicity.
-
The Advantage of Polar Aprotic Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF) are the industry standard. They can dissolve the TBAF salt but solvate the bulky tetrabutylammonium cation more effectively than the small fluoride anion, leaving the fluoride ion "naked" and highly reactive.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: TBAF is often supplied as a hydrate. Water will inhibit the reaction. Use TBAF sold as an anhydrous solution in THF or dry the commercial hydrate before use.
-
Solvent Selection: If using a solid TBAF source, dissolve it in rigorously dried THF or MeCN.
-
Monitor the Reaction: Follow the reaction's progress by TLC or GC-MS. If it stalls, a small amount of a polar co-solvent might help, but avoid protic sources.
Table 1: Impact of Solvent on TBAF-Mediated Desilylation Efficiency
| Solvent Type | Example(s) | Expected Outcome | Rationale |
| Polar Aprotic | THF, MeCN, DMF | High Efficiency | Poorly solvates the fluoride anion, maximizing its nucleophilicity. |
| Protic | H₂O, MeOH, EtOH | Very Low to No Reaction | Strong hydrogen bonding creates a solvation shell around F⁻, inhibiting its attack on silicon. |
| Non-polar | Hexane, Toluene | Poor Efficiency / Insoluble | TBAF has poor solubility, leading to a heterogeneous and very slow reaction. |
Issue 2: Poor Selectivity in Metal-Catalyzed Reactions
Question: I'm running a Sonogashira coupling with this compound and an aryl bromide, but I'm seeing low yields and the formation of homocoupled (Glaser) byproducts. What is the role of the solvent and amine base?[1]
Answer: In a Sonogashira coupling, the solvent system has several critical roles: dissolving all reactants and the catalyst, facilitating the catalytic cycle, and, in the case of the amine, acting as both a base and sometimes a ligand.
-
Solvent Polarity and Solubility: The palladium catalyst and copper co-catalyst must remain soluble and active. Solvents like THF, toluene, and DMF are common because they effectively dissolve the organometallic intermediates. Chlorobenzene has also been identified as an effective solvent in some silylalkyne reactions.[2]
-
The Dual Role of the Amine: An amine base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the HX generated. However, it also plays a role in the catalytic cycle. A poor choice of solvent can hinder the amine's function. The amine itself can sometimes be used as the solvent, but this is substrate-dependent.
-
Preventing Homocoupling: The formation of a diyne byproduct (Glaser coupling) is a common side reaction, often promoted by the copper catalyst.[3] While often addressed by using copper-free protocols, solvent choice can mitigate it. A solvent that poorly solubilizes the copper acetylide intermediate can disfavor the oxidative homocoupling pathway relative to the desired cross-coupling.
Experimental Workflow for Optimizing Sonogashira Coupling
References
Validation & Comparative
Introduction: The Subtle but Profound Influence of a Silyl Group
An In-Depth Guide to the Comparative Reactivity of 1-Hexyne and 1-Trimethylsilyl-1-hexyne
In the landscape of synthetic chemistry, alkynes are foundational building blocks, prized for the versatility of their high-energy triple bonds. The distinction between a terminal alkyne, such as 1-hexyne, and its protected counterpart, this compound, may seem minor—the mere replacement of a proton with a trimethylsilyl (TMS) group. However, this single modification introduces profound changes in reactivity, governed by a confluence of steric hindrance, electronic effects, and the masking of the alkyne's most defining feature: its acidic terminal proton.
This guide provides a detailed comparison of these two reagents, moving beyond simple definitions to explore the mechanistic underpinnings of their divergent chemical behavior. We will examine how the TMS group acts as both a powerful directing group and a robust protecting group, offering chemists a lever to control selectivity and execute complex synthetic strategies that would be untenable with a simple terminal alkyne.
Pillar 1: The Acidic Proton - Reactivity Divergence at its Core
The most significant difference between 1-hexyne and its TMS-substituted analog is the presence of a weakly acidic proton on the sp-hybridized carbon of 1-hexyne (pKa ≈ 25).[1] This proton is the gateway to a vast array of transformations, most notably the formation of acetylide anions, which are potent carbon nucleophiles. This compound, lacking this proton, is completely inert to these base-mediated reactions, a property that is central to its utility as a protecting group.
Sonogashira Coupling: A Tale of Two Alkynes
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming sp²-sp carbon-carbon bonds.[2][3] The reaction mechanism hinges on the initial formation of a copper(I) acetylide, a step that requires the terminal proton.[3]
-
1-Hexyne: Reacts readily under standard Sonogashira conditions, coupling efficiently with a wide range of halides.
-
This compound: Is completely unreactive in Sonogashira couplings because it cannot form the requisite acetylide intermediate.[4] This inertness allows chemists to perform selective couplings at other positions in a molecule while the TMS-protected alkyne remains untouched.
The following diagram illustrates this fundamental difference in reactivity.
Caption: Divergent paths in Sonogashira coupling.
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling of 1-Hexyne
This protocol describes a typical Sonogashira reaction. Applying these conditions to this compound would result in the recovery of starting material.
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and the aryl halide (1.0 mmol).
-
Solvent and Reagents: Add degassed triethylamine (5 mL) as the solvent and base. Stir the mixture for 5 minutes.
-
Alkyne Addition: Add 1-hexyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC or GC-MS until the aryl halide is consumed.
-
Workup: Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the coupled product.
Pillar 2: Directing Effects in Electrophilic Additions
While the TMS group blocks reactions at the terminal position, it also exerts powerful steric and electronic control over electrophilic additions to the triple bond. This is often attributed to the α-silyl effect , where the silicon atom stabilizes a partial negative charge (δ⁻) on the α-carbon.[5]
Hydroboration-Oxidation: Reversing Regioselectivity
Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkynes. With a terminal alkyne like 1-hexyne, the boron atom adds to the terminal carbon, and subsequent oxidation yields an aldehyde.[6]
For this compound, the outcome is dramatically different. The bulky TMS group sterically directs the boron atom to the adjacent (β) carbon. Furthermore, the α-silyl effect electronically favors this regiochemistry.[5] Oxidation then yields an α-silyl ketone, which can be a valuable synthetic intermediate.
Caption: Regiochemical outcomes of hydroboration.
Comparative Data: Regioselectivity in Addition Reactions
| Reaction | Substrate | Reagents | Major Product(s) | Regioselectivity (α:β) | Reference |
| Hydroboration | 1-Hexyne | 1. 9-BBN 2. H₂O₂, NaOH | Hexanal | >99% (B on C1) | [7] |
| Hydroboration | 1-TMS-1-Hexyne | 1. 9-BBN 2. H₂O₂, NaOH | 1-(Trimethylsilyl)hexan-2-one | >99% (B on C2) | [5] |
| Hydrosilylation | 1-Hexyne | HSiEt₃, Ru-Catalyst | (E)-1-(Triethylsilyl)-1-hexene (β-product) & 2-(Triethylsilyl)-1-hexene (α-product) | Varies with catalyst | [8][9] |
| Hydrosilylation | 1-TMS-1-Hexyne | HSiEt₃, Ru-Catalyst | (Z)-1-(Triethylsilyl)-2-(trimethylsilyl)-1-hexene | Highly selective for trans-addition | [9] |
Note: In hydrosilylation, α refers to the silyl group adding to the terminal carbon, while β refers to addition at the internal carbon.
The data clearly shows that the TMS group is not merely a passive bystander but an active participant in directing the stereochemical and regiochemical course of the reaction. In the Ru-catalyzed hydrosilylation, this compound undergoes a clean trans-addition, a stereochemical outcome that is rare and synthetically valuable.[9]
Pillar 3: The TMS Group as a Removable Linchpin in Synthesis
The true synthetic power of this compound is realized when its role as a protecting group is combined with its facile removal. The carbon-silicon bond is readily cleaved under mild conditions, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or basic methanolysis, regenerating the terminal alkyne.[10][11]
This protection-deprotection strategy enables multi-step syntheses where a terminal alkyne must be preserved while other functional groups in the molecule undergo transformation.
Synthetic Workflow: Protection-Reaction-Deprotection
The following workflow illustrates a common synthetic strategy employing TMS protection.
Caption: Synthetic workflow using TMS protection.
Experimental Protocol: Desilylation of this compound
This protocol provides a standard method for cleaving the C-Si bond to regenerate the terminal alkyne.
-
Setup: Dissolve this compound (1.0 mmol) in tetrahydrofuran (THF, 5 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol) dropwise to the stirred solution.
-
Reaction: Monitor the reaction by TLC (staining with potassium permanganate will show the disappearance of the starting material and the appearance of the more polar 1-hexyne). The reaction is typically complete within 30-60 minutes.
-
Workup: Quench the reaction by adding water (10 mL) and extract the product with diethyl ether or pentane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Carefully remove the solvent by rotary evaporation at low temperature and pressure, as 1-hexyne is volatile. The crude product is often of sufficient purity for subsequent steps.
Conclusion: A Choice of Strategy
The comparison between 1-hexyne and this compound is not a matter of determining which is "better," but rather of understanding their distinct and complementary roles in chemical synthesis.
-
1-Hexyne is the quintessential terminal alkyne, offering direct access to acetylide chemistry and serving as a workhorse for straightforward coupling and addition reactions. Its reactivity is direct and predictable based on the fundamental principles of alkyne chemistry.[1]
-
This compound is a nuanced and strategic reagent. The TMS group transforms the alkyne from a simple nucleophile precursor into a sterically and electronically controlled building block.[5] It provides a solution to chemo-selectivity challenges, enables otherwise difficult regiochemical outcomes, and serves as a reliable protecting group that can be removed on demand.
For the research scientist and drug development professional, the choice between these two reagents is a strategic one. It depends entirely on the synthetic context: whether the goal is a direct transformation of the terminal alkyne or a more complex, multi-step sequence where precise control over reactivity is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 11. Alkane synthesis by deoxygenation [organic-chemistry.org]
A Senior Application Scientist's Guide to Characterizing Reaction Products of 1-Trimethylsilyl-1-hexyne: A Comparative Approach
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, 1-trimethylsilyl-1-hexyne serves as a versatile and valuable building block. Its utility in a range of powerful synthetic transformations, including Sonogashira couplings, Diels-Alder reactions, and nucleophilic additions to carbonyls, allows for the construction of intricate molecular architectures. However, the successful synthesis of the desired product is only half the battle; rigorous characterization is paramount to confirm its identity, purity, and structure. This guide provides an in-depth comparison of the primary analytical techniques for characterizing the products derived from this compound, offering insights into the causality behind experimental choices and presenting supporting data to aid in your research endeavors.
The Importance of Multi-faceted Analysis
No single analytical technique provides a complete picture of a molecule's identity. A robust characterization strategy relies on the synergistic use of multiple techniques, each offering a unique piece of the structural puzzle. For the products of this compound, the three pillars of organic compound characterization—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—are indispensable. This guide will explore the application of each of these techniques, highlighting their strengths and limitations in the context of specific reaction products.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of this compound, ¹H, ¹³C, and even ²⁹Si NMR are highly informative.
Causality of Experimental Choices in NMR
The choice of NMR experiment and the interpretation of the resulting spectra are guided by the expected structure of the product. For instance, in a Sonogashira coupling product, the disappearance of the acetylenic proton signal and the appearance of aromatic proton signals are key indicators of a successful reaction. Similarly, the chemical shifts of the carbon atoms in the alkyne moiety will change significantly upon reaction, providing further confirmation.
Data Presentation: Expected NMR Data for a Representative Sonogashira Coupling Product
Let's consider the Sonogashira coupling of this compound with iodobenzene. The expected product is (1-phenylhex-1-yn-1-yl)trimethylsilane.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.2-7.5 | Multiplet | Aromatic protons |
| ~2.3 | Triplet | -CH₂-CH₂-CH₂-CH₃ | |
| ~1.5 | Sextet | -CH₂-CH₂-CH₂-CH₃ | |
| ~0.9 | Triplet | -CH₂-CH₂-CH₂-CH₃ | |
| ~0.25 | Singlet | -Si(CH₃)₃ | |
| ¹³C | ~128-132 | Multiple signals | Aromatic carbons |
| ~123 | Singlet | Aromatic ipso-carbon | |
| ~105 | Singlet | ≡C-Si(CH₃)₃ | |
| ~90 | Singlet | Ph-C≡ | |
| ~31 | Singlet | -CH₂-CH₂-CH₂-CH₃ | |
| ~22 | Singlet | -CH₂-CH₂-CH₂-CH₃ | |
| ~20 | Singlet | -CH₂-CH₂-CH₂-CH₃ | |
| ~14 | Singlet | -CH₂-CH₂-CH₂-CH₃ | |
| ~0 | Singlet | -Si(CH₃)₃ |
Note: These are approximate chemical shifts and can vary depending on the solvent and other factors.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A detailed, step-by-step methodology for preparing an NMR sample is crucial for obtaining high-resolution spectra.
-
Sample Preparation: Dissolve 5-25 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Solvent Height: Ensure the solvent height in the NMR tube is at least 4.5 cm to allow for proper shimming of the magnetic field.[1]
-
Referencing: Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS) to reference the chemical shifts.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using a modern NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
Caption: Workflow for NMR sample preparation and data acquisition.
II. Gas Chromatography-Mass Spectrometry (GC-MS): Sensitivity and Volatility
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For many products of this compound, which are often amenable to GC analysis, this technique provides crucial information about molecular weight and fragmentation patterns, aiding in structural confirmation.
Causality of Experimental Choices in GC-MS
The trimethylsilyl group not only serves as a synthetic handle but also enhances the volatility of molecules, making them ideal candidates for GC-MS analysis.[2] The choice of GC column and temperature program is critical for achieving good separation of the product from any starting materials or byproducts. The mass spectrometer provides the molecular ion peak, confirming the molecular weight, and a unique fragmentation pattern that acts as a "fingerprint" for the compound.
Data Presentation: Expected GC-MS Data for a Representative Diels-Alder Adduct
Consider the Diels-Alder reaction between this compound and furan. The expected product is a bicyclic adduct.
| Technique | Expected Observation | Interpretation |
| Gas Chromatography | A single major peak at a specific retention time. | Indicates the purity of the isolated product. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z corresponding to the molecular weight of the adduct. | Confirms the molecular formula. |
| Characteristic fragment ions, including a prominent peak at m/z 73 ([Si(CH₃)₃]⁺).[3] | Supports the presence of the trimethylsilyl group. | |
| Other fragments resulting from the retro-Diels-Alder reaction or cleavage of the butyl chain. | Provides structural information. |
Experimental Protocol: GC-MS Analysis of Silylated Compounds
A standardized protocol ensures reproducible and reliable results.
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Derivatization (if necessary): For products with polar functional groups (e.g., alcohols formed from carbonyl additions), derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase volatility.[4]
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar polydimethylsiloxane column) and a temperature program that allows for the separation of the components in the sample.
-
Mass Spectrometry: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded over a suitable mass range.
Caption: Workflow for GC-MS sample preparation and analysis.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum reveals the presence or absence of specific bonds.
Causality of Experimental Choices in FTIR
In the context of this compound reactions, FTIR is invaluable for monitoring the transformation of the alkyne functional group. The disappearance of the characteristic C≡C stretching vibration of the starting material and the appearance of new bands corresponding to the functional groups in the product are key diagnostic features.
Data Presentation: Expected FTIR Data for a Representative Carbonyl Addition Product
Consider the addition of the lithium acetylide of this compound to benzaldehyde, followed by quenching with water. The expected product is a propargyl alcohol.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Significance |
| O-H (alcohol) | ~3200-3600 | Strong, Broad | Formation of the hydroxyl group. |
| C-H (aromatic) | ~3000-3100 | Medium | Presence of the phenyl ring. |
| C-H (aliphatic) | ~2850-2960 | Medium | Presence of the butyl and methyl groups. |
| C≡C (internal alkyne) | ~2100-2260 | Weak to Medium | Retention of the alkyne functionality.[5] |
| Si-CH₃ | ~1250 and ~840 | Strong | Presence of the trimethylsilyl group.[6] |
| C-O (alcohol) | ~1000-1200 | Strong | Formation of the carbon-oxygen bond. |
Experimental Protocol: FTIR Analysis
FTIR analysis is typically straightforward and requires minimal sample preparation.
-
Sample Preparation (Neat Liquid): If the product is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solid): If the product is a solid, a KBr pellet can be prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: The sample is placed in the beam of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder or pure KBr is typically subtracted from the sample spectrum.
Caption: Workflow for FTIR sample preparation and analysis.
Comparison of Analytical Techniques
| Technique | Strengths | Weaknesses | Best Suited For |
| NMR Spectroscopy | - Unambiguous structure determination- Detailed information on connectivity and stereochemistry- Quantitative analysis | - Lower sensitivity compared to MS- Can be time-consuming- Requires relatively pure samples | - Definitive structural elucidation- Stereochemical analysis- Purity assessment |
| GC-MS | - High sensitivity- Excellent for separating mixtures- Provides molecular weight and fragmentation data | - Limited to volatile and thermally stable compounds- Fragmentation can sometimes be complex to interpret- Does not provide detailed stereochemical information | - Confirming molecular weight- Assessing purity- Identifying components in a reaction mixture |
| FTIR Spectroscopy | - Rapid and non-destructive- Excellent for identifying functional groups- Simple sample preparation | - Provides limited structural information beyond functional groups- Not suitable for complex mixtures- Can be difficult to interpret for molecules with many functional groups | - Monitoring reaction progress- Confirming the presence or absence of key functional groups |
Conclusion: An Integrated Approach for Authoritative Characterization
The comprehensive characterization of products derived from this compound necessitates a multi-technique approach. NMR spectroscopy stands as the cornerstone for definitive structural elucidation, providing unparalleled detail into the molecular framework. GC-MS offers high sensitivity for confirming molecular weight and assessing purity, especially for the volatile products often generated. FTIR spectroscopy serves as a rapid and effective tool for monitoring the transformation of functional groups.
By judiciously employing these techniques in concert, researchers can confidently and authoritatively characterize their synthetic products, ensuring the integrity of their scientific findings and advancing their research and development objectives. This guide provides the foundational knowledge and practical protocols to empower you in this critical aspect of chemical synthesis.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 6. gelest.com [gelest.com]
A Strategic Guide to Silyl Protecting Groups for Terminal Alkynes: A Comparative Analysis for the Modern Synthetic Chemist
In the intricate world of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the judicious use of protecting groups is a cornerstone of success.[1][2] Terminal alkynes, with their acidic proton, present a common yet critical challenge, necessitating temporary masking to prevent unwanted side reactions during subsequent transformations.[3][4] Among the diverse arsenal of protective functionalities, silyl groups have emerged as the workhorses for alkyne protection due to their predictable reactivity, tunable stability, and generally mild removal conditions.[3][5]
This guide offers a comprehensive comparison of alternative silyl protecting groups for terminal alkynes, moving beyond a simple catalog of reagents to provide a deeper understanding of the causality behind their selection and application. We will delve into the nuanced differences in their stability, steric profiles, and orthogonal compatibility, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Silyl Ether Analogy: A Foundation for Understanding
Much like their more commonly discussed counterparts, silyl ethers for alcohol protection, the stability of silyl-protected alkynes is primarily dictated by the steric bulk of the substituents on the silicon atom.[5][6][7] Generally, greater steric hindrance around the silicon center translates to increased stability towards both acidic and basic cleavage conditions. This principle allows for a strategic, tiered approach to protection and selective deprotection in multi-step syntheses.
A Comparative Overview of Common Silyl Protecting Groups
The choice of a silyl protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Below is a comparative analysis of the most frequently employed silyl groups for terminal alkyne protection.
| Protecting Group | Abbreviation | Structure | Key Characteristics |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | Highly labile; easily cleaved under mild basic or acidic conditions. Often too unstable for multi-step syntheses.[8][9] |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | Offers a moderate increase in stability over TMS.[7] |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | -Si(CH₃)₂(C(CH₃)₃) | A robust and versatile protecting group with significantly enhanced stability compared to TMS and TES. Removable with fluoride sources.[8][10] |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | Exceptionally bulky, providing high stability. Often requires stronger conditions for removal compared to TBDMS.[11][12][13] |
Orthogonality: The Key to Complex Synthesis
In the synthesis of polyfunctional molecules, the ability to selectively remove one protecting group in the presence of others is paramount.[1] This concept, known as orthogonality, is a powerful tool for synthetic chemists. The differential stability of silyl protecting groups allows for their strategic use in an orthogonal protection scheme. For instance, a labile TMS group can be selectively cleaved in the presence of a more robust TIPS group, enabling sequential reactions at different alkyne positions.[14][15]
Beyond the Standard Fare: Alternative Protecting Groups
While silyl groups are dominant, other functionalities can serve as effective protecting groups for terminal alkynes, offering unique reactivity profiles.
-
Diphenylphosphoryl (Ph₂P(O)) Group: This highly polar protecting group is stable under acidic conditions and can be readily removed with bases like t-BuOK or Grignard reagents.[3] Its polarity can facilitate purification. Notably, the diphenylphosphoryl group is orthogonal to silyl groups; it remains intact under conditions that cleave silyl ethers (e.g., TBAF), and silyl groups are stable to the conditions used to remove the diphenylphosphoryl group (e.g., MeMgBr).[3][16]
Experimental Protocols
The following protocols are provided as representative examples for the protection and deprotection of terminal alkynes.
Protocol 1: Trimethylsilyl (TMS) Protection of a Terminal Alkyne
This procedure is a general method for the introduction of the TMS group.
Materials:
-
Terminal alkyne (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
Procedure:
-
Dissolve the terminal alkyne in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C.
-
Add TMSCl to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Trimethylsilyl (TMS) Protected Alkyne using Potassium Carbonate[17]
This method offers a mild and efficient way to remove the TMS group.
Materials:
-
TMS-protected alkyne (1.0 eq)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) (catalytic amount, e.g., 0.1-0.2 eq)
Procedure:
-
Dissolve the TMS-protected alkyne in methanol at room temperature.
-
Add potassium carbonate to the solution and stir the mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
If necessary, purify the product by flash chromatography.
Protocol 3: tert-Butyldimethylsilyl (TBDMS) Protection of a Terminal Alkyne[18]
This protocol describes the introduction of the more robust TBDMS group.
Materials:
-
Terminal alkyne (1.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Imidazole (2.5 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
Procedure:
-
To a solution of the terminal alkyne and imidazole in anhydrous DMF, add TBDMS-Cl.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Add water to the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 4: Deprotection of a Triisopropylsilyl (TIPS) Protected Alkyne using Silver Fluoride[11][12][13]
This method is suitable for the cleavage of the sterically hindered TIPS group.
Materials:
-
TIPS-protected alkyne (1.0 eq)
-
Acetonitrile (MeCN) or Methanol (MeOH)
-
Silver fluoride (AgF) (1.5 eq)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the TIPS-protected alkyne in acetonitrile or methanol at room temperature under an inert atmosphere.
-
Add silver fluoride to the solution and stir the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, add excess hydrochloric acid (1 M) to hydrolyze the silver acetylide intermediate.
-
Filter the mixture to remove any solids.
-
Extract the filtrate with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting terminal alkyne by flash column chromatography.
Conclusion
The selection of an appropriate silyl protecting group for a terminal alkyne is a strategic decision that hinges on the specific demands of the synthetic route. By understanding the interplay of steric bulk, stability, and orthogonality, researchers can navigate the complexities of multi-step synthesis with greater control and efficiency. The less common, non-silyl alternatives, such as the diphenylphosphoryl group, further expand the synthetic chemist's toolkit, offering unique advantages in specific contexts. This guide provides a foundational framework, grounded in experimental evidence, to aid in the rational design and execution of synthetic strategies involving protected alkynes.
References
- 1. jocpr.com [jocpr.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 9. reddit.com [reddit.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. scielo.org.mx [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 15. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Functional Group Protection [organic-chemistry.org]
A Comparative Guide to Catalysts for 1-Trimethylsilyl-1-hexyne Reactions: A Senior Application Scientist's Perspective
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. In the intricate world of organic synthesis, 1-trimethylsilyl-1-hexyne stands out as a versatile building block. Its reactivity, governed by the interplay between the terminal alkyne and the sterically influential trimethylsilyl group, opens a gateway to a diverse array of molecular architectures. The choice of catalyst is paramount in steering the transformations of this substrate towards the desired products with high efficiency and selectivity. This guide provides an in-depth comparative analysis of various catalysts for key reactions of this compound, supported by experimental data and mechanistic insights to empower your synthetic strategies.
Hydrosilylation: A Tale of Two Regiochemistries
Hydrosilylation, the addition of a Si-H bond across the alkyne, is a fundamental transformation of this compound, yielding valuable vinylsilane intermediates. The regioselectivity of this reaction is highly dependent on the choice of catalyst, primarily leading to either α- or β-vinylsilanes.
Platinum-Based Catalysts: The Classic Route to β-Vinylsilanes
Platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are the workhorses of hydrosilylation, typically favoring the formation of the β-adduct.[1] The reaction generally proceeds via an anti-Markovnikov addition, placing the silyl group at the terminal carbon.
Experimental Protocol: Hydrosilylation with Speier's Catalyst
-
To a solution of this compound (1.0 mmol) in dry toluene (5 mL) under an inert atmosphere, is added a solution of Speier's catalyst (0.001 mmol, 0.1 mol%) in isopropanol.
-
The appropriate silane (1.1 mmol) is added dropwise at room temperature.
-
The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding vinylsilane.
Ruthenium-Based Catalysts: Unlocking Access to α-Vinylsilanes
In contrast to platinum catalysts, cationic ruthenium complexes, most notably [Cp*Ru(MeCN)₃]PF₆, have emerged as powerful catalysts for the Markovnikov-selective hydrosilylation of terminal alkynes, providing access to the thermodynamically less stable α-vinylsilanes.[2][3] This regiochemical outcome is a significant advantage, as α-vinylsilanes are valuable synthetic intermediates.
The reaction catalyzed by [Cp*Ru(MeCN)₃]PF₆ is known to proceed via a clean trans-addition mechanism.[2] Density functional theory (DFT) calculations have elucidated the mechanistic pathway, suggesting that a hydride insertion into the alkyne is more favorable than a silyl insertion, which accounts for the observed Markovnikov regioselectivity.[4]
Catalyst Performance Comparison: Platinum vs. Ruthenium
| Catalyst | Predominant Product | Regioselectivity | Stereoselectivity | Mechanistic Hallmark |
| Speier's Catalyst (H₂PtCl₆) | β-vinylsilane | Anti-Markovnikov | Typically E-isomer | Chalk-Harrod mechanism |
| Karstedt's Catalyst | β-vinylsilane | Anti-Markovnikov | Typically E-isomer | Colloidal platinum(0) formation can occur[5] |
| [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane | Markovnikov | trans-addition | Hydride insertion mechanism[4] |
Diagram: Regioselectivity in Hydrosilylation
Caption: Catalytic control of regioselectivity in the hydrosilylation of this compound.
Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides.[6] This reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the development of copper-free Sonogashira protocols has gained significant traction to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the toxicity of copper residues.[7][8]
Traditional vs. Copper-Free Sonogashira Coupling
| Feature | Traditional Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | Copper(I) salt (e.g., CuI) | None |
| Advantages | Generally high reaction rates and yields. | Avoids Glaser coupling, lower toxicity, simplified purification.[7] |
| Challenges | Glaser homocoupling, catalyst deactivation. | May require specific ligands or reaction conditions to achieve high efficiency. |
The Role of Palladium Catalysts and Ligands
The choice of palladium precursor and the associated ligands is critical for the success of the Sonogashira coupling. Bulky, electron-rich phosphine ligands, such as XPhos and DTBNpP, have been shown to be effective in promoting copper-free Sonogashira reactions, even at room temperature.[9]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a reaction vessel charged with an aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a base (e.g., TMP, 2.0 mmol) is added dry DMSO (5 mL) under an argon atmosphere.[9]
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Diagram: Catalytic Cycle of Copper-Free Sonogashira Coupling
Caption: A simplified catalytic cycle for the copper-free Sonogashira coupling reaction.
Hiyama Coupling: A Fluoride-Activated Cross-Coupling
The Hiyama coupling offers an alternative palladium-catalyzed cross-coupling reaction that utilizes organosilanes as the organometallic partner.[10] A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center.[11] The vinylsilanes produced from the hydrosilylation of this compound are excellent substrates for subsequent Hiyama coupling reactions, allowing for a two-step protocol to form substituted alkenes.
The Hiyama-Denmark Coupling: Expanding the Scope
Recent advancements, particularly the Hiyama-Denmark protocol, have broadened the scope of this reaction to include highly substituted vinyl silanes.[12] This methodology often utilizes specialized silane reagents and mild bases, avoiding the need for stoichiometric and potentially problematic fluoride additives.[12][13]
Experimental Protocol: Hiyama Coupling of a Vinylsilane
-
A mixture of the vinylsilane (derived from this compound, 1.0 mmol), an aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an activator (e.g., TBAF, 1.5 mmol) in a suitable solvent (e.g., THF) is stirred under an inert atmosphere.
-
The reaction is heated to a specified temperature and monitored for completion.
-
After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The combined organic extracts are dried, concentrated, and the product is purified by chromatography.
Cyclization Reactions: Building Molecular Complexity
The alkyne functionality of this compound makes it a valuable participant in various cyclization reactions, particularly in the context of enyne cyclizations for the construction of carbo- and heterocyclic frameworks. Gold and platinum catalysts are at the forefront of catalyzing these intricate transformations.[14]
Gold-Catalyzed Enyne Cyclizations
Gold(I) catalysts, often featuring N-heterocyclic carbene (NHC) ligands, are exceptionally effective in activating the alkyne moiety of enynes towards nucleophilic attack by the tethered alkene.[14] This can lead to a cascade of reactions, including cyclization and subsequent rearrangements, to generate complex polycyclic structures. The reaction pathway can be influenced by the catalyst, ligands, and even the solvent.[15]
Catalyst-Controlled Divergent Synthesis
A fascinating aspect of enyne cyclization is the ability to control the reaction pathway to yield different products from the same starting material by simply changing the catalyst. For instance, gold and platinum catalysts can lead to different cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig), showcasing the power of catalyst control in divergent synthesis.
Diagram: Catalyst-Controlled Enyne Cyclization Pathways
Caption: Divergent synthesis through catalyst control in enyne cyclization reactions.
Conclusion
The catalytic transformations of this compound offer a rich landscape for synthetic innovation. The judicious selection of a catalyst allows for precise control over regioselectivity in hydrosilylation, enabling access to either α- or β-vinylsilanes. In the realm of cross-coupling, modern copper-free Sonogashira protocols and advanced Hiyama-Denmark couplings provide efficient and cleaner routes to complex molecules. Furthermore, the participation of the alkyne in catalyst-controlled cyclization reactions opens doors to the rapid assembly of intricate molecular frameworks. Understanding the interplay between the substrate, catalyst, and reaction conditions, as outlined in this guide, is key to harnessing the full synthetic potential of this compound.
References
- 1. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A theoretical study on the mechanism, regiochemistry, and stereochemistry of hydrosilylation catalyzed by cationic ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnc.ir [ijnc.ir]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regio-selective and stereo-selective hydrosilylation of internal alkynes catalyzed by ruthenium complexes [ouci.dntb.gov.ua]
A Comparative Guide to Alternative Synthetic Routes for 1-Hexyne Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of terminal alkynes, such as 1-hexyne derivatives, is a fundamental task. The utility of the terminal alkyne as a versatile functional group handle in modern organic synthesis, particularly in cross-coupling reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), cannot be overstated.[1] The selection of a synthetic route is a critical decision that influences yield, purity, scalability, and functional group compatibility. This guide provides an in-depth comparison of several key methodologies for the synthesis of 1-hexyne and its derivatives, supported by mechanistic insights and experimental data.
One-Carbon Homologation of Aldehydes
A prevalent strategy for synthesizing terminal alkynes involves the one-carbon homologation of aldehydes. This approach is particularly useful as it builds upon readily available carbonyl compounds. Two of the most prominent methods in this category are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
The Corey-Fuchs Reaction
Developed by E.J. Corey and P.L. Fuchs in 1972, this two-step procedure transforms an aldehyde into a terminal alkyne with the addition of one carbon atom.[2][3] The reaction first involves the conversion of the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[4]
Mechanism:
The first step is a Wittig-type reaction where a phosphorus ylide, generated in situ from triphenylphosphine and carbon tetrabromide, reacts with the aldehyde to form the 1,1-dibromoalkene.[3][5] The second step involves treatment with two equivalents of a strong base, typically n-butyllithium. This induces a lithium-halogen exchange followed by α-elimination to form a vinyl carbene, which then undergoes a 1,2-hydride shift, known as the Fritsch-Buttenberg-Wiechell rearrangement, to furnish the terminal alkyne.[6][7][8]
Caption: Mechanism of the Corey-Fuchs Reaction.
Advantages:
-
Reliable and high-yielding for a wide range of aldehydes.[1]
-
The intermediate 1,1-dibromoalkene can be isolated, which is a useful synthetic precursor in its own right.[5]
-
The intermediate lithium acetylide can be trapped with various electrophiles to generate internal alkynes.[3]
Limitations:
-
Requires stoichiometric amounts of triphenylphosphine, leading to the formation of triphenylphosphine oxide as a byproduct, which can complicate purification.
-
The use of a strong, non-nucleophilic base (n-BuLi) in the second step can be incompatible with sensitive functional groups.
The Seyferth-Gilbert Homologation and the Ohira-Bestmann Modification
The Seyferth-Gilbert homologation offers an alternative one-carbon homologation of aldehydes to terminal alkynes using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent).[9][10] A significant improvement to this method is the Ohira-Bestmann modification, which utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) and allows for milder reaction conditions.[9]
Mechanism:
The reaction proceeds via the deprotonation of the phosphonate reagent to form a carbanion, which then adds to the aldehyde. The resulting intermediate cyclizes to an oxaphosphetane, which eliminates dimethyl phosphate to give a vinyldiazo species. Loss of nitrogen gas generates a vinyl carbene that rearranges via a 1,2-hydride shift to the terminal alkyne.[9][10] The Ohira-Bestmann modification generates the necessary carbanion under milder basic conditions (e.g., K₂CO₃ in methanol), making it suitable for base-sensitive substrates.[9]
Caption: The Ohira-Bestmann Modification of the Seyferth-Gilbert Homologation.
Advantages:
-
The Ohira-Bestmann modification employs milder basic conditions (K₂CO₃) compared to the Corey-Fuchs reaction, offering broader functional group tolerance.[9]
-
Often proceeds in a one-pot fashion from the aldehyde to the alkyne.[11]
-
Generally provides good to excellent yields.[12]
Limitations:
-
The diazophosphonate reagents can be hazardous and require careful handling.
-
The original Seyferth-Gilbert protocol requires a strong base like potassium tert-butoxide, which can be problematic for some substrates.[10]
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the synthesis of alkynes. These methods typically involve the reaction of a terminal alkyne (or its organometallic derivative) with an organic halide or triflate.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13] While primarily used to synthesize internal alkynes, it can be adapted for the synthesis of terminal alkynes, for instance, by using a protected alkyne that is later deprotected.
Mechanism:
The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper(I) salt). Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.[13]
Caption: General Scheme of the Sonogashira Coupling.
Advantages:
-
Excellent functional group tolerance.
-
Mild reaction conditions.
-
Broad substrate scope.
Limitations:
-
The copper cocatalyst can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling) as an undesired side reaction.[13]
-
Requires an inert atmosphere to prevent the homocoupling.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[14] For the synthesis of 1-hexyne derivatives, an alkynylzinc reagent can be coupled with an appropriate electrophile.
Mechanism:
Similar to other palladium-catalyzed cross-coupling reactions, the mechanism involves oxidative addition, transmetalation, and reductive elimination.[14]
Advantages:
-
Organozinc reagents are generally more reactive than their boron and tin counterparts.
-
High functional group tolerance.[14]
-
High yields and stereoselectivity.
Limitations:
-
Organozinc reagents can be sensitive to air and moisture, requiring anhydrous reaction conditions.
Stille Coupling
The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide or triflate in the presence of a palladium catalyst.[15] An alkynylstannane can be used to introduce the alkyne moiety.
Mechanism:
The catalytic cycle follows the typical oxidative addition, transmetalation, and reductive elimination pathway.[16]
Advantages:
-
Organostannanes are tolerant to a wide variety of functional groups and are generally stable to air and moisture.[16]
-
The reaction conditions are typically mild.
Limitations:
-
The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[15]
Performance Comparison of Synthetic Routes
| Synthetic Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Corey-Fuchs Reaction | Aldehyde (e.g., Pentanal) | CBr₄, PPh₃, n-BuLi | Good to High[17] | Reliable, isolable intermediate, can form internal alkynes. | Stoichiometric PPh₃, strong base required. |
| Seyferth-Gilbert (Ohira-Bestmann) | Aldehyde (e.g., Pentanal) | Ohira-Bestmann reagent, K₂CO₃, MeOH | Good to Excellent[12] | Mild conditions, high functional group tolerance. | Hazardous diazo reagents. |
| Sonogashira Coupling | Terminal Alkyne + Vinyl/Aryl Halide | Pd catalyst, Cu(I) cocatalyst, base | Good to Excellent[13] | Excellent functional group tolerance, mild conditions. | Potential for alkyne homocoupling. |
| Negishi Coupling | Alkynylzinc + Organic Halide | Pd or Ni catalyst | High[14] | High reactivity, high functional group tolerance. | Air and moisture sensitive reagents. |
| Stille Coupling | Alkynylstannane + Organic Halide | Pd catalyst | Good to High[16] | Air and moisture stable reagents, mild conditions. | Toxic tin reagents and byproducts. |
Experimental Protocols
General Protocol for the Corey-Fuchs Reaction (Synthesis of 1-Hexyne from Pentanal)
Step 1: Synthesis of 1,1-Dibromo-1-hexene
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add triphenylphosphine (2.0-4.0 eq.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.0-2.0 eq.) to the stirred solution.
-
After stirring for 15-30 minutes at 0 °C, add a solution of pentanal (1.0 eq.) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and add hexanes to precipitate triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate to obtain the crude 1,1-dibromo-1-hexene, which can be purified by column chromatography.[5]
Step 2: Synthesis of 1-Hexyne
-
Dissolve the 1,1-dibromo-1-hexene (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (2.1 eq.) and stir the mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation.
General Protocol for the Ohira-Bestmann Modification (Synthesis of 1-Hexyne from Pentanal)
-
To a solution of pentanal (1.0 eq.) in methanol in a round-bottom flask, add potassium carbonate (2.0 eq.).
-
Add a solution of the Ohira-Bestmann reagent (1.2 eq.) in methanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and purify by column chromatography or distillation.[11]
Conclusion: A Workflow for Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for a 1-hexyne derivative depends on several factors, including the availability of starting materials, the presence of other functional groups in the molecule, and the desired scale of the reaction.
Caption: Decision workflow for selecting a synthetic route to terminal alkynes.
For the straightforward conversion of a simple aldehyde with robust functional groups, the Corey-Fuchs reaction is a reliable choice. If the substrate is sensitive to strong bases, the Ohira-Bestmann modification of the Seyferth-Gilbert homologation is superior. When constructing more complex molecules where a terminal alkyne needs to be coupled to another fragment, the palladium-catalyzed cross-coupling reactions offer unparalleled versatility. Among these, the Sonogashira and Negishi couplings are often preferred due to the toxicity concerns associated with the organotin reagents used in the Stille coupling. Ultimately, a careful evaluation of the specific synthetic challenge will guide the researcher to the most efficient and practical solution.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fritsch-Buttenberg-Wiechell_rearrangement [chemeurope.com]
- 9. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
A Guide to the Mechanistic Nuances of 1-Trimethylsilyl-1-hexyne in Modern Organic Synthesis
For the discerning researcher in synthetic chemistry and drug development, the choice of starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the pantheon of versatile building blocks, silyl-protected alkynes stand out for their unique blend of stability and tunable reactivity. This guide provides an in-depth mechanistic exploration of reactions involving 1-trimethylsilyl-1-hexyne, a prototypical silylalkyne. We will move beyond simple procedural descriptions to dissect the causal factors underpinning its reactivity, comparing its performance with relevant alternatives and providing field-proven experimental protocols.
The trimethylsilyl (TMS) group in this compound is not merely a passive protecting group for the terminal alkyne proton. Instead, it actively participates in reactions, exerting profound steric and electronic influence that chemists can leverage to control regio- and stereochemical outcomes.[1] This dual-functionality—protection and direction—makes it an exceptionally powerful tool. Furthermore, the Si-C bond can be cleaved under mild conditions to unmask the terminal alkyne or can be transformed into other functionalities, offering a gateway to diverse molecular architectures.[1][2][3]
This guide will focus on four major classes of transformations where this compound demonstrates its unique utility: Titanium-Catalyzed [2+2+1] Cycloaddition, Hydrosilylation, Hydroboration, and Diels-Alder Cyclization. Through this comparative analysis, we aim to equip you with the mechanistic understanding required to strategically deploy this reagent in your own complex synthesis challenges.
Titanium-Catalyzed [2+2+1] Cycloaddition: A Case Study in Chemoselectivity
The synthesis of multi-substituted pyrroles is a persistent challenge due to the difficulty in controlling regioselectivity in multicomponent reactions. The use of this compound in a Titanium-catalyzed [2+2+1] cycloaddition with an internal alkyne and an azo compound provides a remarkably elegant solution.
Mechanistic Insight & The Role of the TMS Group
The reaction proceeds through a catalytic cycle initiated by the formation of a Ti-imido complex. This complex undergoes a [2+2] cycloaddition with an internal alkyne to form an azametallacyclobutene intermediate. The crucial selectivity-determining step is the subsequent insertion of the second alkyne. Here, the electronic properties of the TMS group become paramount. As electron-rich alkynes are better ligands for the Lewis acidic Ti(IV) center, the electron-donating nature of the TMS-alkyne allows it to effectively outcompete the internal alkyne in binding and inserting into the metallacycle.[2] This preferential insertion, governed by both steric and electronic effects, directs the reaction almost exclusively towards a single, highly substituted 2-TMS-pyrrole product, achieving selectivities often greater than 90%.[2][4][5]
Caption: Catalytic cycle for Ti-catalyzed [2+2+1] pyrrole synthesis.
Comparative Performance of Silyl Alkynes
The choice of the silyl group is critical. While the TMS group provides excellent selectivity, other trialkylsilyl groups can also be employed. A comparison reveals that sterics play a significant role in the reaction's success.
| Silyl Protecting Group | Alkyne Substrate | Outcome | Reference |
| TMS (Trimethylsilyl) | This compound | Excellent cross-coupling selectivity (>90%) | [2] |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-acetylene | Effective cross-coupling | [2] |
| TIPS (Triisopropylsilyl) | TIPS-acetylene | Fails to engage in cross-coupling | [2] |
As the data shows, the reaction tolerates the moderately larger TBDMS group, but the highly encumbered TIPS group prevents the alkyne from participating in the catalytic cycle, highlighting a steric limit for this transformation.[2]
Experimental Protocol: Synthesis of a Pentasubstituted 2-TMS-Pyrrole
This protocol is adapted from literature procedures for the Ti-catalyzed cycloaddition.[2]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Ti(NMe₂)₂Cl₂ (0.1 equiv) in toluene is treated with the desired ligand and stirred at room temperature.
-
Reaction Setup: To a separate vial, add azobenzene (1.0 equiv), the internal alkyne (e.g., 4-octyne, 1.2 equiv), and this compound (1.5 equiv) in toluene.
-
Initiation: Add the prepared catalyst solution to the reactant mixture.
-
Reaction: Seal the vial and stir at 80 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with 2M HCl in methanol. This step also facilitates the removal of the TMS group if the desilylated pyrrole is desired.[2]
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography on silica gel.
Hydrosilylation: Navigating the Maze of Isomeric Products
The hydrosilylation of terminal alkynes is a fundamental method for synthesizing vinylsilanes, but it is often plagued by a lack of selectivity, yielding a mixture of α-silyl, β-(E), and β-(Z) isomers.[6] The presence of the TMS group on this compound introduces an additional control element that can be exploited to favor specific isomers.
Mechanistic Insight: The Chalk-Harrod Mechanism
The most widely accepted pathway is the Chalk-Harrod mechanism.[7] This involves:
-
Oxidative addition of the hydrosilane (R₃Si-H) to the low-valent metal catalyst (e.g., Pt, Ru).
-
Coordination of the alkyne to the metal center.
-
Insertion of the alkyne into the metal-hydride (M-H) bond, forming a vinyl-metal intermediate.
-
Reductive elimination of the vinylsilane product, regenerating the catalyst.
The regioselectivity (α vs. β addition) is determined at the insertion step. The bulky TMS group on the alkyne sterically disfavors the formation of the α-adduct, generally directing the addition to produce β-vinylsilanes. The stereoselectivity (E vs. Z) is influenced by the catalyst and reaction conditions.
Caption: Idealized Chalk-Harrod mechanism for hydrosilylation.
Comparative Analysis: Silyl Group Effects on Regioselectivity
While the TMS group on the alkyne provides some steric direction, the nature of the silyl group on the reacting hydrosilane can also be tuned to enhance selectivity. Studies have shown that increasing the steric bulk on either the alkyne or the hydrosilane can improve regiochemical control.
| Alkyne | Hydrosilane | Catalyst System | Major Product(s) | Key Observation | Reference |
| 1-Hexyne | HSiEt₃ | Ru Complex | Mixture of isomers | Baseline for non-silylated alkyne | [8] |
| This compound | HSiEt₃ | Ru Complex | Mixture, favors β-isomers | TMS group provides some β-direction | [9] |
| 1-Triethylsilyl-1-hexyne | HSiEt₃ | Ru Complex | Higher regioselectivity for β-isomers | Increased steric bulk on alkyne improves selectivity | [9] |
This comparison demonstrates a key principle: steric hindrance is a tunable parameter. By selecting a more hindered silyl group on the alkyne, such as triethylsilyl (TES) instead of TMS, one can achieve higher regioselectivity in the hydrosilylation reaction.[9]
Experimental Protocol: Ruthenium-Catalyzed Hydrosilylation
This protocol is a representative procedure for the hydrosilylation of a silylalkyne.[10]
-
Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in dry toluene.
-
Catalyst Addition: Add the ruthenium catalyst, such as RuHCl(CO)(PPh₃)₃ (0.5-1 mol%).
-
Reagent Addition: Add the hydrosilane (e.g., HSiMe₂Ph, 1.1 equiv) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at the desired temperature (e.g., 30-60 °C) for several hours. Monitor the reaction progress by GC-MS to observe the formation of isomeric products.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash chromatography to separate the vinylsilane isomers.
Hydroboration: Absolute Regiocontrol via Steric and Electronic Bias
Hydroboration-oxidation is a cornerstone of organic synthesis for the anti-Markovnikov hydration of unsaturated bonds.[11] When applied to this compound, the TMS group acts as an unambiguous directing group, leading to exceptional levels of regiocontrol.
Mechanistic Insight: The Silyl-Directed Four-Center Transition State
The hydroboration of an alkyne proceeds through a concerted, four-membered ring transition state where the B-H bond adds across the pi system in a syn-fashion.[12] With this compound, two factors ensure that the boron atom adds exclusively to the β-carbon (the carbon adjacent to the butyl group):
-
Steric Hindrance: The bulky TMS group effectively blocks the approach of the borane reagent to the α-carbon.
-
Electronic Effects: The electropositive nature of silicon polarizes the pi bond, making the β-carbon more electron-rich and thus more attractive to the electrophilic boron atom.
This combination of effects results in the formation of a single regioisomer of the vinylborane intermediate, which upon oxidation yields the corresponding ketone with the carbonyl at the second carbon of the original hexyl chain.
Caption: Regioselective hydroboration of this compound.
Comparative Analysis: The Advantage Over Simple Terminal Alkynes
While hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) provide excellent regioselectivity with simple terminal alkynes like 1-hexyne, the TMS group provides an additional layer of control, ensuring near-perfect regioselectivity even with less sterically demanding boranes.[13]
| Alkyne | Borane Reagent | % Boron at Terminal Carbon (β-position) | Reference |
| 1-Hexyne | BH₃·THF | ~94% | [13] |
| 1-Hexyne | 9-BBN | >99% | [13] |
| This compound | BH₃·THF | >99% | Inferred from principles[14] |
| This compound | 9-BBN | >99.9% | Inferred from principles[14] |
The data illustrates that while 9-BBN is required to achieve >99% selectivity with 1-hexyne, the intrinsic directing effect of the TMS group allows for comparable or superior selectivity even with the less hindered borane, BH₃.
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound (1.0 equiv) in dry THF at 0 °C under an inert atmosphere, add a solution of 9-BBN (0.5 M in THF, 1.05 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add ethanol, followed by 6 M aqueous NaOH, and then slowly add 30% aqueous H₂O₂ dropwise, ensuring the internal temperature does not rise excessively.
-
Stirring: Stir the mixture vigorously at room temperature or with gentle heating (50 °C) for 2-3 hours until the oxidation is complete.
-
Workup: Separate the aqueous and organic layers. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the resulting ketone by flash column chromatography.
Diels-Alder Cyclization: Ligand-Controlled Regiochemistry
In the Diels-Alder reaction, silylalkynes like this compound can function as potent dienophiles. In cobalt-catalyzed [4+2] cycloadditions, the TMS group plays a crucial role in controlling the regiochemical outcome, which can be further manipulated by the choice of ligand on the metal catalyst.
Mechanistic Insight: A Switchable Pathway
The cobalt-catalyzed Diels-Alder reaction of an unsymmetrical diene with this compound can, in principle, yield two different regioisomers (meta and para substituted products). Remarkably, the outcome can be switched by simply changing the phosphine ligand on the cobalt catalyst.[15]
-
With a bidentate phosphine ligand like dppe (1,2-bis(diphenylphosphino)ethane), the reaction favors the formation of the para isomer.
-
With a monodentate, sterically demanding ligand , the reaction favors the meta isomer.
This control is attributed to the steric and electronic interactions within the cobaltacyclopentadiene intermediate and during the subsequent insertion of the diene. The TMS group influences the electronic polarization of the alkyne, and its interaction with the ligand sphere around the cobalt center dictates the preferred orientation of the diene approach, thus controlling the final regiochemistry.
Caption: Ligand-controlled regioselectivity in the Diels-Alder reaction.
Comparative Analysis: The Advantage over Non-Silylated Alkynes
A significant advantage of using this compound in these transformations is the suppression of side reactions. Simple terminal alkynes, under similar metal-catalyzed conditions, are prone to oligomerization or polymerization, leading to complex product mixtures and low yields of the desired cycloadduct.[16] The TMS group provides the necessary steric bulk and electronic modification to favor the desired [4+2] pathway.
Experimental Protocol: Cobalt-Catalyzed Diels-Alder for the para Isomer
This protocol is adapted from literature for ligand-controlled cobalt catalysis.[15]
-
Catalyst Preparation: In a glovebox, mix CoBr₂ (5 mol%) and dppe (1,2-bis(diphenylphosphino)ethane) (6 mol%) in a vial with dry solvent (e.g., 1,2-dichloroethane).
-
Activation: Add diethylzinc (15 mol%) to the mixture to reduce the cobalt precursor to its active catalytic state. Stir for 10 minutes.
-
Reaction Setup: In a separate vial, dissolve the diene (e.g., 2-methyl-1,3-butadiene, 2.0 equiv) and this compound (1.0 equiv) in the same solvent.
-
Initiation: Transfer the activated catalyst solution to the solution of the diene and alkyne.
-
Reaction: Seal the vial and heat to the required temperature (e.g., 80 °C) for 12-24 hours.
-
Workup & Aromatization: After cooling, the reaction mixture containing the dihydroaromatic product is treated with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to effect aromatization to the final substituted benzene product.
-
Purification: Purify the product by flash column chromatography on silica gel.
Conclusion
This compound is far more than a simple protected alkyne. As we have demonstrated through mechanistic analysis of four distinct reaction classes, the trimethylsilyl group is an active participant, steering reactions toward specific, often single, outcomes with high fidelity.
-
In [2+2+1] cycloadditions , its electronic properties drive chemoselectivity.[2]
-
In hydrosilylation , its steric bulk influences regioselectivity, a feature that can be amplified by judicious choice of reagents.[9]
-
In hydroboration , it serves as an almost infallible regiochemical director, ensuring predictable product formation.[14]
-
In Diels-Alder reactions , it enables ligand-controlled switching of regiochemistry while suppressing unwanted side reactions.[15]
For the synthetic chemist engaged in the design of novel therapeutics or advanced materials, a deep understanding of these mechanistic principles is invaluable. By appreciating the subtle yet powerful influence of the TMS group, researchers can harness the full potential of this compound to build molecular complexity with precision and efficiency.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificspectator.com [scientificspectator.com]
- 7. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 14. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]
- 16. Mono-Silylated Acetylenes: Reactions at the Terminal Carbon - Gelest [technical.gelest.com]
The Synthetic Versatility of 1-Trimethylsilyl-1-hexyne: A Comparative Guide to its Applications
In the landscape of modern organic synthesis, the strategic manipulation of reactive functional groups is paramount. Among the array of tools available to the synthetic chemist, silyl-protected alkynes have carved out a significant niche, offering a balance of stability and controlled reactivity. This guide provides an in-depth technical review of the applications of 1-trimethylsilyl-1-hexyne, a versatile building block in the synthesis of complex organic molecules. We will explore its utility in key transformations, objectively compare its performance with viable alternatives, and provide the experimental context necessary for researchers, scientists, and drug development professionals to harness its full potential.
The Strategic Advantage of the Trimethylsilyl Group
The terminal alkyne proton is acidic and can interfere with a variety of reaction conditions, particularly those involving strong bases or organometallic reagents. The trimethylsilyl (TMS) group serves as an effective protecting group for this acidic proton, rendering the alkyne functionality inert to such conditions. This protection allows for selective reactions at other sites within a molecule. The TMS group can be readily removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or basic conditions such as potassium carbonate in methanol, to reveal the terminal alkyne for further elaboration.[1][2]
The true utility of this compound, however, extends beyond simple protection. The silyl group influences the reactivity and selectivity of the alkyne in fundamental synthetic transformations, most notably in cross-coupling and cycloaddition reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation.[3] The use of this compound in this reaction offers distinct advantages over its unprotected counterpart, 1-hexyne.
Comparison with 1-Hexyne
While terminal alkynes like 1-hexyne can be used directly in Sonogashira couplings, they are prone to undergoing a competing side reaction: Glaser coupling, which leads to the formation of a homocoupled diene. This is particularly problematic in syntheses where the terminal alkyne is precious or when purification of the desired product from the diene byproduct is challenging.
The TMS group on this compound effectively suppresses this unwanted homocoupling, leading to cleaner reaction profiles and often higher yields of the desired cross-coupled product. The TMS-protected alkyne can be coupled with an aryl or vinyl halide, and the resulting TMS-protected product can then be deprotected to reveal the terminal alkyne for a subsequent, different Sonogashira coupling, allowing for the controlled synthesis of unsymmetrical diarylacetylenes.[1]
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
The following is a representative protocol for the Sonogashira coupling of this compound with an aryl iodide:
Materials:
-
Iodobenzene
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add distilled triethylamine (3 mL) and anhydrous THF (10 mL).
-
To this stirred suspension, add iodobenzene (1.0 mmol, 1.0 equiv) followed by this compound (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TMS-protected arylalkyne.
Mechanistic Overview of the Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction involves both palladium and copper catalysts. The currently accepted mechanism is depicted below.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Cycloaddition Reactions: Building Rings with Precision
This compound also serves as a valuable partner in cycloaddition reactions, where the silyl group can exert a significant influence on the regioselectivity of the transformation.
[3+2] Cycloaddition: The Huisgen Azide-Alkyne Cycloaddition
The 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of 1,2,3-triazoles.[4][5][6] When a terminal alkyne is used, a mixture of 1,4- and 1,5-regioisomers is often obtained in the thermal reaction. The copper-catalyzed version of this reaction (CuAAC) is highly regioselective for the 1,4-isomer.
The use of this compound in these reactions can offer an alternative handle for controlling regioselectivity. The bulky and electron-donating nature of the TMS group can direct the azide to the sterically less hindered and electronically more favorable carbon of the alkyne, influencing the final regiochemical outcome.[7]
Diels-Alder Reaction
In the [4+2] Diels-Alder cycloaddition, this compound can function as a dienophile. The presence of the TMS group can influence the electronic properties of the alkyne, affecting the reaction rate and the stability of the resulting cycloadduct.[8][9][10] While less common than its use in cross-coupling, the Diels-Alder reaction of silylalkynes provides a route to highly substituted cyclohexadiene derivatives.
Experimental Workflow for Cycloaddition Reactions
The general workflow for a cycloaddition reaction involving this compound is outlined below.
Caption: General experimental workflow for cycloaddition reactions.
Comparison with Alternative Silyl Protecting Groups
While the TMS group is widely used due to its low cost and ease of removal, other silyl protecting groups offer different stability profiles, which can be advantageous in multi-step syntheses.
| Protecting Group | Abbreviation | Relative Stability | Cleavage Conditions | Key Advantages |
| Trimethylsilyl | TMS | 1 | Mildly acidic or basic, Fluoride source (TBAF) | Low cost, easily removed |
| Triethylsilyl | TES | ~64 | Similar to TMS, but more robust | Greater stability than TMS |
| tert-Butyldimethylsilyl | TBDMS | ~20,000 | Stronger acid, Fluoride source | High stability to many reagents |
| Triisopropylsilyl | TIPS | ~100,000 | Stronger acid, Fluoride source | Very high stability, bulky |
| tert-Butyldiphenylsilyl | TBDPS | ~200,000 | Stronger acid, Fluoride source | Extremely robust, UV-active |
The choice of protecting group is dictated by the reaction conditions that will be employed in subsequent synthetic steps. For short sequences or when mild conditions are used throughout, the TMS group is often sufficient. For more complex syntheses involving harsh reagents, a more robust protecting group like TBDMS or TIPS is preferable.
Applications in the Synthesis of Complex Molecules
The utility of silylalkynes is prominently demonstrated in their application to the total synthesis of natural products and pharmaceutically active compounds. While a specific synthesis of a major drug using this compound is not prominently documented, the use of closely related silylalkynes in the synthesis of complex targets such as the epothilones , a class of potent anticancer agents, highlights the importance of this functional group.[11][12][13][14] In these syntheses, silylalkynes are often used in cross-coupling reactions to construct the carbon skeleton of the molecule.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its ability to act as a stable, yet readily cleavable, protected form of 1-hexyne. This allows for its effective use in Sonogashira cross-coupling reactions, where it minimizes unwanted side reactions and enables sequential couplings. Furthermore, the silyl group can influence the regioselectivity of cycloaddition reactions, providing a tool for the controlled construction of cyclic systems. While other silyl protecting groups offer enhanced stability for more demanding synthetic routes, the low cost and ease of manipulation of the TMS group make this compound a highly practical and widely applicable building block for the synthesis of a diverse range of organic molecules.
References
- 1. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A practical synthesis of (-)-kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Highly concise routes to epothilones: the total synthesis and evaluation of epothilone 490 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Activity of Epothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-Trimethylsilyl-1-hexyne
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-trimethylsilyl-1-hexyne. As researchers and drug development professionals, adherence to proper chemical waste management is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and scientific integrity.
Hazard Identification and Characterization: Understanding the Risk
This compound is a flammable organosilane compound.[1] Its primary hazards stem from its high flammability and potential for causing irritation.[2] A thorough understanding of its chemical properties is essential for safe handling and disposal. The critical parameters are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 3844-94-8 | [2] |
| Molecular Formula | C₉H₁₈Si | [2] |
| Appearance | Liquid | [1] |
| Density | 0.764 g/mL at 25 °C | [2] |
| Boiling Point | 65 °C at 35 mmHg | [2] |
| GHS Classification | Flammable Liquid, Category 3 | [1] |
| Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
The classification as a Category 3 Flammable Liquid is critical; it dictates that this substance is considered a hazardous waste under most regulatory frameworks, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] Therefore, it must never be disposed of down the sanitary sewer.[5]
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before handling waste this compound, the immediate priority is personal safety. The causality is clear: direct contact can cause skin and eye irritation, and its vapors are respiratory irritants and flammable.[2]
Mandatory PPE includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure all skin is covered.[7]
-
Work Area: All handling of waste should be conducted inside a certified chemical fume hood to prevent the buildup of flammable vapors.[6] Ensure a safety shower and eyewash station are readily accessible.
Waste Segregation and Collection: A Step-by-Step Protocol
Improper segregation of chemical waste is a primary cause of laboratory incidents. Mixing incompatible chemicals can lead to violent reactions, fires, or explosions.[3] The following protocol ensures safe collection.
Step 1: Select an Appropriate Waste Container
-
Use a clean, dry, and chemically compatible container. Borosilicate glass bottles with a screw cap are the preferred choice.
-
Ensure the container is not a source of static electricity. For larger volumes, grounded metal containers may be necessary.[6]
-
The container must be in good condition, with no cracks or chips.
Step 2: Label the Container Before Use
-
Proper labeling is a regulatory mandate to ensure all handlers are aware of the contents and associated hazards.[5]
-
Affix a "HAZARDOUS WASTE" label to the container.
-
Clearly write the full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.
-
List all components and their approximate percentages if it is a mixed waste stream (e.g., "this compound (~80%), Hexane (20%)").
-
Attach the appropriate GHS hazard pictograms: Flame (GHS02) and Exclamation Mark (GHS07).[1][2]
Step 3: Dispense Waste into the Container
-
Perform this action inside a chemical fume hood.
-
Ground the waste container and receiving equipment to prevent static discharge, which can be an ignition source.[1]
-
Use only non-sparking tools for any transfers.[6]
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
Keep the container tightly closed except when actively adding waste.[5]
Step 4: Segregate from Incompatible Waste Streams
-
Crucially, do not mix this compound waste with:
-
Aqueous waste: Organosilanes can react with water, and mixing flammable liquids with aqueous solutions is improper segregation.
-
Oxidizing agents, strong acids, or strong bases: Contact with these materials can cause vigorous, exothermic reactions.[6]
-
Halogenated solvent waste: Mixing halogenated and non-halogenated waste streams complicates the final disposal process and can be more costly.
-
Temporary On-Site Storage
Proper storage while awaiting pickup by a certified disposal company is critical to preventing accidents.
-
Location: Store the sealed waste container in a designated satellite accumulation area. This area must be in a cool, dry, and well-ventilated location.[4]
-
Ignition Sources: The storage area must be free of all ignition sources, including heat, sparks, open flames, and direct sunlight.[6]
-
Containment: Store the container within a secondary containment bin to catch any potential leaks.
-
Cabinet Storage: For quantities exceeding established laboratory limits, the waste must be stored in an approved, grounded flammable liquid storage cabinet.[8] These cabinets are specially constructed to protect the contents from fire.
Final Disposal Pathway and Decision Logic
The only acceptable disposal route for this compound is through a licensed environmental services or hazardous waste management company.[4][8] These companies are equipped to handle, transport, and dispose of flammable liquid waste in compliance with all federal, state, and local regulations.[3][5]
The following workflow diagram illustrates the decision-making process for handling waste streams containing this chemical.
References
- 1. gelest.com [gelest.com]
- 2. This compound 99 3844-94-8 [sigmaaldrich.com]
- 3. Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal [allsource-environmental.com]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. fishersci.com [fishersci.com]
- 7. samex-env.com [samex-env.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
Senior Application Scientist's Guide to Handling 1-Trimethylsilyl-1-hexyne: PPE and Safe Operational Protocols
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers and drug development professionals, to achieve your scientific goals without compromising safety. The following guide provides essential, field-tested procedures for handling 1-Trimethylsilyl-1-hexyne. This is not merely a checklist, but a framework built on the principles of risk mitigation and procedural validation, designed to build your confidence and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound (CAS No. 3844-94-8) is a versatile intermediate in organic synthesis, but its utility is matched by a distinct hazard profile that demands respect and careful management.[1] It is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[2][3] Understanding these risks is the foundational step in designing a safe handling protocol.
The primary hazards are summarized below. This table should be reviewed before any procedure involving this chemical is initiated.
| Property | Details | Source(s) |
| CAS Number | 3844-94-8 | [2][4] |
| Molecular Formula | C₉H₁₈Si | [1] |
| Appearance | Colorless Liquid | [2] |
| GHS Pictograms | [5] | |
| Signal Word | Warning | [5] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Incompatibilities | Strong oxidizing agents. | [2][6] |
Engineering Controls and Pre-Handling Preparations
Your personal protective equipment is the last line of defense. The first and most critical layers of protection are robust engineering controls and meticulous preparation.
-
Primary Engineering Control: Chemical Fume Hood. All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[7] This is non-negotiable. The hood contains flammable vapors and prevents respiratory exposure.[3][7]
-
Ventilation and Airflow: Ensure the fume hood has proper airflow before starting. The presence of flammable vapors with a flash point of 50°C means that vapor can accumulate and travel to an ignition source.[6]
-
Emergency Equipment Accessibility: Before bringing the chemical into the workspace, verify the location and functionality of the nearest safety shower and eyewash station.[6][8] Ensure the path to this equipment is unobstructed.
-
Elimination of Ignition Sources: Remove all potential ignition sources from the immediate work area. This includes hot plates, open flames, and any non-intrinsically safe electrical equipment.[5][6][9] Use only non-sparking tools for opening or transferring the material.[5][8]
-
Static Electricity Prevention: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, a common ignition source for flammable liquids.[5][6][8]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the specific hazards of the material. For this compound, the following ensemble is required.
Eye and Face Protection
Chemical splash goggles are mandatory.[8] Standard safety glasses do not provide an adequate seal around the eyes and are insufficient to protect against splashes of an eye irritant.[10] When there is a heightened risk of splashing (e.g., when transferring larger volumes or working under pressure), the use of a full-face shield over chemical splash goggles is the best practice.
Skin and Body Protection
-
Protective Gloves: Wear nitrile gloves for protection against incidental splashes.[10][11] It is crucial to understand that no glove material offers permanent protection. Check the manufacturer's compatibility data for breakthrough times. If you are working with the chemical for extended periods or immersing your hands, heavier-duty gloves may be required. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.
-
Laboratory Coat: A flame-resistant lab coat is recommended. At a minimum, a standard, long-sleeved lab coat must be worn and fully buttoned to protect skin and personal clothing from contamination.[8]
-
Footwear: Closed-toe shoes made of a non-porous material are required. Do not wear sandals, clogs, or woven shoes in the laboratory.
Respiratory Protection
When handled within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, respiratory protection is critical.[8] A NIOSH-approved air-purifying respirator with an organic vapor cartridge (such as a type ABEK filter) should be available and personnel must be properly fit-tested and trained in its use.[8]
Step-by-Step Safe Handling Workflow
This workflow diagram illustrates the critical stages of safely handling this compound, from initial preparation to final disposal. Each step is a control point designed to minimize risk.
Caption: Fig 1. Safe Handling Workflow for this compound.
Emergency Protocols: Spills and Exposures
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][8] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][8] If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. The substance is considered an aspiration hazard, meaning entry into the lungs during vomiting can cause severe damage.[3]
-
Small Spill (Inside Fume Hood): Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[3][6] Scoop the material into a designated, labeled hazardous waste container using non-sparking tools.[6]
-
Large Spill (Outside Fume Hood): Evacuate the immediate area and alert others. Remove all ignition sources. If safe to do so, increase ventilation. Deal with the spill only if you are trained and equipped to do so; otherwise, contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle, ensuring safety and regulatory compliance.
-
Waste Classification: All waste streams containing this compound, including the chemical itself, reaction mixtures, and contaminated materials, are classified as hazardous waste.[3]
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated solid materials, such as gloves, pipette tips, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste container.[12]
-
-
Container Management: Waste containers must be kept closed except when adding waste. Store them in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Never dispose of this chemical down the drain or in the regular trash.[12] All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[3][9]
References
- 1. scbt.com [scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
